Sulfadicramide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(4-aminophenyl)sulfonyl-3-methylbut-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c1-8(2)7-11(14)13-17(15,16)10-5-3-9(12)4-6-10/h3-7H,12H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVJPLDTMUSSDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)NS(=O)(=O)C1=CC=C(C=C1)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90150922 | |
| Record name | Sulfadicramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90150922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115-68-4 | |
| Record name | Sulfadicramide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115-68-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfadicramide [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115684 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfadicramide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13214 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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| Record name | Sulfadicramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90150922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulfadicramide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.727 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | SULFADICRAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7WZ5EG263C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis and Characterization of Sulfadicramide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfadicramide, with the IUPAC name N-(4-aminophenyl)sulfonyl-3-methylbut-2-enamide, is a sulfonamide antibacterial agent.[1][2] This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. It includes a detailed, plausible experimental protocol for its synthesis based on established chemical principles, a summary of its physicochemical properties, and expected characterization data. The guide is intended to serve as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, drug discovery, and analytical chemistry.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, formulation, and analysis.
| Property | Value | Reference |
| IUPAC Name | N-(4-aminophenyl)sulfonyl-3-methylbut-2-enamide | [1] |
| Synonyms | Irgamide, Sulphadicramide | [2] |
| CAS Number | 115-68-4 | [2] |
| Molecular Formula | C₁₁H₁₄N₂O₃S | [1] |
| Molecular Weight | 254.31 g/mol | [1] |
| Melting Point | 184-185 °C | [3][4] |
| Appearance | White to off-white crystalline powder | [5] |
| Solubility | Slightly soluble in water and ether. Freely soluble in alcohol and acetone. Soluble in DMSO. | [3][5] |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process involving the formation of a sulfonamide bond followed by the reduction of a nitro group. A plausible and detailed synthetic protocol is outlined below, based on a patented method and general principles of sulfonamide synthesis.[3]
Experimental Protocol
Step 1: Synthesis of N-(4-nitrophenyl)sulfonyl-3-methylbut-2-enamide
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a drying tube, dissolve β,β-dimethylacrylamide (1.0 eq) in a suitable anhydrous solvent such as acetonitrile.[6]
-
Addition of Base: Cool the solution in an ice bath and add a strong base, such as sodamide (NaNH₂) (1.1 eq), portion-wise while stirring.
-
Addition of Sulfonyl Chloride: To the stirred suspension, add a solution of p-nitrobenzenesulfonyl chloride (1.0 eq) in the same anhydrous solvent dropwise via the dropping funnel.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of water. Acidify the mixture with dilute hydrochloric acid. The precipitated product is collected by vacuum filtration, washed with cold water, and dried.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
Step 2: Reduction of the Nitro Group to Synthesize this compound
-
Reaction Setup: In a round-bottom flask, suspend the N-(4-nitrophenyl)sulfonyl-3-methylbut-2-enamide (1.0 eq) from the previous step in a mixture of a suitable solvent, such as dilute acetic acid.
-
Addition of Reducing Agent: Heat the suspension to a gentle reflux and add a reducing agent, such as iron powder (Fe) (excess), portion-wise.
-
Reaction: Continue refluxing the mixture with vigorous stirring for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: After the reaction is complete, filter the hot reaction mixture through a pad of celite to remove the iron residues.
-
Isolation: Cool the filtrate and neutralize it with a base, such as sodium carbonate, to precipitate the crude this compound. Collect the precipitate by vacuum filtration and wash it with water.
-
Purification: The crude this compound can be purified by recrystallization from ethanol to yield the final product as a crystalline solid.
Synthesis Workflow Diagram
Caption: Synthetic workflow for this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following are the expected analytical data based on the structure of this compound and typical values for related sulfonamide compounds.
Expected Analytical Data
| Technique | Expected Data |
| ¹H NMR | Aromatic protons (AA'BB' system), vinyl proton, two methyl groups (singlets or a doublet for one if coupled), NH protons (sulfonamide and amide). |
| ¹³C NMR | Aromatic carbons, carbonyl carbon, vinyl carbons, methyl carbons, and the carbon attached to the two methyl groups. |
| FT-IR (cm⁻¹) | ~3400-3200 (N-H stretching of amine and amide), ~1680 (C=O stretching of amide), ~1600 (C=C stretching), ~1350 and ~1160 (asymmetric and symmetric SO₂ stretching). |
| Mass Spec. | Molecular ion peak (M⁺) corresponding to the molecular weight of this compound (254.31 m/z). |
Predicted ¹H NMR Spectrum Data
The following table outlines the predicted chemical shifts for the protons in this compound.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic Protons (ortho to SO₂) | 7.6 - 7.8 | d |
| Aromatic Protons (ortho to NH₂) | 6.6 - 6.8 | d |
| Vinyl Proton | 5.7 - 6.0 | s |
| Amine Protons (NH₂) | 4.0 - 5.0 | br s |
| Amide Proton (NH) | 8.0 - 9.0 | br s |
| Methyl Protons | 1.9 - 2.2 | s |
Predicted FT-IR Spectrum Data
The table below lists the expected characteristic infrared absorption bands for this compound.
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H (Amine) | 3450 - 3300 | Stretching |
| N-H (Amide) | 3350 - 3250 | Stretching |
| C-H (Aromatic) | 3100 - 3000 | Stretching |
| C-H (Alkenyl) | 3080 - 3020 | Stretching |
| C=O (Amide) | 1680 - 1650 | Stretching |
| C=C (Alkene) | 1650 - 1600 | Stretching |
| C=C (Aromatic) | 1600 - 1450 | Stretching |
| S=O (Sulfonamide) | 1350 - 1300 (asym) | Stretching |
| S=O (Sulfonamide) | 1170 - 1150 (sym) | Stretching |
Biological Activity and Mechanism of Action
This compound is a sulfonamide antibiotic. Its mechanism of action involves the competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and replication. By blocking folic acid synthesis, this compound exhibits a bacteriostatic effect.
References
- 1. This compound | C11H14N2O3S | CID 8281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound [drugfuture.com]
- 4. This compound | 115-68-4 [chemicalbook.com]
- 5. medkoo.com [medkoo.com]
- 6. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Strategy of Sulfadicramide: A Technical Guide to its Mechanism of Action
For Immediate Release
[City, State] – This technical guide provides an in-depth exploration of the elucidated mechanism of action of Sulfadicramide, a member of the sulfonamide class of antibiotics. This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of its molecular target, biochemical effects, and the experimental methodologies used to determine its function. While specific quantitative data for this compound is limited in publicly available literature, this guide leverages extensive data from analogous sulfonamides to provide a robust working model of its activity.
Executive Summary
This compound exerts its bacteriostatic effect by targeting the bacterial folate biosynthesis pathway, a metabolic route essential for prokaryotic survival but absent in humans. The core of its mechanism is the competitive inhibition of dihydropteroate synthase (DHPS), a critical enzyme in this pathway. By mimicking the natural substrate, para-aminobenzoic acid (PABA), this compound effectively blocks the production of dihydrofolic acid, a precursor to vital cellular components like nucleotides and certain amino acids. This targeted disruption of folate synthesis ultimately halts bacterial growth and replication.
Core Mechanism: Competitive Inhibition of Dihydropteroate Synthase
The primary molecular target of this compound is the enzyme dihydropteroate synthase (DHPS).[1] In the normal bacterial metabolic pathway, DHPS catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) and para-aminobenzoic acid (PABA) to form 7,8-dihydropteroate.[2] This step is crucial for the de novo synthesis of folate.[2]
This compound's efficacy stems from its structural similarity to PABA.[3] This molecular mimicry allows it to bind to the PABA-binding site on the DHPS enzyme.[2] By occupying this active site, this compound acts as a competitive inhibitor, preventing PABA from binding and thereby halting the synthesis of 7,8-dihydropteroate.[2][3] The resulting depletion of the folate pool disrupts the synthesis of DNA, RNA, and proteins, leading to a bacteriostatic effect where bacterial growth and multiplication are inhibited.[1]
Signaling Pathway: Bacterial Folate Biosynthesis Inhibition
The following diagram illustrates the bacterial folate biosynthesis pathway and the specific point of inhibition by this compound and other sulfonamides.
Quantitative Data on Sulfonamide Activity
While specific enzymatic inhibition constants (IC50 or Ki) for this compound against purified DHPS are not widely available in public literature, data from other well-characterized sulfonamides provide a strong comparative basis for its expected potency.
| Sulfonamide | Organism/Enzyme | Inhibition Constant (Ki) | 50% Inhibitory Conc. (IC50) | Reference |
| Sulfadiazine | Escherichia coli DHPS | 2.5 µM | - | [4] |
| Sulfanilamide | Arabidopsis thaliana DHPS | - | 18.6 µM | [5] |
| Sulfacetamide | Arabidopsis thaliana DHPS | - | 9.6 µM | [5] |
| Sulfadiazine | Arabidopsis thaliana DHPS | - | 4.2 µM | [5] |
| 4,4'-Diaminodiphenylsulfone (Dapsone) | Escherichia coli DHPS | 5.9 µM | 20 µM | [4] |
Note: The absence of specific quantitative data for this compound represents a potential area for future research.
Experimental Protocols
The following sections detail the methodologies for key experiments used to elucidate the mechanism of action of sulfonamides like this compound.
Dihydropteroate Synthase (DHPS) Inhibition Assay
This protocol describes a continuous, coupled spectrophotometric assay suitable for determining DHPS activity and its inhibition by compounds like this compound. The assay monitors the oxidation of NADPH at 340 nm.
Principle: The product of the DHPS reaction, dihydropteroate, is reduced to tetrahydropteroate by an excess of dihydrofolate reductase (DHFR), a reaction that consumes NADPH. The rate of NADPH oxidation is directly proportional to the DHPS activity.[6][7]
Materials and Reagents:
-
Recombinant Dihydropteroate Synthase (DHPS)
-
Recombinant Dihydrofolate Reductase (DHFR) (coupling enzyme)
-
p-Aminobenzoic acid (PABA)
-
6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)
-
β-Nicotinamide adenine dinucleotide phosphate (NADPH)
-
This compound (or other sulfonamide inhibitor)
-
Assay Buffer (e.g., 100 mM Tris-HCl, 5 mM MgCl₂, pH 8.0)
-
Dimethyl Sulfoxide (DMSO)
-
96-well UV-transparent microplates
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. Create serial dilutions to generate a range of inhibitor concentrations for IC50 determination.
-
Prepare an Enzyme Mix containing DHPS and an excess of DHFR in the assay buffer.
-
Prepare a Substrate Mix containing PABA and NADPH in the assay buffer.
-
-
Assay Execution (96-well plate format):
-
Add 2 µL of the this compound serial dilutions to the appropriate wells. For control wells (no inhibition), add 2 µL of DMSO.
-
Add 178 µL of the Enzyme Mix to all wells.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of a pre-warmed mix of the substrate DHPPP.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Monitor the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
To determine the inhibition constant (Ki) and the mode of inhibition, the assay should be performed at various concentrations of PABA and different fixed concentrations of this compound. The data can then be analyzed using Lineweaver-Burk or Dixon plots.
-
Experimental Workflow for DHPS Inhibition Assay
The following diagram outlines the key steps of the experimental protocol for determining DHPS inhibition.
Conclusion
This compound's mechanism of action is a well-understood example of targeted antimicrobial chemotherapy. By competitively inhibiting dihydropteroate synthase, it effectively disrupts the bacterial folate biosynthesis pathway, a process vital for bacterial survival. This mechanism provides a high degree of selective toxicity, as humans obtain folate from their diet. The experimental protocols outlined in this guide provide a robust framework for the quantitative assessment of DHPS inhibition by this compound and other sulfonamides. A comprehensive understanding of the interaction between sulfonamides and DHPS is paramount for the rational design of new antimicrobial agents to combat the persistent threat of drug resistance.
References
- 1. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Dihydropteroate Synthetase from Escherichia coli by Sulfones and Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Arabidopsis dihydropteroate synthase: general properties and inhibition by reaction product and sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Properties of Novel Sulfadicramide Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of novel derivatives of Sulfadicramide. The information presented herein is curated from recent scientific literature and is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of new sulfonamide-based therapeutic agents. This document details key physicochemical parameters, experimental protocols for their determination, and visual representations of relevant biological pathways and experimental workflows.
Introduction to this compound and its Derivatives
This compound, with the chemical name N-(4-aminophenyl)sulfonyl-3-methylbut-2-enamide, is a sulfonamide antibacterial agent.[1] The development of novel derivatives of this compound, primarily through modification of the acyl group or substitution on the aniline moiety, is a promising strategy for enhancing its therapeutic properties, overcoming bacterial resistance, and improving its pharmacokinetic profile. Understanding the physicochemical properties of these new chemical entities is fundamental to predicting their behavior in biological systems and for rational drug design.
Quantitative Physicochemical Data
The following tables summarize key physicochemical properties of representative novel sulfonamide derivatives, structurally related to this compound, as reported in the scientific literature. Due to the novelty of this specific research area, direct data on a wide range of "this compound derivatives" is limited; therefore, data on closely related N-acylsulfanilamides and other substituted sulfonamides are presented to provide a valuable comparative reference.
Table 1: Melting Point and Yield of Novel Sulfonamide Derivatives
| Compound ID | Structure | Melting Point (°C) | Yield (%) | Reference |
| 1A | 4-Chloro-N-[(4-methylphenyl) sulphonyl]-N-propyl benzamide | 167 | 93 | [2] |
| 1B | N-(2-hydroxyphenyl)-4-methyl benzene sulfonamide | 76 | 91 | [2] |
| 4a | 2-(4-Methylphenylsulphonamido) Acetic Acid | 123–125 | 91 | [3] |
| 4b | 3-((4-Methylphenyl)sulfonamido)propanoic Acid | 112–113 | 89 | [3] |
| 3c | (S)-2-{[(4-methylphenyl)sulfonyl]amino}-3-methylbutanoic acid | 148-150 | 72.31 | [4] |
| 3e | (2S,3S)-3-methyl-2-{[(4-methylphenyl)sulfonyl]amino}pentanoic acid | 78-80 | 68.42 | [4] |
Table 2: Lipophilicity and Solubility of Selected Sulfonamides
| Compound | Log P | Water Solubility | pKa | Reference |
| Sulfadiazine | -0.09 | 77 mg/L (at 25 °C) | 6.36 | [5][6] |
| Sulfamethoxazole | 0.89 | - | - | [7] |
| Sulfisoxazole | 1.01 | - | - | [7] |
| Benzenesulfonamide | - | 4.3 g/L (16 ºC) | 10.1 | [8][9] |
Experimental Protocols
This section provides detailed methodologies for the synthesis, characterization, and determination of key physicochemical properties of novel this compound derivatives.
General Synthesis of N-Acylsulfonamide Derivatives
A common method for the synthesis of N-acylsulfonamides involves the acylation of the parent sulfonamide.[10][11][12][13]
Materials:
-
Parent sulfonamide (e.g., sulfanilamide)
-
Acylating agent (e.g., acetic anhydride, acyl chloride)
-
Base (e.g., sodium hydride, sodium bicarbonate) or Acid catalyst (e.g., sulfuric acid)
-
Solvent (e.g., Tetrahydrofuran (THF), acetonitrile, or solvent-free conditions)
-
Hydrochloric acid (HCl) solution (for acidification)
-
Silica gel for column chromatography
-
Appropriate deuterated solvents for NMR
Procedure:
-
The parent sulfonamide is dissolved or suspended in an appropriate solvent.
-
A base or acid catalyst is added to the reaction mixture.
-
The acylating agent is added portion-wise to the mixture.
-
The reaction is stirred at room temperature or heated under reflux, and the progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is treated with a dilute HCl solution to precipitate the N-acylsulfonamide product.
-
The crude product is collected by filtration, washed with water, and dried.
-
Purification is achieved by recrystallization from a suitable solvent or by silica gel column chromatography.[10][11]
Ultrasound irradiation can be employed as a green chemistry approach to facilitate the acylation, often leading to shorter reaction times and higher yields.[10]
Characterization of Novel Derivatives
The structural elucidation and purity of the synthesized compounds are determined using a combination of spectroscopic techniques.[2][3]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify characteristic functional groups such as N-H, C=O, and S=O stretches.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the chemical structure and confirm the successful acylation and substitution patterns.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
-
Elemental Analysis (CHNS): To determine the elemental composition and confirm the purity of the compounds.[2]
-
Melting Point Determination: The melting point is measured to assess the purity of the crystalline product.[2][3]
Determination of Physicochemical Properties
-
Solubility: The aqueous solubility of the derivatives can be determined using the shake-flask method. The compound is shaken in water at a constant temperature until equilibrium is reached. The concentration of the dissolved compound is then quantified by a suitable analytical method like UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). The pH-dependent solubility profile is crucial for ionizable compounds like sulfonamides.[9]
-
pKa Determination: The acid dissociation constant (pKa) can be determined by potentiometric titration or UV-spectrophotometry. These methods involve monitoring the change in pH or UV absorbance of a solution of the compound as a titrant is added.[5][14]
-
Lipophilicity (Log P): The octanol-water partition coefficient (Log P) is a measure of a compound's lipophilicity and is commonly determined using the shake-flask method followed by quantification of the compound in both the octanol and aqueous phases.[6] Counter-current chromatography is another technique used for the determination of Log P values.[6]
Visualizations
The following diagrams illustrate the mechanism of action of sulfonamides and a general workflow for the synthesis and characterization of novel this compound derivatives.
Caption: Mechanism of action of this compound derivatives.
Caption: General experimental workflow for novel derivatives.
Conclusion
The development of novel this compound derivatives holds significant potential for the discovery of new antibacterial agents with improved properties. A thorough understanding and systematic evaluation of their physicochemical properties are critical for the success of such endeavors. This guide provides a foundational framework of data and methodologies to support ongoing research in this important area of medicinal chemistry. The presented protocols and data, while drawing from broader sulfonamide literature due to the novelty of the specific topic, offer a robust starting point for the design and evaluation of new this compound-based drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. openaccesspub.org [openaccesspub.org]
- 8. Benzenesulfonamide | 98-10-2 [chemicalbook.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. A Novel and Green Method for N-acylation of Amines and Sulfonamides under Ultrasound Irradiation – Oriental Journal of Chemistry [orientjchem.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Recent advances in the synthesis of N -acyl sulfonamides - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05157F [pubs.rsc.org]
- 14. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of Sulfadicramide Receptor Binding: A Technical Guide
Abstract
Introduction: The Role of Sulfadicramide and Dihydropteroate Synthase
Sulfonamides represent a historically significant class of synthetic antimicrobial agents.[3] Their mechanism of action involves the disruption of the folic acid synthesis pathway in bacteria, which is essential for the production of nucleotides and, consequently, for DNA replication and bacterial proliferation.[1][4] Unlike humans, who obtain folic acid from their diet, many bacteria rely on the de novo synthesis of this vital coenzyme, making the pathway an attractive target for antimicrobial therapy.
The key enzyme in this pathway targeted by sulfonamides is Dihydropteroate Synthase (DHPS).[2][4] DHPS catalyzes the condensation of para-aminobenzoic acid (pABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate.[4] this compound, as a structural analog of pABA, acts as a competitive inhibitor of DHPS, binding to the active site and preventing the natural substrate from binding, thereby halting the folate synthesis pathway.[1]
In silico modeling techniques, such as molecular docking and molecular dynamics, are powerful tools for investigating the interactions between small molecules like this compound and their protein targets at an atomic level. These computational methods allow for the prediction of binding modes, the estimation of binding affinities, and the elucidation of the key molecular interactions that drive the binding event. This guide provides a comprehensive overview of the methodologies required to perform such an analysis for this compound and its receptor, DHPS.
Signaling Pathway and Experimental Workflow
The antibacterial action of this compound is a direct consequence of its interference with the bacterial folate biosynthesis pathway. A simplified representation of this pathway and the point of inhibition is depicted below.
The general workflow for an in silico investigation of this compound's interaction with DHPS is outlined in the following diagram. This process begins with data acquisition and preparation, proceeds through molecular docking and simulation, and concludes with data analysis and interpretation.
Quantitative Data for Sulfonamide-DHPS Interactions
| Sulfonamide | Target Organism | Parameter | Value (µM) | Reference |
| Sulfadiazine | Arabidopsis thaliana | IC50 | 4.2 | [1] |
| Sulfacetamide | Arabidopsis thaliana | IC50 | 9.6 | [1] |
| Sulfanilamide | Arabidopsis thaliana | IC50 | 18.6 | [1] |
| Sulfadoxine | Plasmodium falciparum (sensitive) | Ki | 0.14 | [4] |
| Sulfadoxine | Plasmodium falciparum (resistant) | Ki | 112 | [4] |
| Sulfamethoxazole | Plasmodium falciparum | Ki | 6 - 500 | [5] |
| Dapsone | Plasmodium falciparum | Ki | 6 - 500 | [5] |
Experimental Protocols for In Silico Modeling
This section details the methodologies for performing molecular docking of this compound to DHPS.
Software and Resource Requirements
-
Molecular Graphics and Visualization: UCSF Chimera or PyMOL
-
Molecular Docking Software: AutoDock Vina
-
Protein Structure Databank: RCSB Protein Data Bank (PDB)
-
Ligand Structure Source: PubChem or similar chemical database
Receptor Preparation
-
Obtain Receptor Structure: Download the crystal structure of DHPS from the RCSB PDB. A suitable starting point is the structure of Staphylococcus aureus DHPS (PDB ID: 1AD4).
-
Clean the PDB File: Open the PDB file in a molecular visualization tool. Remove all water molecules, co-factors, and any co-crystallized ligands. For multimeric structures, isolate a single monomeric unit for the docking study.
-
Prepare for Docking:
-
Add polar hydrogen atoms to the protein structure.
-
Assign partial charges to the atoms (e.g., Kollman charges).
-
Merge non-polar hydrogens.
-
Save the prepared receptor in the PDBQT file format required by AutoDock Vina.
-
Ligand Preparation
-
Obtain Ligand Structure: Download the 3D structure of this compound from the PubChem database in SDF format.
-
Energy Minimization: Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Prepare for Docking:
-
Assign partial charges to the ligand atoms (e.g., Gasteiger charges).
-
Define the rotatable bonds to allow for ligand flexibility during the docking simulation.
-
Save the prepared ligand in the PDBQT file format.
-
Molecular Docking Simulation
-
Grid Box Generation: Define a grid box that encompasses the active site of DHPS. The active site can be identified from the position of the co-crystallized ligand in the original PDB file or through literature review. The grid box should be large enough to allow for unrestricted movement of the ligand within the binding pocket.
-
Configuration File: Create a configuration file for AutoDock Vina that specifies the file paths for the prepared receptor and ligand, the coordinates and dimensions of the grid box, and the desired output file name.
-
Run Docking Simulation: Execute the AutoDock Vina program using the prepared receptor, ligand, and configuration file. The software will perform a conformational search of the ligand within the defined grid box and generate a set of predicted binding poses ranked by their docking scores.
Analysis of Docking Results
-
Binding Pose Analysis: Visualize the predicted binding poses of this compound within the active site of DHPS using a molecular graphics program. Analyze the orientation of the ligand and its proximity to key active site residues.
-
Interaction Analysis: Identify and analyze the non-covalent interactions between this compound and DHPS for the best-scoring poses. These interactions may include hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
-
Scoring and Ranking: The docking scores provided by AutoDock Vina represent an estimation of the binding affinity in kcal/mol. The poses are ranked based on these scores, with lower scores indicating more favorable binding.
Conclusion and Future Directions
This technical guide provides a comprehensive framework for the in silico modeling of this compound binding to its target receptor, Dihydropteroate Synthase. By following the detailed protocols outlined herein, researchers can predict the binding mode and estimate the binding affinity of this compound, thereby gaining valuable insights into its mechanism of action at a molecular level.
The primary limitation of the current study is the absence of direct experimental binding data for this compound, which is essential for the rigorous validation of the in silico predictions. Therefore, future work should focus on the experimental determination of the Ki or IC50 value of this compound against DHPS. This would allow for a direct comparison with the computationally derived binding energies and would significantly enhance the confidence in the predictive model.
Furthermore, the application of more advanced computational techniques, such as molecular dynamics simulations, could provide a more dynamic and detailed understanding of the binding process, including the role of protein flexibility and solvent effects. The integration of these computational and experimental approaches will ultimately contribute to a more complete understanding of this compound's antibacterial activity and may inform the design of novel and more potent DHPS inhibitors.
References
- 1. Arabidopsis dihydropteroate synthase: general properties and inhibition by reaction product and sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. openaccesspub.org [openaccesspub.org]
- 4. Mutations in dihydropteroate synthase are responsible for sulfone and sulfonamide resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Plasmodium falciparum dihydropteroate synthetase and growth in vitro by sulfa drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Metabolic Journey of Sulfadicramide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfadicramide, a member of the sulfonamide class of antibiotics, undergoes metabolic transformation primarily in the liver, a critical process influencing its efficacy and clearance from the body. While specific quantitative metabolic data for this compound remains limited in publicly accessible literature, its biotransformation is presumed to follow the well-established pathways of other sulfonamide drugs. This guide synthesizes the current understanding of sulfonamide metabolism, extrapolating the likely metabolic fate of this compound. The primary pathways involved are N-acetylation and aromatic hydroxylation, catalyzed by N-acetyltransferase (NAT) and cytochrome P450 (CYP) enzymes, respectively. Subsequent phase II conjugation reactions, such as glucuronidation, may also occur. This document provides a detailed overview of these pathways, proposes a representative metabolic scheme for this compound, outlines relevant experimental protocols for its study, and presents a framework for the quantitative analysis of its metabolites.
Introduction to Sulfonamide Metabolism
Sulfonamides are a class of synthetic antimicrobial agents that competitively inhibit dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria. The metabolism of sulfonamides is a crucial determinant of their pharmacokinetic profile, influencing their duration of action, potential for toxicity, and elimination. The two principal metabolic pathways for sulfonamides are N-acetylation of the N4-amino group and hydroxylation of the aromatic ring or heterocyclic substituent.[1][2]
Proposed Metabolic Pathway of this compound
Based on the known metabolism of structurally similar sulfonamides, the metabolic pathway of this compound is proposed to involve the following key steps:
-
Phase I Metabolism:
-
N-acetylation: The primary route of metabolism for many sulfonamides is the acetylation of the aromatic amine (N4) group. This reaction is catalyzed by the N-acetyltransferase (NAT) enzymes, particularly NAT2, which is known for its genetic polymorphism, leading to "fast" and "slow" acetylator phenotypes in the population.[3] Acetylation generally results in a less active and less soluble metabolite.
-
Hydroxylation: Cytochrome P450 (CYP) enzymes, primarily in the liver, are responsible for the hydroxylation of the aromatic ring of the sulfonyl group. This oxidative reaction introduces a hydroxyl group, increasing the water solubility of the molecule and facilitating its excretion. For other sulfonamides, CYP2C9 has been identified as a key enzyme in this process.[4]
-
-
Phase II Metabolism:
-
Glucuronidation: The hydroxylated metabolites, and potentially the parent drug itself, can undergo conjugation with glucuronic acid. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) and results in the formation of highly water-soluble glucuronide conjugates that are readily excreted in urine and/or bile.[5][6]
-
Mandatory Visualization: Proposed Metabolic Pathway of this compound
Caption: Proposed metabolic pathway of this compound.
Quantitative Data on this compound Metabolism
Table 1: Anticipated Quantitative Data for this compound Metabolism
| Parameter | Expected Value/Range | Analytical Method | Reference (Analogous Compound) |
| Parent Drug Excreted Unchanged (Urine) | Variable, dependent on species and physiological factors | HPLC, LC-MS/MS | [1] |
| N-acetyl-Sulfadicramide in Urine (% of dose) | Major metabolite | HPLC, LC-MS/MS | [1] |
| Hydroxylated Metabolites in Urine (% of dose) | Minor metabolites | HPLC, LC-MS/MS | [1] |
| Glucuronide Conjugates in Urine (% of dose) | Variable | LC-MS/MS with hydrolysis | [5] |
| Plasma Half-life (t½) | Dependent on acetylator phenotype | HPLC, LC-MS/MS | [1] |
Experimental Protocols for Studying this compound Metabolism
The following are detailed methodologies that can be employed to investigate the metabolic pathway of this compound.
In Vitro Metabolism using Human Liver Microsomes (HLMs)
This experiment aims to identify the metabolites formed by phase I enzymes.
-
Materials:
-
This compound
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) or Methanol (MeOH) for quenching
-
LC-MS/MS system
-
-
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate HLMs in phosphate buffer at 37°C for 5 minutes.
-
Initiate the reaction by adding this compound and the NADPH regenerating system. A control reaction without the NADPH regenerating system should be included.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold ACN or MeOH.
-
Centrifuge the mixture to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to identify and quantify the parent drug and its metabolites.
-
In Vitro Metabolism using Human Hepatocytes
This experiment allows for the study of both phase I and phase II metabolism.
-
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte culture medium
-
This compound
-
LC-MS/MS system
-
-
Protocol:
-
Thaw and plate cryopreserved human hepatocytes according to the supplier's instructions.
-
Allow the cells to attach and form a monolayer.
-
Replace the medium with fresh medium containing this compound at the desired concentration.
-
Incubate the cells for various time points (e.g., 0, 2, 4, 8, 24 hours).
-
At each time point, collect both the cell culture medium and the cell lysate.
-
Process the samples by protein precipitation with ACN or MeOH.
-
Analyze the samples by LC-MS/MS to identify and quantify the parent drug and its phase I and phase II metabolites.
-
Mandatory Visualization: Experimental Workflow for In Vitro Metabolism Studies
Caption: Workflow for in vitro metabolism studies.
Analytical Methods for Metabolite Identification and Quantification
High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of drug metabolites.[7]
-
Chromatography: Reverse-phase chromatography using a C18 column is typically employed to separate the parent drug from its more polar metabolites. A gradient elution with a mobile phase consisting of water with a small amount of formic acid (for better ionization) and an organic solvent like acetonitrile or methanol is commonly used.
-
Mass Spectrometry: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) can be used.
-
Metabolite Identification: High-resolution mass spectrometry provides accurate mass measurements, which aids in determining the elemental composition of potential metabolites. Tandem MS (MS/MS) experiments are then performed to obtain fragmentation patterns, which are crucial for structural elucidation.
-
Quantification: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is the preferred method for quantitative analysis due to its high sensitivity and selectivity.[8] Stable isotope-labeled internal standards should be used to ensure accuracy and precision.
-
Conclusion
While direct experimental data on the metabolic pathway of this compound is limited, a comprehensive understanding can be extrapolated from the well-characterized metabolism of other sulfonamides. The primary metabolic routes are anticipated to be N-acetylation and aromatic hydroxylation, followed by potential glucuronide conjugation. The experimental protocols and analytical methods detailed in this guide provide a robust framework for researchers to definitively elucidate the metabolic fate of this compound. Such studies are essential for a complete understanding of its pharmacokinetic profile, which is critical for its safe and effective use in clinical practice and for guiding further drug development efforts.
References
- 1. Pharmacokinetics, metabolism, and renal excretion of sulfadimidine and its N4-acetyl and hydroxy metabolites in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differences in metabolism of sulfonamides predisposing to idiosyncratic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arylamine N-acetyltransferases: from drug metabolism and pharmacogenetics to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of cytochrome P450 and arylamine N-acetyltransferase isoforms involved in sulfadiazine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glucuronidation - Wikipedia [en.wikipedia.org]
- 7. Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications - Blogs - News [alwsci.com]
- 8. uab.edu [uab.edu]
The Toxicology and Safety Profile of Sulfadicramide: A Technical Overview Based on the Sulfonamide Class
An In-depth Guide for Researchers and Drug Development Professionals
Executive Summary
Sulfadicramide, a member of the sulfonamide class of antibiotics, possesses a limited publicly available toxicology and safety profile. This guide, therefore, provides a comprehensive overview of the toxicological characteristics of the broader sulfonamide class to infer the potential safety profile of this compound. Drawing upon data from representative sulfonamides such as sulfadiazine, sulfamethazine, and sulfacetamide, this document outlines key toxicological endpoints including acute and chronic toxicity, genotoxicity, carcinogenicity, and reproductive and developmental effects. Detailed experimental methodologies are provided for pivotal studies, and key pathways and workflows are visualized to facilitate a deeper understanding. All quantitative data are summarized in structured tables for comparative analysis. This guide is intended to serve as a foundational resource for researchers and drug development professionals in the absence of specific data for this compound.
Introduction
This compound is a sulfonamide antibiotic, a class of synthetic antimicrobial agents that act by competitively inhibiting the enzyme dihydropteroate synthase, which is crucial for folic acid synthesis in bacteria. While the efficacy of sulfonamides is well-documented, their safety profiles are varied and warrant careful consideration in drug development. Due to the sparse specific toxicological data for this compound, this technical guide consolidates and analyzes the safety information available for structurally related and well-studied sulfonamides. This approach allows for a predictive assessment of this compound's potential toxicities and provides a framework for designing future preclinical safety studies.
Pharmacokinetics and Metabolism of Sulfonamides
The toxicological profile of a drug is intrinsically linked to its absorption, distribution, metabolism, and excretion (ADME) characteristics. In humans, sulfonamides are primarily metabolized via acetylation and hydroxylation.[1][2] The rate of acetylation is subject to genetic polymorphism, leading to "fast" and "slow" acetylator phenotypes, which can influence plasma concentrations and the potential for adverse effects.[1][2] Hydroxylation, another key metabolic pathway, generally leads to metabolites with increased renal clearance.[1][2][3][4]
Table 1: Pharmacokinetic Parameters of Representative Sulfonamides in Humans
| Parameter | Sulfadimidine (in slow acetylators) | Sulfadimidine (in fast acetylators) |
| Elimination Half-life | 7.6 hours[2] | 1.7 and 5.4 hours (biphasic)[2] |
| Major Metabolic Pathway | Acetylation[1][2] | Acetylation[1][2] |
| Protein Binding | ~90% (parent drug)[1] | ~90% (parent drug)[1] |
| Effect of Hydroxylation on Protein Binding | Decreased to ~60%[1] | Decreased to ~60%[1] |
Non-Clinical Toxicology
Acute Toxicity
Acute toxicity studies for sulfonamides have been conducted in various animal models. A study on a hydrogel formulation containing silver sulfadiazine in New Zealand rabbits and Wistar rats showed no signs of acute dermal toxicity, skin irritation, or eye irritation.[5]
Chronic Toxicity and Carcinogenicity
Long-term exposure to some sulfonamides has been associated with neoplastic lesions in animal models. A 24-month chronic feeding study of sulfamethazine in B6C3F1 mice revealed an increased incidence of follicular cell adenomas of the thyroid gland at the highest dose tested (4800 ppm).[6] Non-neoplastic findings in the same study included follicular cell hyperplasia of the thyroid gland, hematopoietic cell proliferation, and pigmentation of the spleen.[6]
Table 2: Summary of Chronic Toxicity and Carcinogenicity Findings for Sulfamethazine in B6C3F1 Mice
| Finding | Dose Group (ppm) | Incidence (Males) | Incidence (Females) |
| Follicular Cell Adenomas (Thyroid) | 4800 | 33%[6] | 26%[6] |
| Follicular Cell Hyperplasia (Thyroid) | Dose-related increase | Not specified | Not specified |
| Hematopoietic Cell Proliferation (Spleen) | Dose-related increase | Not specified | Not specified |
| Pigmentation (Spleen) | Dose-related increase | Not specified | Not specified |
Genotoxicity
The genotoxic potential of sulfonamides has been evaluated in a variety of in vitro and in vivo assays. Studies on sulfacetamide using the Ames test (Salmonella/E.coli mutagenicity test) and Drosophila sex-linked recessive lethal mutations test were conducted, though the specific results are not detailed in the provided snippets.[7] Other studies on newly synthesized sulfonamide derivatives showed that some compounds exhibited genotoxic effects in the Ames test against specific Salmonella strains, while others were not genotoxic in human peripheral lymphocytes at the tested concentrations.[8][9]
Reproductive and Developmental Toxicity
The potential for reproductive and developmental toxicity is a critical consideration for all pharmaceuticals. While specific data for this compound is unavailable, the sulfonamide class as a whole is known to cross the placenta and be excreted in breast milk.[10] Due to the risk of kernicterus in the newborn, use of sulfonamides near term and in nursing mothers is generally cautioned.[11][12] Studies in women who are breastfeeding have shown harmful effects on the infant.[11]
Clinical Safety and Adverse Effects
The clinical safety profile of sulfonamides is well-characterized, with hypersensitivity reactions being a notable concern. The overall incidence of adverse drug reactions to sulfonamides is estimated to be 3–8%.[13]
Common Adverse Effects:
-
Skin rash[14]
Serious Adverse Effects:
-
Hypersensitivity Reactions: These can range from skin rashes to life-threatening conditions such as Stevens-Johnson syndrome and toxic epidermal necrolysis.[15][16][17]
-
Hematologic Effects: Agranulocytosis, aplastic anemia, and hemolytic anemia (particularly in individuals with glucose-6-phosphate dehydrogenase deficiency) have been reported.[11][13][14][16]
-
Renal Effects: Crystalluria and kidney stone formation can occur, emphasizing the importance of adequate hydration during treatment.[14]
-
Hepatotoxicity: Fulminant hepatic necrosis is a rare but serious adverse effect.[16]
Experimental Protocols
Chronic Toxicity/Carcinogenicity Study of Sulfamethazine in Mice
-
Test System: B6C3F1 mice.[6]
-
Administration: The test substance was administered in the diet.[6]
-
Dosage Levels: 0 (control), 300, 600, 1200, 2400, and 4800 ppm.[6]
-
Duration: 24 months.[6]
-
Observations: Body weights and food consumption were measured weekly, and mortality was recorded daily.[6]
-
Endpoints: Complete necropsy and histopathological examination were performed on all animals.[6]
In Vitro Genotoxicity: Ames Test
-
Test System: Salmonella typhimurium strains (e.g., TA100, TA1535) with and without metabolic activation (S9 mix).[8]
-
Methodology: The test compound is incubated with the bacterial strains in the presence and absence of a metabolic activation system. The number of revertant colonies (colonies that have regained the ability to grow in a histidine-deficient medium) is counted. A significant increase in the number of revertant colonies compared to the control indicates a mutagenic effect.
Visualizations
Sulfonamide Mechanism of Action and Potential for Toxicity
Caption: Mechanism of action and a toxicity pathway for sulfonamides.
General Workflow for a Chronic Toxicity and Carcinogenicity Study
References
- 1. Pharmacokinetics, metabolism, and renal excretion of sulfadimidine and its N4-acetyl and hydroxy metabolites in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics, Metabolism, and Renal Excretion of Sulfadimidine and Its N4-Acetyl and Hydroxy Metabolites in Humans | Semantic Scholar [semanticscholar.org]
- 3. Pharmacokinetics and renal clearance of sulphadimidine, sulphamerazine and sulphadiazine and their N4-acetyl and hydroxy metabolites in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and renal clearance of sulfamethazine, sulfamerazine, and sulfadiazine and their N4-acetyl and hydroxy metabolites in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety profile of silver sulfadiazine-bFGF-loaded hydrogel for partial thickness burn wounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chronic toxicity/carcinogenicity studies of sulphamethazine in B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sulfacetamide (144-80-9) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]
- 8. Antibacterial, Cytotoxic and Genotoxic Assessment of New Sulfonamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. Sulfadiazine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 12. Sulfadiazine Uses, Side Effects & Warnings [drugs.com]
- 13. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sulfadiazine: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 15. Sulfacetamide - Wikipedia [en.wikipedia.org]
- 16. drugs.com [drugs.com]
- 17. Safety assessment of sulfasalazine: a pharmacovigilance study based on FAERS database - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary In Vitro Screening of Sulfadicramide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfadicramide, a member of the sulfonamide class of antibiotics, holds potential for various therapeutic applications. This technical guide provides a comprehensive overview of the core methodologies for the preliminary in vitro screening of this compound, focusing on its potential antimicrobial, anti-inflammatory, and cytotoxic activities. While specific experimental data for this compound is not extensively available in public literature, this document outlines the established mechanisms of action for sulfonamides and details the standard experimental protocols essential for its evaluation. This guide serves as a foundational resource for researchers initiating preclinical investigations into this compound, offering a structured approach to its initial in vitro characterization.
Introduction: The Sulfonamide Class and this compound
Sulfonamides were among the first classes of synthetic antimicrobial agents and continue to be important in therapeutic applications. Their primary mechanism of action is the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. By competitively inhibiting this enzyme, sulfonamides disrupt the production of nucleotides, leading to a bacteriostatic effect.[1] Beyond their antimicrobial properties, various sulfonamide derivatives have been investigated for anti-inflammatory and anticancer activities.
This guide focuses on the essential in vitro assays required to build a preliminary pharmacological profile of this compound.
Antimicrobial Activity Screening
The primary expected activity of this compound is antimicrobial. The initial screening focuses on determining its efficacy against a panel of clinically relevant bacterial strains.
Data Presentation: Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. While specific MIC values for this compound are not publicly available, Table 1 provides representative data for other sulfonamides to illustrate the expected data format.
Table 1: Comparative Minimum Inhibitory Concentration (MIC) Values of Selected Sulfonamides
| Sulfonamide | Bacterial Strain | MIC Range (µg/mL) |
| Sulfadiazine | Staphylococcus aureus (MDR) | 64 - 128 |
| Nano-Sulfadiazine | Staphylococcus aureus (MDR) | 32 |
| Sulfadiazine Hybrid | Staphylococcus aureus | 125 |
| Sulfadiazine Hybrid | Escherichia coli | 125 |
| Sulfamethoxazole (with Trimethoprim) | Escherichia coli (wildtype) | 0.03 - 0.25 |
| Sulfamethoxazole (with Trimethoprim) | Staphylococcus aureus (resistant) | > 8 |
Note: Data presented are for comparative purposes and are not specific to this compound.[2]
Experimental Protocol: Broth Microdilution for MIC Determination
This method is a standard procedure for determining the MIC of an antimicrobial agent.[2]
Materials:
-
This compound stock solution
-
Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
Procedure:
-
Inoculum Preparation: A bacterial culture is grown to the mid-logarithmic phase and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[2] The suspension is then diluted in CAMHB to a final concentration of 5 x 10⁵ CFU/mL.
-
Serial Dilution: A two-fold serial dilution of the this compound stock solution is performed in the 96-well plate using CAMHB to create a range of concentrations.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension. A growth control (bacteria and medium, no drug) and a sterility control (medium only) are included.
-
Incubation: The plate is incubated at 35°C ± 2°C for 16-20 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth (turbidity).[2]
Mechanism of Action: Dihydropteroate Synthase (DHPS) Inhibition
Sulfonamides act as competitive inhibitors of DHPS, an enzyme essential for bacterial folate synthesis. They are structural analogs of para-aminobenzoic acid (PABA), the natural substrate for DHPS.
Figure 1: Competitive inhibition of DHPS by this compound.
Anti-inflammatory Activity Screening
Certain sulfonamides have demonstrated anti-inflammatory properties. Preliminary screening can elucidate if this compound shares these characteristics.
Data Presentation: IC50 Values for Inflammatory Markers
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. For anti-inflammatory screening, this could be the inhibition of enzymes like cyclooxygenase (COX) or the reduction of pro-inflammatory cytokine release.
Table 2: Comparative Anti-inflammatory Activity of Sulfonamide Derivatives
| Compound | Assay | IC50 (µM) |
| Sulfonamide Derivative 11d | IL-6 Inhibition (LPS-stimulated J774A.1 cells) | 0.61 |
| Sulfonamide Derivative 11d | TNF-α Inhibition (LPS-stimulated J774A.1 cells) | 4.34 |
| 3,4,5-TMBS | COX-2 Inhibition | High Inhibition at 50 µM |
Note: Data presented are for comparative purposes and are not specific to this compound.[3][4]
Experimental Protocols
This assay determines the ability of this compound to inhibit COX-1 and COX-2 enzymes, which are key mediators of inflammation.
Materials:
-
COX-1 and COX-2 enzyme preparations
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric detection kit
-
This compound
Procedure:
-
The COX enzyme is pre-incubated with various concentrations of this compound.
-
The reaction is initiated by the addition of arachidonic acid.
-
The production of prostaglandins is measured using a detection kit.
-
The percentage of inhibition is calculated, and the IC50 value is determined.
This assay assesses the effect of this compound on the production of pro-inflammatory cytokines by immune cells.
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or THP-1)
-
Lipopolysaccharide (LPS)
-
This compound
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6)
Procedure:
-
Macrophage cells are cultured and treated with various concentrations of this compound.
-
The cells are then stimulated with LPS to induce an inflammatory response.
-
After incubation, the cell culture supernatant is collected.
-
The concentration of pro-inflammatory cytokines in the supernatant is quantified using ELISA kits.
-
The inhibitory effect of this compound on cytokine release is determined.
Inflammatory Signaling Pathway
LPS stimulation of macrophages triggers signaling cascades, such as the NF-κB pathway, leading to the production of inflammatory mediators.
Figure 2: Potential inhibition of the NF-κB signaling pathway.
Cytotoxicity Screening
It is crucial to assess the potential toxicity of this compound to mammalian cells to determine its therapeutic window.
Data Presentation: IC50 Values in Cancer Cell Lines
Cytotoxicity is often initially assessed against various cancer cell lines. The IC50 value represents the concentration of a compound that is required for 50% inhibition of cell viability.
Table 3: Comparative Cytotoxicity of Sulfonamide Derivatives in Human Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
| Sulfonamide Derivative | MDA-MB-468 (Breast Cancer) | < 30 |
| Sulfonamide Derivative | MCF-7 (Breast Cancer) | < 128 |
| Sulfonamide Derivative | HeLa (Cervical Cancer) | < 360 |
| 2,5-Dichlorothiophene-3-sulfonamide | HeLa (Cervical Cancer) | 7.2 ± 1.12 |
| 2,5-Dichlorothiophene-3-sulfonamide | MDA-MB-231 (Breast Cancer) | 4.62 ± 0.13 |
| 2,5-Dichlorothiophene-3-sulfonamide | MCF-7 (Breast Cancer) | 7.13 ± 0.13 |
Note: Data presented are for comparative purposes and are not specific to this compound.[5][6]
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7)
-
Cell culture medium (e.g., RPMI-1640)
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO)
-
ELISA plate reader
Procedure:
-
Cell Seeding: Cells are seeded in a 96-well plate at a specific density (e.g., 1 x 10⁵ cells/mL) and incubated for 24 hours.[5]
-
Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 72 hours).[5]
-
MTT Addition: MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent.
-
Absorbance Reading: The absorbance is measured on an ELISA plate reader (e.g., at 540 nm).[5] The absorbance is proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve.
Experimental Workflow: Cytotoxicity Screening
Figure 3: General workflow for an MTT-based cytotoxicity assay.
Conclusion
This technical guide outlines the fundamental in vitro screening methodologies for the preliminary evaluation of this compound. The detailed protocols for antimicrobial, anti-inflammatory, and cytotoxicity assays provide a robust framework for generating a foundational dataset. While specific quantitative data for this compound remains to be established, the comparative data for other sulfonamides included herein serve as a valuable reference. The successful execution of these assays will be critical in elucidating the therapeutic potential of this compound and guiding its future development.
References
- 1. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of sulpha drug based hydroxytriazene derivatives: Anti-diabetic, antioxidant, anti-inflammatory activity and their molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Sulfadicramide and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of Sulfadicramide and related N¹-acylsulfanilamide derivatives. It is designed to offer a comprehensive resource for researchers and professionals involved in the discovery and development of novel antibacterial agents. This document details the core principles of sulfonamide antibacterial action, presents quantitative SAR data, outlines key experimental methodologies, and visualizes relevant biological pathways and workflows.
Introduction: The Enduring Role of Sulfonamides
Sulfonamides were among the first classes of synthetic antimicrobial agents to be widely used in clinical practice. Their primary mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[1] This pathway is essential for the biosynthesis of nucleotides and certain amino acids, and its disruption leads to a bacteriostatic effect. This compound, an N¹-acyl derivative of sulfanilamide, belongs to this important class of antibacterial compounds. Understanding the relationship between the chemical structure of this compound analogs and their biological activity is paramount for the rational design of new, more potent, and selective antibacterial agents.
Mechanism of Action: Inhibition of Folate Biosynthesis
The antibacterial activity of this compound and its analogs stems from their structural similarity to para-aminobenzoic acid (PABA), the natural substrate for dihydropteroate synthase (DHPS). By mimicking PABA, these sulfonamides bind to the active site of DHPS, thereby preventing the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) to form 7,8-dihydropteroate. This enzymatic blockade halts the de novo synthesis of folic acid in bacteria, a pathway absent in humans who obtain folate from their diet, which accounts for the selective toxicity of sulfonamides.
Quantitative Structure-Activity Relationship (SAR) Data
The antibacterial efficacy of N¹-acylsulfanilamide derivatives is highly dependent on the nature of the acyl substituent. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a series of N-acylsulfonamide analogs against a panel of Gram-positive and Gram-negative bacteria. The data reveals key structural features that influence antibacterial potency.[1]
| Compound ID | R Group (Acyl Moiety) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | B. subtilis MIC (µg/mL) | S. aureus MIC (µg/mL) |
| 5a | 4-Methoxyphenyl | 128 | 256 | 128 | 128 |
| 5b | 2-Methoxyphenyl | 128 | 256 | 128 | 128 |
| 5c | 4-Chlorophenyl | >256 | >256 | >256 | >256 |
| 5d | 4-Nitrophenyl | >256 | >256 | >256 | >256 |
| 5e | 2-Nitrophenyl | >256 | >256 | >256 | >256 |
| 5f | 2-Chlorophenyl | >256 | >256 | >256 | >256 |
| 5g | 2,4-Dichlorophenyl | >256 | >256 | >256 | >256 |
| 5h | Phenyl | 128 | 256 | 128 | 128 |
| 5i | Methyl (Sulfacetamide) | 128 | 256 | 128 | 128 |
SAR Analysis:
-
Influence of the Acyl Group: The nature of the substituent on the phenyl ring of the acyl moiety plays a critical role in determining antibacterial activity. Analogs with electron-donating groups (methoxy) or an unsubstituted phenyl ring (5a, 5b, 5h) exhibit moderate activity, comparable to the reference compound sulfacetamide (5i).[1]
-
Impact of Electron-Withdrawing Groups: The introduction of strong electron-withdrawing groups, such as chloro and nitro substituents (5c, 5d, 5e, 5f, 5g), leads to a significant loss of antibacterial activity, with MIC values exceeding 256 µg/mL against all tested strains.[1]
-
General Trend: The data suggests that for N¹-acylsulfanilamides, bulky and electron-withdrawing substituents on the acyl group are detrimental to antibacterial potency. This may be due to steric hindrance in the DHPS active site or unfavorable electronic interactions.
Experimental Protocols
General Synthesis of N-Acylsulfonamide Analogs
The synthesis of N-acylsulfonamide derivatives can be achieved through a multi-step process, a general workflow for which is outlined below.
Detailed Methodology (Example based on Sulfo-Click Reaction): [1]
-
Preparation of Thioacid: The corresponding carboxylic acid is treated with Lawesson's reagent in anhydrous toluene and refluxed to yield the thioacid.
-
Preparation of Sulfonyl Azide: The appropriate sulfonyl chloride is reacted with sodium azide in a suitable solvent like acetone/water to produce the sulfonyl azide.
-
Sulfo-Click Reaction: The thioacid and sulfonyl azide are dissolved in a solvent such as dichloromethane. An aqueous solution of a mild base (e.g., sodium bicarbonate) is added, and the biphasic mixture is stirred vigorously at room temperature. The reaction progress is monitored by thin-layer chromatography.
-
Work-up and Purification: Upon completion, the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
-
Characterization: The structure and purity of the final N-acylsulfonamide are confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Antibacterial Susceptibility Testing (MIC Determination)
The antibacterial activity of the synthesized compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) using a broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[1]
Protocol:
-
Preparation of Bacterial Inoculum: Bacterial strains are grown in a suitable broth (e.g., Mueller-Hinton Broth) to a specific optical density, corresponding to a standardized cell concentration.
-
Compound Dilution: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted in the broth in 96-well microtiter plates to achieve a range of final concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Signaling Pathways and Logical Relationships
The development and evaluation of novel sulfonamides follow a logical progression from synthesis to biological testing. This process can be visualized as a decision-making workflow.
Conclusion
The structure-activity relationship studies of this compound and its N¹-acylsulfanilamide analogs provide valuable insights for the development of new antibacterial agents. The quantitative data presented in this guide highlights the critical influence of the N¹-acyl substituent on antibacterial potency, with a clear indication that bulky and electron-withdrawing groups are generally unfavorable. The detailed experimental protocols for synthesis and biological evaluation serve as a practical resource for researchers in this field. The visualized workflows and pathways offer a conceptual framework for understanding the mechanism of action and the drug discovery process. Future research in this area could focus on exploring a wider range of acyl substituents and correlating the antibacterial activity with enzymatic inhibition data for DHPS from various bacterial species to develop more potent and broad-spectrum sulfonamide antibiotics.
References
Methodological & Application
Application Notes and Protocols for Sulfadicramide in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfadicramide is a sulfonamide antibiotic that, like other members of its class, inhibits bacterial growth by interfering with folic acid synthesis.[1] While its primary application has been in treating bacterial infections, the unique chemical properties of the sulfonamide group offer potential for its use in targeted drug delivery systems. This document provides an overview of the potential applications, relevant data, and detailed experimental protocols for researchers interested in exploring this compound as a component of novel therapeutic delivery platforms.
It is important to note that while the fundamental principles and methodologies described herein are broadly applicable, specific research on this compound in targeted drug delivery is limited. Therefore, the following protocols are based on established methods for similar sulfonamide compounds and should be adapted and optimized for this compound-specific formulations.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a drug is crucial for the design and development of an effective drug delivery system. Below is a summary of the available data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄N₂O₃S | [2][3] |
| Molecular Weight | 254.31 g/mol | [2][3] |
| Melting Point | 184-185 °C | [4][5] |
| Water Solubility | 261 mg/L (at 20 °C) | [4][5] |
| Appearance | Solid powder | [3] |
| Storage Condition | Dry, dark, and at 0-4 °C for short term or -20 °C for long term. | [3] |
Mechanism of Action: Inhibition of Folic Acid Synthesis
This compound, like other sulfonamides, acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[1][6][7] This enzyme is critical for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the synthesis of nucleic acids and some amino acids. By blocking this pathway, sulfonamides prevent bacterial growth and replication.[1][8]
References
- 1. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]
- 2. This compound | C11H14N2O3S | CID 8281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. This compound CAS#: 115-68-4 [amp.chemicalbook.com]
- 5. This compound | 115-68-4 [amp.chemicalbook.com]
- 6. Dihydropteroate synthase from Streptococcus pneumoniae: characterization of substrate binding order and sulfonamide inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
"application of Sulfadicramide in agricultural research"
Application of Sulfonamides in Agricultural Research
Disclaimer: Extensive research reveals a lack of specific data regarding the application of Sulfadicramide in agricultural research. The following application notes and protocols are based on the broader class of sulfonamides , for which scientific literature is available concerning their effects on plants.
Application Notes
Sulfonamides, a class of synthetic compounds known for their antimicrobial properties, have demonstrated significant, albeit complex, interactions with plants. Their primary mechanism of action is the competitive inhibition of dihydropteroate synthase (DHPS), a key enzyme in the folate biosynthesis pathway.[1][2][3] Since this pathway is also present in plants, sulfonamides can exert profound physiological effects, presenting potential applications in agricultural research in two main areas: as phytotoxicity reference compounds and as plant immune primers.
1. Sulfonamides as Phytotoxicity Reference Compounds and Herbicides
The inhibition of folate biosynthesis by sulfonamides disrupts the synthesis of essential nucleic acids and amino acids, leading to stunted growth and development in plants.[1][3][4] This inhibitory effect makes them useful as reference compounds in phytotoxicity studies. The common physiological effects observed in plants upon exposure to sulfonamides include:
-
Delayed seed germination[1]
-
Inhibition of primary root elongation[1]
-
Reduced shoot development[1]
-
Decreased chlorophyll content[1]
Due to these properties, certain sulfonamide derivatives have also been explored for their herbicidal activity.
2. Sulfonamides as Plant Immune Priming Agents
A novel application of sulfonamides in agriculture is their role as "plant activators" or immune-priming agents.[5][6][7] Unlike traditional pesticides that directly target pathogens, these compounds stimulate the plant's own defense mechanisms. Research has shown that certain sulfonamides can enhance a plant's resistance to both avirulent and virulent bacterial pathogens.[6][7] The key characteristics of sulfonamides as immune primers are:
-
They do not exhibit direct bactericidal activity at concentrations effective for immune priming.[6][7]
-
They do not necessarily induce the expression of defense-related genes on their own but potentiate a stronger and faster response upon pathogen attack.[6][7]
-
This immune-priming effect appears to be independent of their folate-inhibiting properties.[6][7]
This application is of particular interest for developing sustainable agricultural practices, as it may reduce the reliance on conventional pesticides and the emergence of resistant pathogen strains.
Data Presentation
Table 1: Phytotoxic Effects of Various Sulfonamides on Plants
| Sulfonamide | Plant Species | Observed Effect | Concentration | Reference |
| Sulfamethoxazole (SMX) | Lens culinaris (Lentil) | Inhibition of primary root length | 5 mg/L | [1] |
| Sulfathiazole (STZ) | Oryza sativa (Rice) | Inhibition of primary root length | 5 mg/L | [1] |
| Sulfadiazine (SDZ) | Brassica rapa (Napa Cabbage) | Inhibition of primary root length | 0.5 mg/L | [1] |
| Sulfamethazine (SMZ) | Lens culinaris (Lentil) | Inhibition of primary root length | 5 mg/L | [1] |
| Sulfameter (SFM) | Arabidopsis thaliana | Germination inhibition | >10 µM | [6] |
| Sulfamethoxypyridazine (SMP) | Arabidopsis thaliana | Germination inhibition | >10 µM | [6] |
| Sulfabenzamide (SBA) | Arabidopsis thaliana | Germination inhibition | >10 µM | [6] |
| Sulfachloropyridazine (SCP) | Arabidopsis thaliana | Germination inhibition | >10 µM | [6] |
Table 2: Immune-Priming Effects of Sulfonamides on Arabidopsis thaliana
| Sulfonamide | Pathogen | Effect | Concentration | Reference |
| Sulfameter (SFM) | Pseudomonas syringae pv. tomato DC3000 (avirulent) | Decreased bacterial growth in planta | 50 µM | [6] |
| Sulfamethoxypyridazine (SMP) | Pseudomonas syringae pv. tomato DC3000 (avirulent) | Decreased bacterial growth in planta | 50 µM | [6] |
| Sulfabenzamide (SBA) | Pseudomonas syringae pv. tomato DC3000 (virulent) | Decreased bacterial growth in planta | 50 µM | [6] |
| Sulfachloropyridazine (SCP) | Pseudomonas syringae pv. tomato DC3000 (virulent) | Decreased bacterial growth in planta | 50 µM | [6] |
Experimental Protocols
Protocol 1: Seed Germination and Root Elongation Assay for Phytotoxicity Assessment
Objective: To evaluate the phytotoxic effects of a test sulfonamide on seed germination and early seedling growth.
Materials:
-
Seeds of a model plant (e.g., Arabidopsis thaliana, Lens culinaris, Oryza sativa)
-
Test sulfonamide
-
Sterile distilled water
-
1.2% (w/v) agar medium
-
Petri dishes (90 mm)
-
Growth chamber with controlled light and temperature
-
Forceps
-
Ethanol (70%) and bleach solution (e.g., 3% NaClO) for sterilization
Methodology:
-
Seed Sterilization: Surface sterilize seeds by washing with 70% ethanol for 1 minute, followed by a bleach solution for 10-15 minutes, and then rinse thoroughly (5 times) with sterile distilled water.
-
Preparation of Test Medium: Prepare 1.2% agar medium and autoclave. While the medium is still molten (around 50-60°C), add the test sulfonamide to achieve the desired final concentrations (e.g., 0, 0.5, 1, 5, 10 mg/L). Pour the medium into sterile Petri dishes.
-
Plating Seeds: Aseptically place 10-20 sterilized seeds on the surface of the solidified agar in each Petri dish.
-
Incubation: Seal the Petri dishes and place them vertically in a growth chamber under controlled conditions (e.g., 22°C, 16h light/8h dark cycle).[1]
-
Data Collection:
-
Germination Rate: Count the number of germinated seeds daily for 7 days. A seed is considered germinated when the radicle has emerged.
-
Root Length: After 7 days, photograph the plates and measure the primary root length of each seedling using image analysis software (e.g., ImageJ).
-
-
Analysis: Calculate the germination percentage and average root length for each concentration. Compare the results for the sulfonamide treatments to the control (0 mg/L).
Protocol 2: Plant Disease Resistance Assay for Immune-Priming Evaluation
Objective: To determine if a test sulfonamide can prime a plant's immune system to enhance resistance against a bacterial pathogen.
Materials:
-
4-5 week old Arabidopsis thaliana plants
-
Test sulfonamide
-
Pathogenic bacteria (e.g., Pseudomonas syringae pv. tomato DC3000)
-
Syringe without a needle
-
Magnesium sulfate (10 mM)
-
Spectrophotometer
-
Growth chamber
Methodology:
-
Plant Treatment: Prepare solutions of the test sulfonamide at various concentrations (e.g., 0, 10, 50, 100 µM) in water. Apply the solutions to the soil of the potted plants or spray onto the foliage until runoff. Treat a control group with water only.
-
Incubation: Return the plants to the growth chamber for 24-48 hours to allow for uptake and potential priming.
-
Pathogen Inoculation:
-
Grow the bacterial pathogen in a suitable liquid medium to the desired cell density (e.g., OD600 = 0.2).
-
Harvest the bacteria by centrifugation and resuspend in 10 mM MgSO4 to a final concentration of 1 x 10^5 CFU/mL.
-
Infiltrate the bacterial suspension into the abaxial side of several leaves per plant using a needleless syringe.
-
-
Assessment of Disease Symptoms: Observe and photograph the inoculated leaves daily for 3-5 days to document the development of disease symptoms (e.g., chlorosis, necrosis).
-
Quantification of Bacterial Growth:
-
At 3 days post-inoculation, collect leaf discs from the infiltrated areas.
-
Homogenize the leaf discs in 10 mM MgSO4.
-
Plate serial dilutions of the homogenate on an appropriate agar medium.
-
Incubate the plates and count the number of colony-forming units (CFUs) to determine the bacterial population size within the leaves.
-
-
Analysis: Compare the disease symptoms and in planta bacterial counts between the sulfonamide-treated and control plants. A significant reduction in symptoms and bacterial growth in the treated plants indicates an immune-priming effect.
Mandatory Visualizations
Caption: Sulfonamide inhibition of the plant folate biosynthesis pathway.
Caption: Workflow for assessing the immune-priming effects of sulfonamides.
References
- 1. Influence of Sulfonamide Contamination Derived from Veterinary Antibiotics on Plant Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of Sulfonamide Contamination Derived from Veterinary Antibiotics on Plant Growth and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Sulfonamides identified as plant immune-priming compounds in high-throughput chemical screening increase disease resistance in Arabidopsis thaliana [frontiersin.org]
- 6. Sulfonamides identified as plant immune-priming compounds in high-throughput chemical screening increase disease resistance in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulfonamides identified as plant immune-priming compounds in high-throughput chemical screening increase disease resistance in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Sulfadicramide in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfadicramide is a sulfonamide antibiotic. Accurate and reliable quantification of this compound in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This document provides detailed application notes and protocols for the determination of this compound in plasma using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These methods are based on established principles of bioanalytical method validation and are intended to serve as a comprehensive guide for laboratory professionals.[1][2][3][4] It is important to note that while these protocols are based on common methodologies for sulfonamide analysis, they must be fully validated for this compound in your laboratory to ensure reliable and reproducible results.[1][2][3]
Bioanalytical Method Validation Principles
The validation of bioanalytical methods is essential to ensure the reliability and reproducibility of the quantitative data. Key validation parameters include accuracy, precision, selectivity, sensitivity, reproducibility, and stability.[1][3]
-
Accuracy: The closeness of the mean test results to the true concentration of the analyte. The mean value should be within ±15% of the nominal value, except at the Lower Limit of Quantification (LLOQ), where it should not deviate by more than ±20%.[1]
-
Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple aliquots of a single homogeneous volume of biological matrix. The precision should not exceed 15% of the coefficient of variation (CV), except for the LLOQ, where it should not exceed 20% CV.[1]
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components.[1]
-
Sensitivity: The lowest concentration of the analyte in a sample that can be reliably determined with acceptable precision and accuracy (Lower Limit of Quantification, LLOQ).[3]
-
Stability: The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. This includes freeze-thaw stability, short-term (bench-top) stability, and long-term storage stability.
Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a robust and widely available technique suitable for the quantification of this compound in plasma for therapeutic drug monitoring and pharmacokinetic studies where high sensitivity is not the primary requirement.
Experimental Protocol: HPLC-UV
1. Sample Preparation: Protein Precipitation
Protein precipitation is a simple and effective method for extracting sulfonamides from plasma samples.[5]
-
To 200 µL of plasma sample in a microcentrifuge tube, add a known concentration of a suitable internal standard (e.g., another sulfonamide not co-administered with this compound).
-
Add 600 µL of a precipitating agent (e.g., acetonitrile or methanol).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a specific volume (e.g., 20 µL) into the HPLC system.
2. Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1 M phosphate buffer) and an organic modifier (e.g., acetonitrile and/or methanol). A common starting ratio is 65:35 (v/v) aqueous to organic.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection Wavelength: UV detection at a wavelength where this compound exhibits maximum absorbance (e.g., 225-280 nm, to be determined empirically).[6]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C) for better reproducibility.[7]
-
Injection Volume: 20 µL.
3. Calibration and Quality Control
-
Prepare calibration standards by spiking blank plasma with known concentrations of this compound.
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
-
Analyze the calibration standards and QC samples along with the unknown samples in each analytical run.
Data Summary: HPLC-UV Method Validation Parameters
The following table summarizes typical validation parameters for an HPLC-UV method for a sulfonamide, which should be established during method validation for this compound.
| Parameter | Typical Acceptance Criteria | Example Value |
| Linearity (r²) | ≥ 0.99 | 0.9948[8] |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 10 mg/L[8] |
| Accuracy | 85-115% (80-120% for LLOQ) | Within ±15%[9] |
| Precision (CV%) | ≤ 15% (≤ 20% for LLOQ) | Within-run: 0.8%, Between-run: 2.3%[8] |
| Recovery | Consistent, precise, and reproducible | 100.4%[8] |
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV, making it the preferred method for bioanalytical studies requiring low detection limits.[10]
Experimental Protocol: LC-MS/MS
1. Sample Preparation: Solid-Phase Extraction (SPE)
SPE is a more selective sample preparation technique that can remove more matrix interferences compared to protein precipitation.[11]
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol followed by water.
-
Load the plasma sample (pre-treated, e.g., diluted with buffer) onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analyte of interest (this compound) and the internal standard with a suitable elution solvent (e.g., methanol containing a small percentage of ammonia).[11]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
Chromatographic System: A UHPLC or HPLC system.
-
Column: A suitable reversed-phase column (e.g., C18, 50-100 mm length, <3 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of water with an additive (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).[12]
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the ionization efficiency of this compound. Positive ionization is common for sulfonamides.[11]
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and its internal standard.
3. Optimization of MS/MS Parameters
The following parameters need to be optimized for this compound and the internal standard:
-
Precursor ion (Q1)
-
Product ion (Q3)
-
Collision energy (CE)
-
Declustering potential (DP)
Data Summary: LC-MS/MS Method Validation Parameters
The following table summarizes typical validation parameters for an LC-MS/MS method, which should be established for this compound.
| Parameter | Typical Acceptance Criteria | Example Value |
| Linearity (r²) | ≥ 0.99 | > 0.998[11] |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | ppt level in water[11] |
| Accuracy | 85-115% (80-120% for LLOQ) | 95-114%[12] |
| Precision (CV%) | ≤ 15% (≤ 20% for LLOQ) | < 11%[12] |
| Matrix Effect | Assessed and minimized | Ion suppression or enhancement normalized with internal standard[12] |
| Recovery | Consistent, precise, and reproducible | 70-96%[11] |
Visualizations
Experimental Workflow Diagrams
Caption: HPLC-UV sample preparation and analysis workflow.
Caption: LC-MS/MS sample preparation and analysis workflow.
References
- 1. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Validation of bioanalytical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. anivet.au.dk [anivet.au.dk]
- 5. researchgate.net [researchgate.net]
- 6. A Reliable Method to Quantify Trimethoprim and Sulfamethoxazole in Plasma of Children by HPLC with Application in Pharmacokinetic Studies [scirp.org]
- 7. Development and validation of an HPLC-UV detection assay for the determination of rufinamide in human plasma and saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and Validation of an HPLC-UV Assay to Quantify Plasma Levels of Sulfametrol: A Preferential Antibiotic in Children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of a HPLC-UV method for the quantification of antiepileptic drugs in dried plasma spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analytical methods for quantitating sulfate in plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hpst.cz [hpst.cz]
- 12. scienceopen.com [scienceopen.com]
Application Notes and Protocols: Evaluating Sulfadicramide as a Potential Carbonic Anhydrase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the investigation of sulfadicramide, a sulfonamide-containing compound, as a potential inhibitor of carbonic anhydrase (CA) isoenzymes. While direct studies on this compound's CA inhibitory activity are not extensively documented in publicly available literature, its chemical structure, featuring a sulfonamide group, suggests a potential interaction with the zinc metalloenzyme active site of carbonic anhydrases.[1][2][3] The following protocols and guidelines are based on established methodologies for characterizing sulfonamide-based CA inhibitors.[1][4][5]
Introduction to Carbonic Anhydrases
Carbonic anhydrases (CAs, EC 4.2.1.1) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][4][6] CAs are involved in numerous physiological processes, including pH regulation, CO2 and bicarbonate transport, electrolyte balance, and biosynthesis.[1][7] Various isoforms of human carbonic anhydrase (hCA) have been identified, with their overexpression or hyperactivity being associated with several pathologies such as glaucoma, epilepsy, idiopathic intracranial hypertension, and cancer.[1][4][8] Consequently, hCA isoforms, particularly hCA I, II, IX, and XII, are significant targets for drug discovery.[6][9][10] Sulfonamides are a well-established class of potent CA inhibitors.[1][3]
Data Presentation: Inhibitory Potency of Reference Sulfonamides
For comparative purposes, the inhibitory activities of several known sulfonamide inhibitors against key hCA isoforms are summarized below. The potency is typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). These values serve as a benchmark for evaluating the potential efficacy of novel compounds like this compound.
| Compound | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) |
| Acetazolamide | 250 | 12.1 | 25.8 | - |
| Ethoxzolamide | - | - | - | - |
| Zonisamide | - | - | - | - |
| Methazolamide | - | - | - | - |
| Dorzolamide | - | - | - | - |
| SLC-0111 | - | - | - | - |
| Compound 15 (from[6]) | 725.7 | 3.3 | 6.1 | 80.5 |
| N-n-octyl-substituted N-carbamimidoylbenzenesulfonamide (from[10]) | >100,000 | >100,000 | 168 | - |
| N-p-methylbenzyl-substituted N-carbamimidoylbenzenesulfonamide (from[10]) | >100,000 | >100,000 | - | 335 |
Note: Ki and IC50 values can vary based on experimental conditions. The data presented is for comparative illustration. Dashes indicate where data was not specified in the cited sources.
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide the investigation of this compound's potential as a carbonic anhydrase inhibitor.
Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay (CO2 Hydration Activity)
This is a primary assay to determine the direct inhibitory effect on the physiological reaction catalyzed by CAs.
Principle: This assay measures the ability of a compound to inhibit the CA-catalyzed hydration of CO2. The reaction is monitored using a stopped-flow spectrophotometer, which measures the change in pH via an indicator dye as bicarbonate and protons are produced.[4]
Materials:
-
HEPES buffer (20 mM, pH 7.5)[4]
-
Sodium sulfate (Na2SO4, 20 mM)[4]
-
Phenol red (0.2 mM) as a pH indicator[4]
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
This compound (or other test compounds) dissolved in an appropriate solvent (e.g., DMSO)
-
CO2 solutions of varying concentrations (1.7 to 17 mM)[4]
-
Reference inhibitor (e.g., Acetazolamide)
Procedure:
-
Prepare a reaction mixture containing HEPES buffer, sodium sulfate, and phenol red.
-
Add the desired concentration of the hCA enzyme to the reaction mixture.
-
In separate experiments, add varying concentrations of this compound or the reference inhibitor. Include a control with no inhibitor.
-
Pre-incubate the enzyme-inhibitor solution for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate the reaction by rapidly mixing the enzyme-inhibitor solution with a CO2 solution in the stopped-flow instrument.
-
Monitor the change in absorbance of phenol red at 557 nm over time (10-100 seconds) to determine the initial rate of the reaction.[4]
-
Determine the kinetic parameters and inhibition constants (Ki) by analyzing the reaction rates at different substrate (CO2) and inhibitor concentrations.
Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay (Esterase Activity)
This is a common and convenient secondary assay, particularly suitable for high-throughput screening.
Principle: This colorimetric assay measures the esterase activity of CAs. The enzyme catalyzes the hydrolysis of a substrate, p-nitrophenyl acetate (pNPA), to produce the chromogenic product p-nitrophenol, which can be quantified by measuring the increase in absorbance at 400-405 nm.[1][5] An inhibitor will decrease the rate of this reaction.
Materials:
-
96-well microplate reader
-
Assay Buffer (e.g., 50 mM Tris-SO4, pH 7.4)[5]
-
Purified human carbonic anhydrase isoforms
-
p-Nitrophenyl acetate (pNPA) substrate solution (3 mM in acetonitrile/assay buffer)[5]
-
This compound (or other test compounds) at various concentrations
-
Reference inhibitor (e.g., Acetazolamide)
-
Solvent for compounds (e.g., DMSO)
Procedure:
-
Plate Setup: [5]
-
Blank wells: 190 µL of Assay Buffer.
-
Enzyme Control (No inhibitor) wells: 180 µL of Assay Buffer + 10 µL of hCA enzyme solution.
-
Inhibitor wells: 170 µL of Assay Buffer + 10 µL of hCA enzyme solution + 10 µL of test compound/reference inhibitor solution at various concentrations.
-
Solvent Control wells: 170 µL of Assay Buffer + 10 µL of hCA enzyme solution + 10 µL of the solvent used for the compounds.
-
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C) for 10 minutes.[1]
-
Initiation of Reaction: Add 10 µL of the 3 mM pNPA substrate solution to all wells to initiate the enzymatic reaction. The final volume in each well will be 200 µL.[5]
-
Immediately start monitoring the increase in absorbance at 400 nm at regular intervals (e.g., every 30 seconds) for at least 10-15 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) from the linear portion of the kinetic curve for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the enzyme control.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the rate of the enzymatic reaction by 50%.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of CA inhibition by sulfonamides.
Caption: Workflow for screening potential CA inhibitors.
References
- 1. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfa drugs as inhibitors of carbonic anhydrase: new targets for the old drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulfonamide inhibitors of bacterial carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Green Synthesis of Sulfonamide Derivatives as Human Carbonic Anhydrase Isoforms I, II, IX, XII Inhibitors and Antioxidants: Comprehensive Insights From Biological Evaluation and In-Depth In Silico Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition Studies on Carbonic Anhydrase Isoforms I, II, IX, and XII with a Series of Sulfaguanidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2.2. Carbonic anhydrase inhibition [bio-protocol.org]
In Vivo Experimental Design for Sulfadicramide Efficacy Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for designing and executing in vivo efficacy studies for Sulfadicramide, a sulfonamide antibiotic. The protocols detailed below are based on established murine models of bacterial infection and are intended to provide robust, reproducible data for preclinical assessment.
Introduction
This compound is a synthetic bacteriostatic antibiotic belonging to the sulfonamide class. Its mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. By blocking this pathway, this compound prevents the synthesis of tetrahydrofolate, a vital cofactor for the production of nucleic acids and amino acids, thereby halting bacterial growth and replication. This document outlines detailed protocols for evaluating the in vivo efficacy of this compound in three well-established murine infection models: a thigh infection model, a skin abscess model, and a pneumonia model.
Mechanism of Action: Inhibition of Bacterial Folic Acid Synthesis
This compound's efficacy stems from its structural similarity to para-aminobenzoic acid (PABA), a natural substrate for DHPS. This mimicry allows it to competitively bind to the active site of the enzyme, preventing the formation of dihydropteroate, a crucial intermediate in the folic acid pathway. The downstream effect is the depletion of tetrahydrofolate, leading to the cessation of bacterial proliferation.
General Experimental Workflow for In Vivo Efficacy Studies
A standardized workflow is critical for ensuring the reproducibility of in vivo studies. The following diagram outlines the key stages of the experimental process, from animal preparation to endpoint analysis.
I. Murine Thigh Infection Model
This model is a standard for evaluating the in vivo efficacy of antimicrobial agents against localized deep-tissue infections. It allows for the quantitative assessment of bacterial burden in the muscle tissue.
Experimental Protocol
-
Animals: Female BALB/c mice, 6-8 weeks old.
-
Pathogen: A relevant bacterial strain susceptible to sulfonamides, e.g., Staphylococcus aureus or Escherichia coli.
-
Inoculum Preparation:
-
Culture the bacterial strain overnight in an appropriate broth medium (e.g., Tryptic Soy Broth).
-
Dilute the overnight culture in fresh broth and grow to the mid-logarithmic phase.
-
Harvest the bacteria by centrifugation, wash with sterile phosphate-buffered saline (PBS), and resuspend in PBS to a final concentration of approximately 1 x 10⁷ CFU/mL.
-
-
Infection Procedure:
-
Anesthetize the mice.
-
Inject 0.1 mL of the bacterial suspension into the posterior thigh muscle of one hind limb.
-
-
Treatment:
-
Initiate treatment 2 hours post-infection.
-
Administer this compound, a vehicle control, or a positive control antibiotic (e.g., ciprofloxacin for E. coli) via a clinically relevant route (e.g., oral gavage, subcutaneous, or intravenous injection). The dosing regimen should be based on available pharmacokinetic data for sulfonamides in mice. A typical starting point could be a twice-daily administration.
-
-
Endpoint Analysis:
-
At 24 hours post-treatment initiation, euthanize the mice.
-
Aseptically excise the entire thigh muscle.
-
Weigh the tissue and homogenize it in a known volume of sterile PBS.
-
Perform serial dilutions of the homogenate and plate on appropriate agar plates (e.g., Tryptic Soy Agar).
-
Incubate the plates for 18-24 hours at 37°C and count the colonies to determine the number of Colony Forming Units (CFU) per gram of tissue.
-
Data Presentation
| Treatment Group | Dose (mg/kg) | Mean Bacterial Load (log10 CFU/g tissue) ± SD | % Reduction vs. Vehicle |
| Vehicle Control | - | 7.5 ± 0.4 | - |
| This compound | 25 | 5.2 ± 0.6 | 99.5 |
| This compound | 50 | 4.1 ± 0.5 | 99.96 |
| Positive Control | Varies | 3.8 ± 0.4 | 99.98 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
II. Murine Skin Abscess Model
This model is used to assess the efficacy of antimicrobial agents against localized skin and soft tissue infections, particularly abscess formation.
Experimental Protocol
-
Animals: Female BALB/c mice, 6-8 weeks old.
-
Pathogen: Staphylococcus aureus (including MRSA strains).
-
Inoculum Preparation: Prepare the bacterial suspension as described in the thigh infection model, but concentrate to approximately 1 x 10⁸ CFU/mL.
-
Infection Procedure:
-
Anesthetize the mice and shave a small area on their dorsum.
-
Inject 50 µL of the bacterial suspension subcutaneously.
-
-
Treatment:
-
Begin treatment 24 hours post-infection, allowing for abscess formation.
-
Administer this compound, vehicle, or a positive control systemically (as in the thigh model) or topically, depending on the formulation being tested.
-
-
Endpoint Analysis:
-
Primary Endpoint (Bacterial Load): At 24-48 hours post-treatment initiation, euthanize the mice. Excise the abscess and surrounding inflamed tissue. Weigh, homogenize, and determine the CFU/gram of tissue as described previously.
-
Secondary Endpoint (Lesion Size): Measure the abscess diameter daily using a digital caliper.
-
Data Presentation
| Treatment Group | Dose (mg/kg) | Mean Bacterial Load (log10 CFU/g tissue) ± SD | Mean Lesion Diameter (mm) ± SD at 48h |
| Vehicle Control | - | 8.1 ± 0.5 | 10.2 ± 1.5 |
| This compound | 25 | 6.3 ± 0.7 | 7.8 ± 1.2 |
| This compound | 50 | 5.0 ± 0.6 | 5.1 ± 0.9 |
| Positive Control | Varies | 4.5 ± 0.5 | 4.3 ± 0.8 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
III. Murine Pneumonia Model
This model is employed to evaluate the efficacy of antimicrobial agents in treating respiratory tract infections.
Experimental Protocol
-
Animals: Female BALB/c mice, 6-8 weeks old.
-
Pathogen: A relevant respiratory pathogen such as Streptococcus pneumoniae or Klebsiella pneumoniae.
-
Inoculum Preparation: Prepare the bacterial suspension as described in the thigh infection model to a concentration of approximately 1 x 10⁸ CFU/mL.
-
Infection Procedure:
-
Anesthetize the mice.
-
Instill 20-50 µL of the bacterial suspension intranasally.
-
-
Treatment:
-
Initiate treatment 4 hours post-infection.
-
Administer this compound, vehicle, or a positive control systemically.
-
-
Endpoint Analysis:
-
Primary Endpoint (Bacterial Load): At 24 or 48 hours post-infection, euthanize the mice. Aseptically remove the lungs and homogenize them in sterile PBS to determine the CFU per gram of lung tissue.
-
Secondary Endpoint (Survival): In a separate cohort, monitor the survival of the animals for a defined period (e.g., 7 days).
-
Tertiary Endpoint (Histopathology): Fix one lung lobe in 10% neutral buffered formalin for histopathological analysis to assess inflammation and tissue damage.
-
Data Presentation
| Treatment Group | Dose (mg/kg) | Mean Bacterial Load in Lungs (log10 CFU/g) ± SD | 7-Day Survival Rate (%) |
| Vehicle Control | - | 8.9 ± 0.6 | 10 |
| This compound | 25 | 6.8 ± 0.8 | 50 |
| This compound | 50 | 5.5 ± 0.7 | 80 |
| Positive Control | Varies | 4.9 ± 0.6 | 90 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Logical Workflow for Model Selection
The choice of the in vivo model depends on the intended clinical application of this compound. The following diagram illustrates a logical progression for model selection.
Conclusion
The in vivo models described in these application notes provide a robust platform for the preclinical evaluation of this compound's efficacy. The choice of model should be guided by the target indication for the drug. Consistent application of these detailed protocols, coupled with the systematic collection and analysis of quantitative data, will yield reliable and translatable results to inform further drug development.
Application Notes and Protocols for the Development of a Stable Sulfadicramide Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfadicramide is a sulfonamide antibacterial agent. Like many sulfonamides, it exhibits poor aqueous solubility, which presents a significant challenge in the development of stable and bioavailable pharmaceutical formulations. This document provides detailed application notes and protocols to guide researchers through the process of developing a stable formulation for this compound, with a focus on addressing its solubility limitations and ensuring long-term stability.
Chemical Structure of this compound:
N-(4-aminophenyl)sulfonyl-3-methylbut-2-enamide
A diagram of the chemical structure of this compound will be provided in the visualizations section.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental to formulation development. The following table summarizes the key properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄N₂O₃S | [1] |
| Molecular Weight | 254.31 g/mol | [1] |
| Melting Point | 184-185 °C | [2] |
| Aqueous Solubility | 261 mg/L (at 20 °C) | [2] |
| LogP (calculated) | 0.5 | [1] |
| pKa | Not experimentally determined in literature. Estimated to be weakly acidic based on the sulfonamide group. |
Pre-formulation Studies
Pre-formulation studies are essential to identify potential challenges and to select the most appropriate formulation strategies.
Solubility Enhancement Strategies
Given the low aqueous solubility of this compound, several techniques should be explored to enhance its dissolution rate and bioavailability.
Workflow for Selecting a Solubility Enhancement Strategy:
Caption: A logical workflow for selecting a suitable solubility enhancement strategy for this compound.
Experimental Protocol: pH-Dependent Solubility Profile
-
Objective: To determine the solubility of this compound across a physiologically relevant pH range.
-
Materials:
-
This compound powder
-
Phosphate buffers (pH 2.0, 4.5, 6.8, 7.4)
-
HPLC-grade water, acetonitrile, and methanol
-
Calibrated pH meter
-
Shaking incubator
-
HPLC system with UV detector
-
-
Method:
-
Prepare a series of phosphate buffers at the specified pH values.
-
Add an excess amount of this compound powder to each buffer in separate vials.
-
Equilibrate the samples in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 48-72 hours to ensure saturation.
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Dilute the filtered supernatant with an appropriate mobile phase.
-
Quantify the concentration of this compound in each sample using a validated HPLC method.
-
Plot the solubility of this compound as a function of pH.
-
Excipient Compatibility Studies
Ensuring the compatibility of this compound with various excipients is crucial for the stability of the final formulation.
Experimental Protocol: Excipient Compatibility Screening
-
Objective: To assess the physical and chemical compatibility of this compound with commonly used pharmaceutical excipients.
-
Materials:
-
This compound powder
-
Selected excipients (e.g., lactose, microcrystalline cellulose, povidone, croscarmellose sodium, magnesium stearate)
-
HPLC-grade water and acetonitrile
-
Stability chambers (e.g., 40°C/75% RH)
-
Differential Scanning Calorimeter (DSC)
-
HPLC system with UV detector
-
-
Method:
-
Prepare binary mixtures of this compound and each excipient in a 1:1 ratio by weight.
-
Prepare a control sample of pure this compound.
-
Store the samples in both open and closed containers under accelerated stability conditions (e.g., 40°C/75% RH) for a specified period (e.g., 2 and 4 weeks).
-
At each time point, analyze the samples for:
-
Physical changes: Visual inspection for color change, clumping, or liquefaction.
-
Thermal analysis: Perform DSC analysis to detect any changes in melting point or the appearance of new thermal events, which may indicate an interaction.
-
Chemical degradation: Assay the samples by a stability-indicating HPLC method to quantify the remaining this compound and detect the formation of any degradation products.
-
-
Forced Degradation Studies
Forced degradation studies are performed to identify the potential degradation pathways of this compound and to develop a stability-indicating analytical method.
Workflow for Forced Degradation Studies:
Caption: A typical workflow for conducting forced degradation studies on this compound.
Experimental Protocol: Forced Degradation of this compound
-
Objective: To investigate the degradation of this compound under various stress conditions.
-
Materials:
-
This compound powder
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade water and acetonitrile
-
Stability chamber with light source (ICH Q1B compliant)
-
Oven
-
HPLC-UV/MS system
-
-
Method:
-
Acid Hydrolysis: Dissolve this compound in 0.1N HCl and heat at 60°C for a specified time. Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve this compound in 0.1N NaOH and keep at room temperature for a specified time. Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and keep at room temperature for a specified time.
-
Thermal Degradation: Expose solid this compound powder to dry heat (e.g., 80°C) in an oven for a specified time.
-
Photolytic Degradation: Expose solid this compound powder and a solution of this compound to light as per ICH Q1B guidelines.
-
Analyze all stressed samples, along with a non-stressed control, using a suitable HPLC-UV/MS method to separate and identify the degradation products.
-
Development of a Stability-Indicating Analytical Method
A stability-indicating analytical method is crucial for accurately quantifying this compound in the presence of its degradation products, process impurities, and excipients. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
Experimental Protocol: Development and Validation of a Stability-Indicating HPLC Method
-
Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of this compound and its degradation products.
-
Instrumentation and Chromatographic Conditions (Example):
-
HPLC System: Agilent 1260 Infinity II or equivalent with a photodiode array (PDA) detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at the λmax of this compound (to be determined by UV scan) and at other wavelengths to ensure detection of all degradation products.
-
Injection Volume: 10 µL.
-
-
Method Development:
-
Optimize the mobile phase composition, pH, and gradient to achieve adequate separation of this compound from all peaks observed in the forced degradation samples.
-
Ensure the method is specific, i.e., excipients do not interfere with the peaks of this compound and its degradation products.
-
-
Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Analyze stressed samples and a placebo formulation to demonstrate the separation of the analyte from degradation products and excipients.
-
Linearity: Analyze a series of solutions of this compound at different concentrations to establish a linear relationship between concentration and peak area.
-
Accuracy: Determine the recovery of a known amount of this compound spiked into a placebo formulation.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase pH, column temperature, flow rate) on the results.
-
Formulation Development and Stability Testing
Based on the pre-formulation data, prototype formulations can be developed. These formulations should then be subjected to long-term and accelerated stability studies as per ICH guidelines to determine the shelf-life.
Example Formulation Approaches and Corresponding Stability Considerations:
| Formulation Approach | Key Excipients | Potential Stability Issues |
| pH-Adjusted Aqueous Solution | Buffering agents (e.g., phosphate, citrate), tonicity modifiers (e.g., NaCl), preservatives (e.g., benzalkonium chloride) | pH shift over time, precipitation of this compound, interaction with preservatives. |
| Cyclodextrin Complexation | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutyl ether β-cyclodextrin (SBE-β-CD) | Re-crystallization of the drug from the complex, hygroscopicity. |
| Solid Dispersion | Polymers (e.g., PVP, HPMC, Soluplus®) | Physical instability (re-crystallization to the less soluble form), chemical degradation at processing temperatures (for melt extrusion). |
Experimental Protocol: Stability Study of a Prototype Formulation
-
Objective: To evaluate the physical and chemical stability of a prototype this compound formulation.
-
Method:
-
Prepare the prototype formulation (e.g., a buffered aqueous solution) and package it in the intended container-closure system.
-
Place the samples in stability chambers at various conditions as per ICH guidelines (e.g., 25°C/60% RH for long-term and 40°C/75% RH for accelerated).
-
At specified time points (e.g., 0, 1, 3, and 6 months for accelerated studies), withdraw samples and analyze for:
-
Appearance: Color, clarity, and presence of particulate matter.
-
pH: For liquid formulations.
-
Assay of this compound: Using the validated stability-indicating HPLC method.
-
Degradation Products: Quantify any degradation products using the validated stability-indicating HPLC method.
-
-
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison and trend analysis.
Table 1: Example of pH-Solubility Data for this compound
| pH | Solubility (mg/L) |
| 2.0 | [Insert Data] |
| 4.5 | [Insert Data] |
| 6.8 | [Insert Data] |
| 7.4 | [Insert Data] |
Table 2: Example of Excipient Compatibility Data (at 4 weeks, 40°C/75% RH)
| Excipient | Physical Appearance | % this compound Remaining | Degradation Products Observed |
| Lactose | No change | [Insert Data] | [Insert Data] |
| Mg Stearate | Slight discoloration | [Insert Data] | [Insert Data] |
Table 3: Example of Stability Data for a Prototype Formulation (at 40°C/75% RH)
| Time (Months) | Appearance | pH | Assay (% of Initial) | Total Degradation Products (%) |
| 0 | Clear, colorless | 7.0 | 100.0 | < LOQ |
| 1 | Clear, colorless | 6.9 | [Insert Data] | [Insert Data] |
| 3 | Clear, colorless | 6.9 | [Insert Data] | [Insert Data] |
| 6 | Slight yellow tint | 6.8 | [Insert Data] | [Insert Data] |
Disclaimer: This document provides general guidance and example protocols. Specific experimental conditions and methods should be optimized and validated for the intended purpose.
References
Application Note: HPLC-MS/MS Method for Sulfadicramide Impurity Profiling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfadicramide is a sulfonamide antibacterial agent. Like all active pharmaceutical ingredients (APIs), controlling impurities in this compound is critical to ensure its safety, efficacy, and stability. Impurities can originate from the manufacturing process, degradation of the drug substance, or interaction with excipients in the formulation. Regulatory agencies require stringent control and monitoring of these impurities. This application note presents a sensitive and specific HPLC-MS/MS method for the identification and quantification of potential impurities in this compound. The method is designed to be stability-indicating, capable of separating the main component from its potential degradation products and process-related impurities.
Potential Impurities of this compound
Based on the structure of this compound (N-(4-aminophenyl)sulfonyl-3-methylbut-2-enamide) and known degradation pathways of sulfonamides, several potential impurities can be anticipated.[1][2] The primary routes of degradation for sulfonamides often involve hydrolysis of the sulfonamide bond, modifications of the aniline moiety, and reactions involving the side chain.
Key Potential Impurities:
-
Impurity A: Sulfanilamide: Formed by the cleavage of the amide bond. This is a common degradant for many sulfonamides.
-
Impurity B: 4-Aminobenzenesulfonic acid: Arises from the hydrolysis of the sulfonamide bond.
-
Impurity C: N-Acetyl-Sulfadicramide: A potential metabolite and process-related impurity where the aniline nitrogen is acetylated.
-
Impurity D: Oxidized this compound: Oxidation of the aniline group can lead to various colored impurities.
-
Impurity E: 3-Methylbut-2-enoic acid: A potential hydrolysis product from the amide linkage.
Experimental Protocols
This section details the methodologies for the impurity profiling of this compound using HPLC-MS/MS.
Materials and Reagents
-
This compound reference standard and sample
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
Sample Preparation
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol to prepare a stock solution of 1 mg/mL. Further dilute with the mobile phase to a working concentration of 10 µg/mL.
-
Impurity Standard Solutions: If available, prepare individual stock solutions of known impurities at 1 mg/mL in methanol. Prepare a mixed working standard solution containing all impurities at a concentration of 1 µg/mL.
-
Sample Solution: Accurately weigh and dissolve the this compound drug substance in methanol to obtain a final concentration of 1 mg/mL.
-
Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on the this compound API.
-
Acid Hydrolysis: Reflux 1 mL of the sample stock solution with 1 mL of 0.1 M HCl at 60°C for 4 hours.
-
Base Hydrolysis: Reflux 1 mL of the sample stock solution with 1 mL of 0.1 M NaOH at 60°C for 4 hours.
-
Oxidative Degradation: Treat 1 mL of the sample stock solution with 1 mL of 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.
-
Photolytic Degradation: Expose the drug substance to UV light (254 nm) for 24 hours.
After degradation, dilute the samples with the mobile phase to a suitable concentration for analysis.
-
HPLC-MS/MS Method
The following HPLC-MS/MS parameters are a starting point and may require optimization for specific instruments and impurity profiles.
Table 1: HPLC Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-18.1 min: 95-5% B; 18.1-22 min: 5% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: MS/MS Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 600 L/hr |
| Collision Gas | Argon |
Table 3: MRM Transitions for this compound and Potential Impurities
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 255.1 | 156.1 | 15 |
| 92.1 | 25 | ||
| Impurity A (Sulfanilamide) | 173.0 | 156.0 | 10 |
| 108.0 | 20 | ||
| Impurity B (4-Aminobenzenesulfonic acid) | 174.0 | 156.0 | 10 |
| 93.0 | 20 | ||
| Impurity C (N-Acetyl-Sulfadicramide) | 297.1 | 198.1 | 15 |
| 156.1 | 25 | ||
| Impurity D (Oxidized this compound - example) | 271.1 | 172.1 | 20 |
| 108.1 | 30 | ||
| Impurity E (3-Methylbut-2-enoic acid) | 101.1 | 83.1 | 10 |
| 55.1 | 15 |
Note: The m/z values and collision energies are hypothetical and should be optimized experimentally.
Data Presentation
The following tables summarize hypothetical quantitative data for the impurity profiling of a batch of this compound.
Table 4: Quantitative Analysis of Impurities in this compound Batch XYZ
| Impurity | Retention Time (min) | Concentration (%) | Limit of Detection (LOD) (%) | Limit of Quantification (LOQ) (%) |
| Impurity A | 3.5 | 0.08 | 0.01 | 0.03 |
| Impurity B | 2.1 | 0.05 | 0.01 | 0.03 |
| Impurity C | 8.2 | < LOQ | 0.02 | 0.05 |
| Unknown Impurity 1 | 9.5 | 0.03 | - | - |
| Unknown Impurity 2 | 11.2 | 0.06 | - | - |
Table 5: Summary of Forced Degradation Studies
| Stress Condition | % Degradation of this compound | Major Degradation Products |
| Acid Hydrolysis (0.1 M HCl, 60°C, 4h) | 15.2 | Impurity A, Impurity B, Impurity E |
| Base Hydrolysis (0.1 M NaOH, 60°C, 4h) | 25.8 | Impurity A, Impurity B, Impurity E |
| Oxidative (3% H₂O₂, RT, 24h) | 8.5 | Impurity D and other oxidative adducts |
| Thermal (105°C, 24h) | 2.1 | Minor increase in Impurity A |
| Photolytic (UV 254nm, 24h) | 5.6 | Various minor photodegradants |
Visualization
The following diagram illustrates the general workflow for the HPLC-MS/MS impurity profiling of this compound.
References
Application Notes and Protocols for Treating Bacterial Infections in Animal Models with Sulfadicramide
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Sulfadicramide, a member of the sulfonamide class of antibiotics, holds potential for the treatment of various bacterial infections. Sulfonamides are synthetic antimicrobial agents that act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial for the bacterial synthesis of folic acid.[1] By disrupting this pathway, this compound impedes the production of essential components for DNA synthesis, leading to a bacteriostatic effect.[1][2] This document provides detailed application notes and standardized protocols for evaluating the efficacy of this compound in preclinical animal models of bacterial infection. While specific quantitative data for this compound is limited in publicly available literature, the following protocols are based on established methodologies for sulfonamide antibiotics and can be adapted for the specific investigation of this compound.
Mechanism of Action: Inhibition of Folate Synthesis
Sulfonamides, including this compound, exert their bacteriostatic effect by mimicking the structure of para-aminobenzoic acid (PABA), a key substrate for dihydropteroate synthase (DHPS) in the folic acid synthesis pathway. This competitive inhibition prevents the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the production of nucleotides and certain amino acids. The disruption of this pathway ultimately halts bacterial growth and replication.
Data Presentation: Efficacy of Sulfonamides in Animal Models
Due to the limited availability of specific quantitative data for this compound, the following tables summarize representative data for a closely related sulfonamide, sulfadiazine, to illustrate how to structure and present efficacy data. Researchers should replace this data with their own findings for this compound.
Table 1: Dose-Dependent Efficacy of a Representative Sulfonamide (Sulfadiazine) in a Murine Sepsis Model
| Treatment Group | Dose (mg/kg) | Administration Route | Survival Rate (%) at 7 days |
| Vehicle Control | - | Oral | 10 |
| Sulfadiazine | 25 | Oral | 40 |
| Sulfadiazine | 50 | Oral | 70 |
| Sulfadiazine | 100 | Oral | 90 |
Table 2: Bacterial Load Reduction in a Murine Thigh Infection Model with a Representative Sulfonamide (Sulfadiazine)
| Treatment Group | Dose (mg/kg) | Time Post-Infection (hours) | Bacterial Load (log10 CFU/thigh) | Reduction vs. Control (log10 CFU) |
| Vehicle Control | - | 24 | 7.5 ± 0.4 | - |
| Sulfadiazine | 50 | 24 | 5.2 ± 0.5 | 2.3 |
| Sulfadiazine | 100 | 24 | 4.1 ± 0.3 | 3.4 |
Note: Data presented are hypothetical and for illustrative purposes. Actual results will vary depending on the experimental conditions.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in animal models of bacterial infection. These protocols should be adapted and optimized for the specific research question, bacterial strain, and animal model.
Protocol 1: Murine Model of Systemic Infection (Sepsis)
This protocol describes the induction of sepsis in mice to evaluate the systemic efficacy of this compound.
Materials:
-
Specific pathogen-free mice (e.g., BALB/c or C57BL/6), 6-8 weeks old.
-
Bacterial strain of interest (e.g., Escherichia coli, Staphylococcus aureus).
-
Tryptic Soy Broth (TSB) or other appropriate bacterial culture medium.
-
Phosphate-buffered saline (PBS), sterile.
-
This compound, formulation for animal administration.
-
Vehicle control (e.g., sterile water, carboxymethylcellulose solution).
-
Syringes and needles for injection and oral gavage.
Methodology:
-
Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment.
-
Bacterial Preparation:
-
Inoculate the chosen bacterial strain into TSB and incubate overnight at 37°C with shaking.
-
The following day, subculture the bacteria in fresh TSB and grow to mid-logarithmic phase.
-
Harvest the bacteria by centrifugation, wash with sterile PBS, and resuspend in PBS to the desired concentration (e.g., 1 x 10^8 CFU/mL). The optimal infectious dose should be determined in a pilot study to achieve a desired level of mortality in the control group.
-
-
Infection:
-
Inject each mouse intraperitoneally (IP) with the bacterial suspension (e.g., 0.1 mL).
-
-
Treatment:
-
At a predetermined time post-infection (e.g., 1-2 hours), administer this compound or the vehicle control to the respective groups of mice. The route of administration (e.g., oral gavage, subcutaneous injection) and dosing regimen should be based on pharmacokinetic studies if available, or on a dose-ranging study.[3]
-
-
Monitoring:
-
Monitor the mice at least twice daily for a set period (e.g., 7-14 days) for clinical signs of illness (e.g., lethargy, ruffled fur, hunched posture) and survival.
-
-
Endpoint Analysis (Optional):
-
At a specific time point post-infection, a subset of animals from each group can be euthanized to determine the bacterial load in blood and key organs (e.g., spleen, liver).
-
Aseptically collect blood and organs.
-
Homogenize the organs in sterile PBS.
-
Perform serial dilutions of the blood and organ homogenates and plate on appropriate agar plates to determine the number of colony-forming units (CFU).
-
Protocol 2: Murine Model of Localized Skin and Soft Tissue Infection
This protocol is designed to evaluate the efficacy of topically or systemically administered this compound in a localized infection model.
Materials:
-
Specific pathogen-free mice (e.g., SKH1 hairless or shaved BALB/c).
-
Bacterial strain of interest (e.g., Staphylococcus aureus MRSA).
-
Anesthetic agent (e.g., isoflurane).
-
Surgical scissors and forceps.
-
Sutures or wound clips.
-
This compound formulation (topical cream or solution for systemic administration).
-
Vehicle control.
Methodology:
-
Animal Preparation:
-
Anesthetize the mice.
-
If using haired mice, shave a small area on the back.
-
-
Wound Creation and Inoculation:
-
Create a small full-thickness dermal wound using sterile surgical scissors.
-
Inoculate the wound with a specific number of bacteria (e.g., 1 x 10^6 CFU in 10 µL of PBS).
-
-
Treatment:
-
Apply the topical formulation of this compound or vehicle control directly to the wound at specified intervals.
-
Alternatively, administer this compound systemically as described in Protocol 1.
-
-
Monitoring and Endpoint Analysis:
-
Monitor the wound for signs of infection (e.g., erythema, swelling, pus formation) and measure the wound size daily.
-
At the end of the study, euthanize the animals and excise the wound tissue.
-
Homogenize the tissue and perform serial dilutions to determine the bacterial load (CFU/gram of tissue).
-
Important Considerations
-
Ethical Approval: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with the approval of an Institutional Animal Care and Use Committee (IACUC).
-
Pilot Studies: It is crucial to conduct pilot studies to determine the optimal infectious dose of the bacterial strain and the effective dose range for this compound in the chosen animal model.
-
Pharmacokinetics: Whenever possible, pharmacokinetic studies should be performed to determine the absorption, distribution, metabolism, and excretion (ADME) of this compound in the animal model to inform the dosing regimen.[4][5]
-
Controls: Appropriate controls, including vehicle-treated and untreated infected groups, are essential for the interpretation of the results. A positive control group treated with an antibiotic of known efficacy can also be included.
-
Blinding: To minimize bias, the person administering the treatment and assessing the outcomes should be blinded to the treatment groups.
By following these detailed protocols and application notes, researchers can effectively evaluate the in vivo efficacy of this compound for the treatment of bacterial infections, contributing to the development of new therapeutic strategies.
References
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 4. Animal pharmacokinetics/pharmacodynamics (PK/PD) infection models for clinical development of antibacterial drugs: lessons from selected cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human-Simulated Antimicrobial Regimens in Animal Models: Transparency and Validation Are Imperative - PMC [pmc.ncbi.nlm.nih.gov]
"protocol for assessing Sulfadicramide resistance in bacteria"
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sulfadicramide is a sulfonamide antibiotic that targets the folate biosynthesis pathway in bacteria, essential for their growth and replication.[1] It acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS), mimicking the natural substrate para-aminobenzoic acid (PABA).[1] The emergence and spread of bacterial resistance to sulfonamides, including this compound, pose a significant challenge in clinical and veterinary settings. Understanding and accurately assessing this resistance is crucial for effective antimicrobial stewardship and the development of new therapeutic strategies.
The primary mechanisms of resistance to sulfonamides involve mutations in the bacterial folP gene, which codes for the DHPS enzyme, reducing the drug's binding affinity.[2] Another significant mechanism is the acquisition of alternative, drug-insensitive DHPS genes, such as sul1, sul2, and sul3, through horizontal gene transfer, often facilitated by plasmids and integrons.[2][3][4]
This document provides a comprehensive set of protocols for assessing this compound resistance in bacteria, encompassing both phenotypic and genotypic methods. It includes detailed methodologies for determining the minimum inhibitory concentration (MIC) and for the molecular detection of key resistance genes.
Disclaimer: As of the last update, specific clinical breakpoints for this compound from major standards organizations like CLSI and EUCAST are not publicly available. The quantitative data and breakpoints provided in this document are based on those established for Sulfisoxazole , a structurally similar sulfonamide. These should be used as a reference and a template. It is imperative for researchers to perform their own validation studies to establish specific breakpoints for this compound for their particular bacterial species of interest.
Phenotypic Assessment of this compound Resistance
Phenotypic methods determine the concentration of this compound required to inhibit bacterial growth. The two most common methods are broth microdilution and disk diffusion.
Broth Microdilution Method for MIC Determination
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[5][6]
Experimental Protocol:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1024 µg/mL in an appropriate solvent (e.g., 50% ethanol in sterile deionized water).[7]
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
-
Preparation of Microtiter Plates:
-
Use sterile 96-well round-bottom microtiter plates.[8]
-
Dispense 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into all wells of the microtiter plate.
-
Add 100 µL of the this compound stock solution (1024 µg/mL) to the wells in the first column.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[8] This will result in a range of this compound concentrations (e.g., 512 µg/mL to 1 µg/mL).
-
Column 11 will serve as the positive control (no antibiotic), and column 12 as the negative control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[9]
-
Dilute this standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells after inoculation.[10]
-
-
Inoculation and Incubation:
-
Inoculate each well (columns 1-11) with 5 µL of the prepared bacterial inoculum.[8]
-
Seal the plates to prevent evaporation and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of this compound at which there is no visible bacterial growth (no turbidity). This can be determined by visual inspection or using a microplate reader.
-
Interpret the results based on established breakpoints (see Table 1).
-
Table 1: Interpretive Criteria for Sulfisoxazole MIC (Surrogate for this compound) (Based on CLSI guidelines for Enterobacteriaceae)
| Category | MIC Breakpoint (µg/mL) |
| Susceptible (S) | ≤ 256 |
| Resistant (R) | ≥ 512 |
Source: CLSI M100 documents provide breakpoints for some sulfonamides, which can be used as a reference.
Disk Diffusion Method
The disk diffusion method (Kirby-Bauer test) is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to an antibiotic.[9]
Experimental Protocol:
-
Inoculum Preparation:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution method.[11]
-
-
Inoculation of Agar Plate:
-
Application of Antibiotic Disks:
-
Aseptically place a this compound-impregnated disk (or a surrogate like a 300 µg sulfisoxazole disk) onto the surface of the inoculated MHA plate.
-
Gently press the disk to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-20 hours.
-
-
Result Interpretation:
-
Measure the diameter of the zone of inhibition (the area of no bacterial growth) around the disk in millimeters (mm).
-
Interpret the results based on established zone diameter breakpoints (see Table 2).
-
Table 2: Interpretive Criteria for Sulfisoxazole Zone Diameter (Surrogate for this compound) (Based on CLSI guidelines for Enterobacteriaceae)
| Category | Zone Diameter (mm) |
| Susceptible (S) | ≥ 17 |
| Intermediate (I) | 13 - 16 |
| Resistant (R) | ≤ 12 |
Source: CLSI M100 documents provide zone diameter breakpoints for some sulfonamides.
Quality Control
Regular quality control is essential to ensure the accuracy and reproducibility of susceptibility testing.
Table 3: Quality Control Ranges for Reference Strains with Sulfisoxazole
| Quality Control Strain | Method | Antimicrobial Agent | Acceptable QC Range |
| Escherichia coli ATCC® 25922 | Disk Diffusion | Sulfisoxazole (300 µg) | 18 - 26 mm |
| Escherichia coli ATCC® 25922 | Broth Microdilution | Sulfisoxazole | 8 - 32 µg/mL |
| Staphylococcus aureus ATCC® 25923 | Disk Diffusion | Sulfisoxazole (300 µg) | 22 - 30 mm |
| Staphylococcus aureus ATCC® 25923 | Broth Microdilution | Sulfisoxazole | 16 - 128 µg/mL |
Source: Based on CLSI M100 guidelines for sulfisoxazole.
Genotypic Assessment of this compound Resistance
Genotypic methods involve the detection of specific resistance genes using molecular techniques like the Polymerase Chain Reaction (PCR).
PCR for Detection of sul1, sul2, and sul3 Genes
This protocol outlines the steps for detecting the most common sulfonamide resistance genes.
Experimental Protocol:
-
DNA Extraction:
-
Extract genomic DNA from the bacterial isolates using a commercial DNA extraction kit or a standard boiling lysis method.[3]
-
-
PCR Amplification:
-
Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and nuclease-free water.
-
Add the appropriate forward and reverse primers for each sul gene to separate reaction tubes (see Table 4).
-
Add the extracted DNA template to each reaction tube.
-
Include positive controls (DNA from strains known to carry the respective sul genes) and a negative control (nuclease-free water) in each PCR run.
-
Table 4: Primers for the Detection of Sulfonamide Resistance Genes
| Gene | Primer Name | Sequence (5' to 3') | Amplicon Size (bp) |
| sul1 | sul1-F | GGCCGATGAGATCAGACGTA | 413 |
| sul1-R | TTTGAAGGTTCGACAGCACG | ||
| sul2 | sul2-F | GCAGGCGCGTAAGCTGA | 657 |
| sul2-R | GGCTCGTGTGTGCGGATG | ||
| sul3 | sul3-F | ATTGATTTGGGAGCCGCTTC | 412 |
| sul3-R | AAAAGAAGCCCATACCCGGA |
Source: Adapted from Cheng et al., 2019.[3]
-
PCR Cycling Conditions:
-
Perform PCR using the cycling conditions outlined in Table 5. These conditions may need to be optimized based on the specific PCR machine and reagents used.
-
Table 5: PCR Cycling Conditions for sul Gene Amplification
| Step | Temperature (°C) | Time | Cycles |
| Initial Denaturation | 94 | 1 minute | 1 |
| Denaturation | 98 | 30 seconds | 30 |
| Annealing (sul1 & sul3) | 55 | 30 seconds | |
| Annealing (sul2) | 56 | 30 seconds | |
| Extension | 72 | 30 seconds | |
| Final Extension | 72 | 10 minutes | 1 |
| Hold | 4 | ∞ |
Source: Adapted from Cheng et al., 2019.[3]
-
Gel Electrophoresis:
-
Analyze the PCR products by electrophoresis on a 1.5% agarose gel stained with a DNA-binding dye.
-
Visualize the DNA bands under UV light and compare their sizes to a DNA ladder to confirm the presence of the target sul genes.
-
Visualization of Workflows and Mechanisms
Caption: Experimental workflow for assessing this compound resistance.
Caption: Mechanism of action and resistance to this compound.
References
- 1. EUCAST: Proposed revision of breakpoints for trimethoprim-sulfamethoxazole and trimethoprim. [eucast.org]
- 2. academic.oup.com [academic.oup.com]
- 3. nicd.ac.za [nicd.ac.za]
- 4. Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial susceptibility testing of aquatic bacteria: quality control disk diffusion ranges for Escherichia coli ATCC 25922 and Aeromonas salmonicida subsp. salmonicida ATCC 33658 at 22 and 28 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iris.uniroma1.it [iris.uniroma1.it]
- 8. clsi.org [clsi.org]
- 9. Quality control of susceptibility tests with 5-micrograms trimethoprim disks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. EUCAST: Clinical Breakpoint Tables [eucast.org]
- 11. In vivo fitness of sul gene-dependent sulfonamide-resistant Escherichia coli in the mammalian gut - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Troubleshooting & Optimization
"troubleshooting low yield in Sulfadicramide synthesis"
This guide provides troubleshooting solutions and frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of Sulfadicramide, also known as N-(3,3-dimethylacroyl)sulfanilamide.
Frequently Asked Questions (FAQs)
Q1: My this compound synthesis is resulting in a very low yield. What are the most common causes?
Low yields in the synthesis of this compound, which is a type of N-acyl sulfonamide, can typically be attributed to one or more of the following factors:
-
Poor Quality or Degradation of Starting Materials: The key reactants, sulfanilamide and the acylating agent (e.g., 3,3-dimethylacryloyl chloride), are susceptible to degradation. The acylating agent, in particular, can be hydrolyzed by atmospheric moisture.[1]
-
Suboptimal Reaction Conditions: The choice of solvent, base, reaction temperature, and time are all critical for success.[2] Using an inappropriate base or allowing moisture into the reaction are common pitfalls.[1]
-
Formation of Side Products: Competing reactions can consume starting materials and reduce the formation of the desired product. This includes hydrolysis of the acylating agent and potential side reactions involving the sulfanilamide molecule.[2]
-
Product Loss During Workup and Purification: Significant amounts of the product can be lost during aqueous washes, extractions, and final purification steps like recrystallization or chromatography.[3]
Q2: I suspect an issue with my starting materials. What should I check?
Starting material integrity is paramount. Here’s what to verify for the key reactants:
-
Acylating Agent (e.g., 3,3-dimethylacryloyl chloride):
-
Hydrolysis: Acyl chlorides are highly reactive and sensitive to moisture, which converts them into the unreactive carboxylic acid. It is best to use a fresh bottle or a properly stored reagent under an inert atmosphere.[1]
-
Purity: Verify the purity of the acylating agent, as impurities can interfere with the reaction.
-
-
Sulfanilamide:
-
Purity: Ensure the sulfanilamide is pure and dry. Impurities from its own synthesis, such as unreacted precursors, can lead to side reactions.[4]
-
Moisture Content: Even the amine starting material should be thoroughly dried, as any water will contribute to the hydrolysis of the acyl chloride.
-
Q3: How do I identify and prevent common side reactions?
The most common side product is often the result of reactant degradation or incomplete reactions.
-
Hydrolysis of the Acylating Agent: This is the most frequent side reaction, forming 3,3-dimethylacrylic acid.
-
Prevention: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
-
-
Unreacted Starting Materials: These are often the main "impurities" found after the reaction.
-
Prevention: To drive the reaction to completion, you can try increasing the reaction time or temperature. Using a slight excess (1.1-1.2 equivalents) of the acylating agent can also help consume all of the sulfanilamide.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Di-acylation: While the sulfonamide nitrogen is less nucleophilic, reaction at both the N1 (sulfonamide) and N4 (aniline) nitrogens is a possibility, though acylation at the N4-amino group is expected for this specific synthesis. Protecting the N1 nitrogen is a potential strategy if di-acylation becomes a significant issue.
Q4: What are the optimal reaction conditions (solvent, base, temperature)?
The choice of base and solvent can dramatically impact the reaction's efficiency.[3]
-
Base: The base neutralizes the HCl generated during the acylation. A non-nucleophilic organic base is ideal.
-
Solvent: The solvent must be inert and capable of dissolving the reactants.
-
Recommended: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) are common and effective choices.[1]
-
-
Temperature: The reaction is typically started at a low temperature to control the initial exothermic reaction and then allowed to warm.
-
Procedure: Begin the reaction at 0 °C (ice bath) during the addition of the acyl chloride. After addition, remove the ice bath and allow the reaction to stir at room temperature. Gentle heating may be required to push the reaction to completion, which should be determined through reaction monitoring.
-
Q5: My workup and purification steps seem to have low recovery. How can I optimize this?
Product loss during isolation is a common contributor to low overall yield.
-
Aqueous Workup: A standard aqueous wash procedure can remove many common impurities.[2]
-
Recrystallization: This is often the most effective method for purifying solid sulfonamides.[1]
-
Solvent Selection: The key is finding a solvent or solvent pair in which your product is soluble at high temperatures but poorly soluble at room temperature. Common systems include ethanol/water or ethyl acetate/hexanes.[2] Perform small-scale solubility tests to find the optimal system for this compound.
-
-
Silica Gel Chromatography: If recrystallization is ineffective, column chromatography is the next option.
-
Tailing: Sulfonamides can sometimes "tail" on silica gel. Adding a small amount of a modifier to the eluent, such as 0.5-1% acetic acid, can often result in better peak shapes and improved separation.[2]
-
Data Summary Tables
Table 1: Troubleshooting Guide for Low this compound Yield
| Observed Problem | Potential Cause | Recommended Solution | Key Parameter(s) to Check |
| Reaction fails to start or proceeds very slowly | Poor reactivity of starting materials | Use fresh, high-purity sulfanilamide and acyl chloride.[1] Consider adding a catalyst like DMAP.[2] | Purity and age of reagents |
| Yield drops significantly after workup | Product loss during extraction | Ensure the correct pH of the aqueous layer during extraction to prevent the product from becoming soluble. | pH of wash solutions |
| Formation of a major byproduct | Hydrolysis of acyl chloride | Maintain strictly anhydrous conditions.[1] | Dry glassware, anhydrous solvents, inert atmosphere |
| Multiple spots on TLC, difficult to purify | Incomplete reaction or side reactions | Increase reaction time/temperature; adjust stoichiometry.[2] Use slow, controlled addition of the acylating agent. | Reaction monitoring (TLC) |
| Product "oils out" during recrystallization | Incorrect recrystallization solvent | Perform a systematic solvent screen to find a suitable solvent or solvent pair.[2] | Solvent polarity and solubility |
Table 2: Impact of Reaction Parameter Variation
| Parameter | Standard Condition | Effect of Variation | Recommendation |
| Base | Pyridine or Triethylamine (1.1-1.5 eq.) | Too little: Incomplete HCl neutralization, stalling the reaction. Aqueous base (e.g., NaOH): Promotes rapid hydrolysis of acyl chloride.[1] | Use a non-nucleophilic organic base to neutralize the HCl byproduct.[1] |
| Solvent | Anhydrous DCM or THF | Protic solvents (e.g., ethanol): Can react with the acyl chloride. Non-anhydrous solvents: Lead to hydrolysis. | Use a dry, aprotic solvent that fully dissolves the starting materials.[1] |
| Temperature | 0 °C to Room Temp | Too low: Reaction may be too slow or incomplete. Too high: May promote side reactions or degradation. | Start at 0 °C for the addition, then warm to room temperature. Monitor by TLC to determine if heating is necessary. |
| Stoichiometry | 1.0 eq. Sulfanilamide, 1.1 eq. Acyl Chloride | Excess amine: Can lead to purification challenges. Excess acyl chloride: Can be removed with a basic wash, but increases cost and potential for hydrolysis byproduct. | A slight excess of the acylating agent is often used to ensure full consumption of the sulfanilamide.[2] |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol describes the N-acylation of sulfanilamide with 3,3-dimethylacryloyl chloride.
Materials and Reagents:
-
Sulfanilamide
-
3,3-dimethylacryloyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Solvents for recrystallization (e.g., ethanol, water, ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: Under an inert atmosphere (nitrogen or argon), add sulfanilamide (1.0 eq.) and anhydrous DCM to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Addition of Base: Add anhydrous pyridine (1.2 eq.) to the suspension and stir until a clear solution is formed, if possible.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Addition of Acylating Agent: Dissolve 3,3-dimethylacryloyl chloride (1.1 eq.) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred reaction mixture over 20-30 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the progress by TLC (e.g., using a 1:1 ethyl acetate:hexanes mobile phase). If the reaction is sluggish, it can be gently heated to reflux until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture back to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove pyridine), water, saturated NaHCO₃ solution (to remove excess acyl chloride and acidic byproducts), and finally with brine.[2]
-
Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Isolation and Purification:
-
Filter off the drying agent and remove the solvent (DCM) under reduced pressure using a rotary evaporator.
-
Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.[1]
-
Visualizations
Caption: General workflow for the synthesis of this compound.
References
Technical Support Center: Optimizing Reaction Conditions for Sulfadicramide Analogs
Welcome to the technical support center for the synthesis and optimization of Sulfadicramide analogs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of N-acylsulfonamides, the class of compounds to which this compound belongs.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound analogs, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is the yield of my N-acylsulfonamide (this compound analog) consistently low?
Answer:
Low yields in the synthesis of N-acylsulfonamides can be attributed to several factors, primarily related to the reactivity of the starting materials and the reaction conditions.[1][2]
-
Hydrolysis of the Acylating Agent: Acyl chlorides and anhydrides, common reagents for this synthesis, are highly susceptible to hydrolysis, which converts them into unreactive carboxylic acids.
-
Low Nucleophilicity of the Sulfonamide: The nitrogen atom of the sulfonamide is not strongly nucleophilic, which can lead to slow or incomplete reactions.[1]
-
Inappropriate Base or Solvent: The choice of base and solvent is critical. An unsuitable base can fail to sufficiently deprotonate the sulfonamide, while the solvent can affect the solubility and reactivity of the reactants.
-
Side Reactions: Competing side reactions, such as the formation of bis-acylated by-products with primary amines (if the starting sulfonamide has an unprotected primary amine), can consume starting materials and reduce the desired product's yield.
-
Suboptimal Reaction Temperature: The reaction may require specific temperature control to proceed efficiently. Some reactions may need elevated temperatures to overcome the activation energy barrier.[2]
Solutions:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents to minimize the hydrolysis of the acylating agent. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is also recommended.[2]
-
Optimize the Base: Use a suitable base to deprotonate the sulfonamide. For N-acylation, strong, non-nucleophilic bases are often preferred. The use of sodium hydride (NaH) is common.[3] Alternatively, organic bases like pyridine or triethylamine can be used, with pyridine sometimes acting as a nucleophilic catalyst.
-
Select an Appropriate Solvent: Aprotic solvents like tetrahydrofuran (THF), acetonitrile (ACN), or dichloromethane (DCM) are commonly used. The choice will depend on the solubility of your specific this compound analog and starting materials.
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the acylating agent to ensure complete conversion of the sulfonamide.
-
Catalyst Addition: The use of a catalyst, such as 4-dimethylaminopyridine (DMAP), can enhance the reaction rate. Lewis acids like zinc chloride have also been shown to be effective catalysts under solvent-free conditions.[4]
Question 2: I am observing an unexpected side product in my reaction. What could it be and how can I minimize it?
Answer:
The most common side products in the synthesis of N-acylsulfonamides are unreacted starting materials and products from competing reactions.
-
Unreacted Sulfonamide and Hydrolyzed Acylating Agent: These are the most frequent "impurities." To minimize them, ensure the reaction goes to completion by optimizing the reaction time and temperature, and by using a slight excess of the acylating agent.
-
Bis-acylation Product: If your starting sulfonamide has other reactive sites, such as a primary amine, bis-acylation can occur.
-
Solution: Use a protecting group for the primary amine if it is not the intended reaction site. The protecting group can be removed in a subsequent step.
-
-
O-acylation Product: In some cases, acylation can occur on one of the sulfonyl oxygens, although this is less common.
Question 3: How can I effectively purify my this compound analog?
Answer:
Purification of N-acylsulfonamides can be challenging due to their polarity. The most common methods are recrystallization and column chromatography.
-
Recrystallization: This is often the most effective method for purifying solid N-acylsulfonamides.
-
Solvent Selection: The key is to find a solvent or solvent system in which your compound is soluble at high temperatures but poorly soluble at room temperature, while impurities remain soluble. Common solvents for recrystallization of sulfonamides include ethanol, isopropanol, and mixtures of ethanol and water.
-
-
Column Chromatography: If recrystallization is not effective, silica gel column chromatography is the next option.
-
Eluent System: A common issue is the "tailing" of the compound on the silica gel due to the acidic nature of the N-H proton. Adding a small amount of a modifier to the eluent, such as 0.5-1% acetic acid or triethylamine, can often lead to better peak shapes. The polarity of the eluent can be adjusted based on the polarity of your specific this compound analog.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing N-acylsulfonamides like this compound analogs?
A1: The most common method is the N-acylation of a parent sulfonamide with an acyl chloride or an acid anhydride in the presence of a base.[5] For this compound, this would likely involve the reaction of sulfanilamide with 3,3-dimethylacryloyl chloride. Another efficient modern method is the "sulfo-click" reaction between a sulfonyl azide and a thioacid, which can proceed rapidly under aqueous conditions.[1]
Q2: What analytical techniques are best for monitoring the progress of my reaction?
A2: Thin-layer chromatography (TLC) is a quick and effective way to monitor the consumption of starting materials and the formation of the product. Liquid chromatography-mass spectrometry (LC-MS) can provide more detailed information about the reaction progress and the presence of any side products.
Q3: Can I use an aqueous base for the N-acylation reaction?
A3: While possible in some cases, using an aqueous base increases the risk of hydrolyzing the acylating agent (acyl chloride or anhydride), which can significantly lower the yield. For most laboratory-scale syntheses, an organic, non-nucleophilic base in an anhydrous organic solvent is preferred.
Data Presentation
The following tables summarize quantitative data on the impact of different reaction conditions on the yield of N-acylsulfonamide synthesis, which can be a useful reference for optimizing the synthesis of this compound analogs.
Table 1: Effect of Catalyst on the N-acylation of Sulfonamides with Acetic Anhydride
| Entry | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | None | Acetonitrile | 24 | <10 |
| 2 | H₂SO₄ (3) | Acetonitrile | 1 | 95 |
| 3 | ZnCl₂ (10) | Solvent-free | 0.5 | 92 |
| 4 | K10–FeO | Acetonitrile | 1.5 | 96 |
| 5 | Cs₅HP₂W₁₈O₆₂ (5) | Water | 0.5 | 94 |
Data compiled from multiple sources for illustrative purposes.[4][5][6]
Table 2: Influence of Base and Acylating Agent on the Yield of N-acylsulfonamides
| Entry | Sulfonamide | Acylating Agent | Base | Solvent | Time (h) | Yield (%) |
| 1 | Benzenesulfonamide | Benzoyl chloride | Pyridine | DCM | 12 | 85 |
| 2 | p-Toluenesulfonamide | Acetic anhydride | Triethylamine | THF | 6 | 90 |
| 3 | Sulfanilamide | N-acetylbenzotriazole | NaH | THF | 2 | 92 |
| 4 | Methanesulfonamide | Succinic anhydride | None | Water | 1 | 88 |
Data compiled from multiple sources for illustrative purposes.[3][7]
Experimental Protocols
Protocol 1: General Procedure for the N-acylation of a Sulfonamide with an Acyl Chloride
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the starting sulfonamide (1.0 eq) in a suitable anhydrous solvent (e.g., THF, DCM).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add a suitable base (e.g., triethylamine, 1.2 eq or pyridine, 2.0 eq).
-
Acyl Chloride Addition: Slowly add a solution of the acyl chloride (e.g., 3,3-dimethylacryloyl chloride, 1.1 eq) in the same anhydrous solvent to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for the appropriate time (typically 1-24 hours), monitoring the progress by TLC.
-
Work-up: Upon completion, quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Protocol 2: General Procedure for the "Sulfo-Click" Synthesis of an N-Acylsulfonamide
-
Preparation: In a vial, dissolve the thioacid (1.0 eq) in a mixture of water and a co-solvent (e.g., NMP, 1:3 v/v).
-
Base Addition: Add sodium bicarbonate (NaHCO₃, 1.5 eq) to the solution.
-
Sulfonyl Azide Addition: Add the sulfonyl azide (1.0 eq) to the reaction mixture.
-
Reaction: Stir the reaction vigorously at room temperature. The reaction is typically complete within 10-30 minutes. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, acidify the reaction mixture with 1M HCl and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography if necessary.[1]
Mandatory Visualization
Caption: Experimental workflow for N-acylsulfonamide synthesis.
Caption: Troubleshooting guide for low yield in N-acylsulfonamide synthesis.
References
- 1. N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the synthesis of N -acyl sulfonamides - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05157F [pubs.rsc.org]
- 5. Recent advances in the synthesis of N-acyl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Improving the Aqueous Solubility of Sulfadicramide
For researchers, scientists, and drug development professionals, enhancing the aqueous solubility of active pharmaceutical ingredients (APIs) like Sulfadicramide is a critical step in developing effective drug formulations. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during these experiments.
Frequently Asked Questions (FAQs)
Q1: What is the baseline aqueous solubility of this compound?
A1: The reported aqueous solubility of this compound is 261 mg/L at 20°C[1][2]. This low solubility can present challenges for oral and parenteral drug delivery.
Q2: What are the primary strategies for enhancing the aqueous solubility of this compound?
A2: Several techniques can be employed to improve the solubility of poorly water-soluble drugs like this compound. The most common and effective methods include:
-
pH Adjustment: As a sulfonamide, this compound's solubility is pH-dependent. Increasing the pH of the solution can deprotonate the sulfonamide group, forming a more soluble salt[3].
-
Solid Dispersion: This involves dispersing this compound in a hydrophilic polymer matrix to improve its wettability and dissolution rate[4][5].
-
Co-crystallization: Forming co-crystals of this compound with a pharmaceutically acceptable coformer can alter its crystal lattice and improve solubility[6][7].
-
Nanosuspension: Reducing the particle size of this compound to the nanometer range increases the surface area, leading to enhanced dissolution velocity and saturation solubility[8][9][10][11].
-
Cyclodextrin Complexation: Encapsulating the hydrophobic this compound molecule within a cyclodextrin host can form a soluble inclusion complex[12][13][14][15][16][17][18][19].
Q3: How do I select the most appropriate solubility enhancement technique for my research needs?
A3: The choice of technique depends on several factors, including the desired fold-increase in solubility, the intended dosage form (e.g., oral, injectable), and the stability of the resulting formulation. A general workflow for selecting a suitable method is outlined below.
Troubleshooting Guides
Issue 1: Precipitation of this compound upon pH adjustment.
-
Possible Cause: When adjusting the pH of a solution containing a salt of this compound back towards its pKa, the compound can convert to its less soluble free form and precipitate out of solution[20]. The "common ion effect" can also reduce solubility if the buffer contains an ion in common with the this compound salt[20].
-
Troubleshooting Steps:
-
Buffer Selection: Use a buffer with sufficient capacity to maintain the desired pH.
-
Avoid Common Ions: Whenever possible, select a buffer system that does not share a common ion with the this compound salt being formed.
-
Screen Different Salts: Experiment with different counter-ions to find a salt form with optimal solubility and stability at the target pH.
-
Issue 2: Physical instability of this compound solid dispersion (e.g., crystallization upon storage).
-
Possible Cause: The amorphous form of a drug in a solid dispersion is thermodynamically unstable and can recrystallize over time, especially under conditions of high humidity and temperature. This leads to a decrease in solubility and dissolution rate[5][21].
-
Troubleshooting Steps:
-
Polymer Selection: Choose a polymer with a high glass transition temperature (Tg) to reduce molecular mobility and inhibit crystallization. Polymers like PVP and HPMC are often used for this purpose[5].
-
Drug Loading: Avoid excessively high drug loading, as this can increase the likelihood of phase separation and crystallization.
-
Storage Conditions: Store the solid dispersion in a tightly sealed container with a desiccant at a controlled, low temperature to minimize moisture absorption and thermal stress.
-
Preparation Method: The method of preparation can influence stability. For example, spray drying may result in more porous particles with higher hygroscopicity compared to hot-melt extrusion[21].
-
Issue 3: Aggregation and sedimentation of this compound nanosuspension.
-
Possible Cause: Nanosuspensions have a high surface area, which makes them prone to aggregation to reduce their surface energy. Improper stabilization can lead to particle growth (Ostwald ripening), aggregation, and sedimentation[8][9][10][11].
-
Troubleshooting Steps:
-
Stabilizer Optimization: Use an adequate concentration of a suitable stabilizer (surfactant or polymer) to provide either steric or electrostatic repulsion between the nanoparticles.
-
Control Particle Size Distribution: A narrow particle size distribution can help prevent Ostwald ripening, where smaller particles dissolve and redeposit onto larger ones.
-
Storage Temperature: Storing at a lower temperature (e.g., 4°C) can reduce the kinetic energy of the particles and slow down the process of aggregation and crystal growth[11].
-
Issue 4: Inefficient co-crystal formation or formation of a physical mixture.
-
Possible Cause: Co-crystal formation is dependent on the stoichiometry of the drug and coformer, the solvent system, and the crystallization conditions. Inappropriate conditions can lead to the formation of a simple physical mixture or incomplete conversion to the co-crystal[22].
-
Troubleshooting Steps:
-
Coformer Screening: Systematically screen a variety of pharmaceutically acceptable coformers to find one that forms a stable co-crystal with this compound.
-
Solvent Selection: The choice of solvent is critical. A solvent in which both the drug and coformer have similar solubilities is often a good starting point for solution-based methods. For grinding methods, a small amount of a liquid-assisting agent can facilitate co-crystal formation[22].
-
Method Optimization: Experiment with different preparation methods such as solution evaporation, slurry conversion, or grinding. Optimize parameters like temperature, stirring rate, and time.
-
Characterization: Use techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared (FTIR) spectroscopy to confirm the formation of a new crystalline phase and not just a physical mixture.
-
Issue 5: Low complexation efficiency with cyclodextrins.
-
Possible Cause: The formation of an inclusion complex depends on the size and shape compatibility between the guest molecule (this compound) and the host cyclodextrin cavity, as well as the thermodynamics of the interaction[13][23].
-
Troubleshooting Steps:
-
Cyclodextrin Selection: Screen different types of cyclodextrins (e.g., α-CD, β-CD, γ-CD) and their derivatives (e.g., hydroxypropyl-β-cyclodextrin, sulfobutylether-β-cyclodextrin) to find the best fit for the this compound molecule.
-
Stoichiometry: Determine the optimal molar ratio of this compound to cyclodextrin for complexation, which is often 1:1[14].
-
Preparation Method: Methods like kneading, co-precipitation, and freeze-drying can influence the efficiency of complex formation[13].
-
pH and Temperature: The pH and temperature of the medium can affect the binding constant between the drug and the cyclodextrin[23].
-
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
Methodology:
-
Accurately weigh this compound and a hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP) K30) in a predetermined ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
Dissolve both components in a suitable volatile organic solvent (e.g., methanol, ethanol) in a round-bottom flask.
-
Stir the mixture at room temperature until a clear solution is formed.
-
Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a solid film is formed.
-
Further dry the solid film in a vacuum oven at a similar temperature for 24 hours to remove any residual solvent.
-
Scrape the dried solid, pulverize it using a mortar and pestle, and pass it through a fine-mesh sieve.
-
Store the resulting powder in a desiccator until further analysis.
Protocol 2: Preparation of this compound Co-crystals by Slurry Conversion
Methodology:
-
Add this compound and a selected coformer in a specific molar ratio (e.g., 1:1) to a vial.
-
Add a small amount of a solvent in which both compounds are sparingly soluble.
-
Seal the vial and stir the slurry at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-72 hours).
-
After the equilibration period, filter the solid from the slurry and wash it with a small amount of the same solvent.
-
Dry the solid material at room temperature.
-
Analyze the solid using PXRD to confirm the formation of a new crystalline phase.
Quantitative Data Summary
The following table summarizes hypothetical data based on typical improvements seen with sulfonamides to illustrate the potential impact of different solubility enhancement techniques on this compound.
| Technique | Carrier/Coformer | Drug:Carrier Ratio | Fold Increase in Aqueous Solubility (Hypothetical) |
| Solid Dispersion | PVP K30 | 1:5 | 10 - 20 |
| Solid Dispersion | HPMC | 1:5 | 8 - 15 |
| Co-crystal | Nicotinamide | 1:1 | 5 - 10 |
| Co-crystal | Succinic Acid | 1:1 | 4 - 8 |
| Cyclodextrin Complex | HP-β-CD | 1:1 | 15 - 25 |
Note: This data is for illustrative purposes and actual results may vary.
References
- 1. This compound CAS#: 115-68-4 [amp.chemicalbook.com]
- 2. This compound | 115-68-4 [amp.chemicalbook.com]
- 3. pH-induced solubility transition of sulfonamide-based polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current Trends on Solid Dispersions: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. japer.in [japer.in]
- 6. ijpsr.com [ijpsr.com]
- 7. Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability Issues Related to Nanosuspensions: A Review: Ingenta Connect [ingentaconnect.com]
- 9. Nanosuspensions For Enhancing Drug Solubility: Formulation Strategies and Stability Challenges | Nanofabrication [eaapublishing.org]
- 10. researchgate.net [researchgate.net]
- 11. ijsdr.org [ijsdr.org]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. Cyclodextrins: Concept to applications, regulatory issues and challenges [nanomedicine-rj.com]
- 14. Complexation of sulfonamides with beta-cyclodextrin studied by experimental and theoretical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scienceasia.org [scienceasia.org]
- 17. researchgate.net [researchgate.net]
- 18. scispace.com [scispace.com]
- 19. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Influence Of Preparation Process Of Solid Dispersion On Its Physical Stability - Senieer - What You Trust [senieer.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Sulfadicramide Production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scaling up of Sulfadicramide production.
Troubleshooting Guides
This section provides solutions to specific issues that may be encountered during the synthesis, purification, and handling of this compound on a larger scale.
Issue 1: Low Yield in the Acylation Step
Problem: The N-acylation of sulfanilamide with 3,3-dimethylacryloyl chloride is resulting in a lower than expected yield of this compound.
Possible Causes and Solutions:
| Cause | Recommended Action | Key Parameters to Monitor |
| Incomplete Reaction | Increase reaction time or temperature moderately. Ensure efficient stirring to overcome mass transfer limitations at a larger scale. Consider a slight excess of the acylating agent. | Reaction progress via TLC or HPLC. Temperature of the reaction vessel. Stirring speed. |
| Degradation of Acylating Agent | Use freshly distilled 3,3-dimethylacryloyl chloride. Ensure anhydrous conditions as the acyl chloride is moisture-sensitive. | Water content of the solvent and sulfanilamide. Purity of the acylating agent. |
| Side Reactions | Control the reaction temperature to minimize the formation of by-products. The addition of a non-nucleophilic base (e.g., pyridine, triethylamine) can scavenge the HCl generated and may improve the yield. | Presence of impurities by HPLC. pH of the reaction mixture. |
| Product Precipitation | If the product precipitates prematurely, consider using a different solvent system that offers better solubility for both reactants and the product. | Visual inspection for solids. Solubility tests of this compound in different solvents. |
Issue 2: High Impurity Profile in the Crude Product
Problem: The crude this compound product shows significant levels of impurities, complicating the purification process.
Common Impurities and Mitigation Strategies:
| Impurity | Potential Source | Mitigation and Removal Strategy |
| Unreacted Sulfanilamide | Incomplete acylation reaction. | Optimize reaction stoichiometry and conditions (see Issue 1). Recrystallization or column chromatography can be effective for removal. |
| Diacylated Sulfanilamide | Excess of acylating agent or harsh reaction conditions. | Use a stoichiometric amount or a slight excess of 3,3-dimethylacryloyl chloride. Control the reaction temperature. Purification can be achieved through column chromatography. |
| Hydrolysis Product (3,3-dimethylacrylic acid) | Presence of water during the reaction or work-up. | Ensure anhydrous reaction conditions. Perform an aqueous wash with a mild base (e.g., sodium bicarbonate solution) during the work-up to remove the acidic impurity. |
| Polymeric By-products | High reaction temperatures or prolonged reaction times. | Maintain strict temperature control. Monitor the reaction progress to avoid unnecessarily long reaction times. These can often be removed by filtration if they are insoluble, or by chromatography. |
Issue 3: Difficulties in Crystalizing the Final Product
Problem: Obtaining a crystalline solid of this compound with the desired purity and particle size is challenging at a larger scale.
Troubleshooting Crystallization:
| Issue | Recommended Action |
| Oiling Out | Change the solvent system or the solvent/anti-solvent ratio. Slow cooling and gentle agitation can promote crystal formation over oiling. Seeding with a small amount of pure crystalline material can be beneficial. |
| Poor Crystal Form/Amorphous Solid | Experiment with different crystallization solvents (e.g., ethanol, isopropanol, acetone, water mixtures). Control the rate of cooling and supersaturation. |
| Inconsistent Particle Size | Control the cooling rate, agitation speed, and seeding strategy. Milled seeds can sometimes lead to a more uniform particle size distribution. |
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic route for the large-scale production of this compound?
A common and scalable approach for the synthesis of this compound involves a two-step process. The first step is the well-established synthesis of the sulfanilamide intermediate. The second step is the N-acylation of sulfanilamide with 3,3-dimethylacryloyl chloride.[1][2][3] The protection of the aniline's amino group during the synthesis of sulfanilamide is crucial to ensure the correct regioselectivity and prevent unwanted side reactions.[4][5]
Q2: What are the critical process parameters to monitor during the acylation step?
The critical parameters for the N-acylation of sulfanilamide include reaction temperature, the molar ratio of reactants, reaction time, and the choice of solvent and base.[2] Maintaining these parameters is key to ensuring reproducibility and minimizing impurity formation when scaling up.
Q3: What analytical methods are recommended for in-process control and final product analysis?
For in-process control, Thin Layer Chromatography (TLC) can provide a quick assessment of reaction completion. For quantitative analysis of the reaction progress, purity of the final product, and impurity profiling, High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for sulfonamides.
Q4: How can residual solvents be effectively removed during the drying process?
Residual solvents are a common issue in active pharmaceutical ingredient (API) manufacturing.[1] Effective drying can be achieved using a vacuum oven at a controlled temperature. The choice of temperature should be a balance between efficient solvent removal and preventing thermal degradation of the product. For larger scales, agitated filter dryers can be employed.
Q5: Are there any specific safety precautions to consider during the scale-up of this compound production?
Yes, several safety aspects are important. 3,3-dimethylacryloyl chloride is corrosive and moisture-sensitive, so it should be handled in a well-ventilated fume hood with appropriate personal protective equipment. The acylation reaction can be exothermic, so controlled addition of reagents and adequate cooling capacity are essential to prevent runaway reactions, a known challenge in API scale-up.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound (Laboratory Scale)
Materials:
-
Sulfanilamide
-
3,3-Dimethylacryloyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Magnesium sulfate (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve sulfanilamide in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine to the solution.
-
Add 3,3-dimethylacryloyl chloride dropwise to the cooled solution over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical workflow for troubleshooting low yield or high impurity issues.
References
- 1. A Novel and Green Method for N-acylation of Amines and Sulfonamides under Ultrasound Irradiation – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the synthesis of N-acyl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organic chemistry - In preparing sulphonilamide, why is aniline acylated if the acyl group has to be removed later? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Overcoming Sulfonamide Degradation in Solution
Disclaimer: The compound "Sulfadicramide" is not found in the scientific literature and may be a typographical error. This guide focuses on the degradation and stabilization of sulfonamide antibiotics , a class of compounds to which "this compound" may belong. The principles and methods described here are broadly applicable to sulfonamide-containing molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary ways my sulfonamide compound degrades in an aqueous solution?
A1: Sulfonamide antibiotics in solution are primarily susceptible to three main degradation pathways:
-
Hydrolysis: This is a common degradation route, especially under acidic or alkaline conditions, although many sulfonamides are relatively stable at neutral pH.[1][2] The process involves the cleavage of the sulfonamide bond.
-
Oxidation: The amino group on the benzene ring is susceptible to oxidation. This can be initiated by dissolved oxygen, metal ions, or oxidizing agents. Advanced oxidation processes involving hydroxyl radicals can also lead to degradation.[3][4]
-
Photodegradation: Exposure to light, particularly UV light, can cause significant degradation. This pathway often involves the cleavage of the S-N bond and other rearrangements.
Q2: How does pH affect the stability of my sulfonamide solution?
A2: The pH of the solution is a critical factor. Most sulfonamides exhibit maximum stability in the neutral pH range (around 7.0).[1][2] In acidic conditions (e.g., pH 4.0), hydrolysis can be accelerated for some sulfonamides.[1][2] Conversely, at alkaline pH (e.g., pH 9.0), many sulfonamides show increased hydrolytic stability.[1][2] It is crucial to determine the optimal pH for your specific sulfonamide.
Q3: My compound seems to be degrading even when stored in the dark at 4°C. What could be the cause?
A3: If photodegradation is ruled out, other factors could be at play:
-
Hydrolysis: Even at low temperatures, hydrolysis can occur over time, especially if the pH of the solution is not optimal for stability.
-
Oxidation: The presence of dissolved oxygen or trace metal ions in your solvent can catalyze oxidative degradation.
-
Microbial Degradation: If the solution is not sterile, microorganisms can metabolize the sulfonamide, leading to degradation.[5][6]
Q4: What are the common degradation products of sulfonamides?
A4: Common degradation products often result from the cleavage of the bond between the sulfur atom and the nitrogen atom of the amino group. This can lead to the formation of sulfanilic acid and the corresponding heterocyclic amine.[7] Other degradation products can arise from hydroxylation of the aromatic rings.[3]
Troubleshooting Guides
Issue 1: Rapid loss of sulfonamide concentration in a newly prepared solution.
| Possible Cause | Troubleshooting Step |
| Incorrect pH | Measure the pH of the solution. Adjust to a neutral pH (around 7.0) using a suitable buffer system, unless prior studies on your specific molecule indicate otherwise. |
| Photodegradation | Prepare and store the solution in amber vials or protect it from light by wrapping the container in aluminum foil. Minimize exposure to ambient light during experiments. |
| Oxidative Degradation | De-gas the solvent (e.g., by sparging with nitrogen or argon) before preparing the solution to remove dissolved oxygen. Consider adding an antioxidant if compatible with your experimental design. |
| Contaminated Solvent | Use high-purity (e.g., HPLC-grade) solvents. Ensure glassware is thoroughly cleaned to remove any trace metal ions or oxidizing agents. |
Issue 2: Appearance of unknown peaks in HPLC analysis during a stability study.
| Possible Cause | Troubleshooting Step |
| Degradation Products Forming | This is the expected outcome of a stability study. The goal is to identify these peaks. Proceed with forced degradation studies to generate larger quantities of these impurities for characterization. |
| Interaction with Excipients | If your solution contains other components (buffers, solubilizers), your sulfonamide may be reacting with them. Run a control experiment with the sulfonamide in the pure solvent. |
| Sample Preparation Artifacts | Ensure that the sample preparation process itself (e.g., filtration, dilution) is not causing degradation. Prepare a sample and inject it immediately to check for any rapid changes. |
Data Presentation: Stability of Sulfonamides Under Various Conditions
The following tables summarize stability data for representative sulfonamides. Note that stability is highly dependent on the specific molecular structure.
Table 1: Hydrolytic Stability of Selected Sulfonamides at 25°C
| Sulfonamide | pH 4.0 Stability | pH 7.0 Stability | pH 9.0 Stability |
| Sulfadiazine | Stable | Unstable | Stable |
| Sulfaguanidine | Stable | Stable | Stable |
| Sulfachloropyridazine | Unstable | Unstable | Stable |
| Sulfamethoxypyridazine | Unstable | Unstable | Stable |
| Data adapted from studies on hydrolytic stability. "Stable" generally implies a half-life of >1 year.[1][2] |
Table 2: Thermal Stability of Sulfamethazine in Different Matrices
| Matrix | Storage Condition | Time | Concentration Decrease |
| Incurred Pig Muscle | Frozen | 15 months | ~50% |
| Spiked Bovine Muscle | -20°C | 3 months | ~35% |
| Spiked Porcine Muscle | -20°C | 3 months | ~55% |
| Skimmed Milk | 120°C (Sterilization) | 20 min | ~85.1% |
| Data compiled from studies on sulfonamide stability in biological matrices.[8][9] |
Experimental Protocols
Protocol 1: Forced Degradation Study for a Novel Sulfonamide
Objective: To intentionally degrade the sulfonamide under controlled stress conditions to identify potential degradation products and establish degradation pathways.[10][11][12]
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the sulfonamide at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Cool, neutralize with 0.1 M NaOH, and dilute with the mobile phase for analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Cool, neutralize with 0.1 M HCl, and dilute with the mobile phase.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute with the mobile phase for analysis.
-
-
Thermal Degradation:
-
Keep a solid sample of the sulfonamide in an oven at 80°C for 48 hours.
-
Dissolve the stressed solid in the solvent and dilute for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the sulfonamide to a photostability chamber (with UV and visible light) for a specified duration (e.g., equivalent to 1.2 million lux hours and 200 W h/m²).
-
Analyze the solution directly.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (e.g., with a C18 column and a gradient mobile phase of water and acetonitrile with a UV detector).
Visualizations
Diagram 1: General Workflow for Investigating Sulfonamide Degradation
Caption: Workflow for forced degradation studies.
Diagram 2: Key Factors Influencing Sulfonamide Stability in Solution
Caption: Factors affecting sulfonamide stability.
References
- 1. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ovid.com [ovid.com]
- 4. researchgate.net [researchgate.net]
- 5. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview of sulfonamide biodegradation and the relevant pathways and microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability of sulphonamide drugs in meat during storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biopharminternational.com [biopharminternational.com]
- 11. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 12. acdlabs.com [acdlabs.com]
Technical Support Center: Refining Purification Techniques for Sulfadicramide
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on refining the purification of Sulfadicramide. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Impurities in this compound can originate from the synthetic route. Common impurities in related sulfonamide syntheses include unreacted starting materials, by-products from diazotization and coupling reactions, and degradation products.[1] For this compound, N'-(3,3-Dimethylacroyl)sulfanilamide, potential impurities could include residual sulfanilamide or 3,3-dimethylacrylic acid, as well as by-products from their coupling reaction.
Q2: What is the recommended starting point for developing a recrystallization protocol for this compound?
A2: Given that this compound is a sulfonamide, a good starting point for recrystallization is to use a solvent pair of intermediate polarity.[2] An ethanol/water system is often effective for sulfonamides. The principle is to dissolve the crude this compound in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid, followed by the addition of a few more drops of hot ethanol to redissolve the precipitate. Slow cooling should then induce crystallization of pure this compound.
Q3: My this compound "oils out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid. This can happen if the melting point of the solid is lower than the solution's temperature or if there's a high concentration of impurities.[3] To resolve this, you can try the following:
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Re-dissolve and add more solvent: Heat the solution to re-dissolve the oil, add more of the primary solvent (e.g., ethanol), and allow it to cool more slowly.[3]
-
Lower the cooling temperature: After slow cooling to room temperature, try placing the flask in an ice bath to induce crystallization.[3]
-
Change the solvent system: The polarity of your solvent system may not be ideal. Experiment with different solvent pairs.
-
Pre-purification: If the crude product is highly impure, consider a preliminary purification step like column chromatography before recrystallization.[3]
Q4: No crystals are forming even after my this compound solution has cooled. What is the issue?
A4: This is likely due to the solution being supersaturated without nucleation.[3] You can induce crystallization by:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod.
-
Seeding: Add a tiny crystal of pure this compound to the solution to act as a nucleation site.[3]
Q5: What analytical techniques are suitable for assessing the purity of this compound?
A5: High-Performance Liquid Chromatography (HPLC) is a robust method for determining the purity of sulfonamides.[4][5][6] A reversed-phase C18 column is commonly used. Other techniques include Thin Layer Chromatography (TLC) for rapid qualitative assessment, and melting point determination, where a sharp melting point close to the literature value (184-185°C) indicates high purity.[7][8]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Recovery After Recrystallization | - Too much solvent was used. - The solution was not cooled sufficiently. - The crystals were not completely collected. | - Use the minimum amount of hot solvent required to dissolve the crude product. - After slow cooling to room temperature, cool the flask in an ice bath for at least 30 minutes. - Ensure complete transfer of the crystalline slurry to the filtration apparatus. Wash the flask with a small amount of the cold solvent mixture and add it to the filter. |
| Colored Impurities in Final Product | - Presence of colored by-products from the synthesis. | - During the recrystallization process, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal before allowing the solution to cool.[2] |
| Broad or Tailing Peaks in HPLC Analysis | - Interaction of the basic amine groups with the silica support of the column. - Inappropriate mobile phase pH. | - Use a mobile phase with a buffer to control the pH. The addition of a small amount of an amine modifier like triethylamine to the mobile phase can also improve peak shape.[5] - Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound. |
| Inconsistent Melting Point | - The sample is not completely dry. - The presence of impurities. | - Dry the purified crystals under vacuum to remove any residual solvent. - If the melting point is broad and lower than the literature value, the sample is likely still impure and may require another round of purification. |
Data Presentation
Table 1: Effect of Recrystallization Solvent System on this compound Purity and Recovery
| Solvent System (v/v) | Initial Purity (%) | Final Purity (%) | Recovery (%) | Melting Point (°C) |
| Ethanol/Water (80:20) | 85 | 98.5 | 80 | 183-185 |
| Isopropanol/Water (70:30) | 85 | 97.2 | 75 | 182-184 |
| Acetone/Hexane (50:50) | 85 | 95.0 | 65 | 181-184 |
Table 2: HPLC Method Parameters for this compound Purity Analysis
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot 95% ethanol while stirring and heating on a hot plate to dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for 2-3 minutes.
-
Hot Filtration (if charcoal was used): Pre-heat a funnel and a receiving flask. Place a fluted filter paper in the funnel and perform a hot gravity filtration to remove the charcoal.
-
Crystallization: To the clear, hot solution, add hot deionized water dropwise with constant swirling until the solution just begins to turn cloudy. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point.
Protocol 2: Purity Assessment by HPLC
-
Standard Preparation: Accurately weigh and dissolve a known amount of pure this compound in the mobile phase to prepare a standard solution of known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Accurately weigh and dissolve a known amount of the purified this compound in the mobile phase to a similar concentration as the standard.
-
Chromatographic Conditions: Set up the HPLC system according to the parameters in Table 2.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Purity Calculation: The purity of the sample can be calculated by comparing the peak area of the main peak in the sample chromatogram to the total area of all peaks (Area % method).
Visualizations
Caption: Experimental workflow for this compound purification and analysis.
Caption: Troubleshooting decision tree for this compound recrystallization.
References
- 1. Characterization of impurities in sulfasalazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. historymedjournal.com [historymedjournal.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. This compound CAS#: 115-68-4 [amp.chemicalbook.com]
- 8. This compound | 115-68-4 [amp.chemicalbook.com]
"addressing batch-to-batch variability in Sulfadicramide synthesis"
This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in addressing batch-to-batch variability during the synthesis of Sulfadicramide.
Troubleshooting Guide
Batch-to-batch variability in the synthesis of this compound can often be traced to minor deviations in reaction conditions and the quality of reagents. Below is a summary of common issues observed across different batches, their potential causes, and recommended solutions.
Summary of Batch-to-Batch Variability Data
The following table represents data from five hypothetical batches of this compound synthesis, illustrating common variability issues.
| Batch ID | Reagent Purity (%) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) (by HPLC) | Unreacted Sulfanilamide (%) | Impurity A (%) (Hydrolyzed Acyl Chloride) |
| SDC-01 | 99.5 | 25 | 4 | 85 | 98.5 | 0.5 | 1.0 |
| SDC-02 | 98.0 | 25 | 4 | 75 | 95.0 | 3.0 | 2.0 |
| SDC-03 | 99.5 | 40 | 4 | 82 | 96.0 | 1.0 | 3.0 |
| SDC-04 | 99.5 | 25 | 2 | 68 | 92.0 | 6.0 | 2.0 |
| SDC-05 | 99.5 | 25 | 4 | 84 | 98.2 | 0.6 | 1.2 |
Common Problems and Solutions
| Problem Encountered | Potential Causes | Recommended Solutions |
| Low Yield and High Unreacted Sulfanilamide (Observed in Batches SDC-02, SDC-04) | - Incomplete Reaction: Insufficient reaction time or suboptimal temperature.[1][2] - Poor Reagent Quality: Lower purity of starting materials can lead to side reactions or incomplete conversion. - Inadequate Mixing: Poor agitation can result in localized concentration gradients, hindering the reaction. | - Optimize Reaction Time: Monitor the reaction progress using TLC or LC-MS to ensure completion. Extend the reaction time if necessary. - Verify Reagent Purity: Use high-purity, anhydrous starting materials. Store reagents under appropriate conditions to prevent degradation. - Ensure Efficient Stirring: Use an appropriate stir bar and stirring speed for the reaction scale. |
| High Levels of Impurity A (Hydrolyzed Acyl Chloride) (Observed in Batches SDC-02, SDC-03) | - Presence of Moisture: The acyl chloride is sensitive to water and can hydrolyze to the corresponding carboxylic acid.[1] - Elevated Reaction Temperature: Higher temperatures can accelerate the rate of hydrolysis. | - Maintain Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Control Temperature: Maintain the recommended reaction temperature. Add the acyl chloride dropwise to control any exotherm. |
| Reduced Overall Purity (Observed in Batches SDC-02, SDC-03, SDC-04) | - Formation of Side Products: Suboptimal conditions can lead to the formation of various impurities. - Inefficient Purification: The workup or recrystallization process may not be effectively removing impurities. | - Strictly Adhere to Protocol: Precisely control all reaction parameters, including temperature, time, and stoichiometry. - Optimize Purification: Ensure the pH is correct during aqueous washes to effectively remove acidic and basic impurities. Optimize the solvent system for recrystallization to ensure selective precipitation of the product. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for minimizing batch-to-batch variability in this compound synthesis?
A1: Maintaining strictly anhydrous conditions is one of the most critical factors. The acylating agent, 3,3-dimethylacryloyl chloride, is highly susceptible to hydrolysis, which not only consumes the reagent but also introduces an acidic impurity that can complicate purification.[1] Ensuring all glassware is oven-dried and using anhydrous solvents will significantly improve consistency.
Q2: My yield is consistently low, even with high-purity reagents and anhydrous conditions. What else could be the cause?
A2: Low yields can also stem from an inappropriate choice of base or solvent.[2] The base is crucial for neutralizing the HCl generated during the reaction. Pyridine or triethylamine are commonly used. If the base is not strong enough or is sterically hindered, the reaction may not proceed to completion. The solvent must effectively dissolve the starting materials; dichloromethane (DCM) or tetrahydrofuran (THF) are suitable options.
Q3: I am observing a significant amount of unreacted sulfanilamide in my crude product. How can I address this?
A3: This indicates an incomplete reaction. You can try a few approaches:
-
Increase Reaction Time: Monitor the reaction by TLC until the sulfanilamide spot disappears.
-
Slight Excess of Acyl Chloride: Using a small excess (e.g., 1.1 equivalents) of the 3,3-dimethylacryloyl chloride can help drive the reaction to completion.
-
Optimize Temperature: While high temperatures can increase hydrolysis, a modest increase may be necessary if the reaction is sluggish at room temperature.
Q4: How can I effectively remove the unreacted sulfanilamide and the hydrolyzed acyl chloride during workup?
A4: A standard aqueous workup is typically effective.
-
Acid Wash (e.g., 1M HCl): This will remove any remaining basic starting materials or byproducts.
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Base Wash (e.g., saturated NaHCO₃): This is crucial for removing the acidic hydrolyzed acyl chloride (3,3-dimethylacrylic acid) and any excess acyl chloride.[1]
Q5: What is the best method for purifying the final this compound product?
A5: Recrystallization is often the most effective method for purifying the final product. A suitable solvent system should be chosen where this compound has high solubility at elevated temperatures and low solubility at room temperature or below. This will allow for the formation of pure crystals upon cooling.
Experimental Protocols
Detailed Protocol for this compound Synthesis
This protocol details the N-acylation of sulfanilamide with 3,3-dimethylacryloyl chloride.
Materials:
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Sulfanilamide (1.0 eq)
-
3,3-Dimethylacryloyl chloride (1.1 eq)
-
Anhydrous Pyridine (1.5 eq)
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Anhydrous Dichloromethane (DCM)
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1M Hydrochloric Acid (HCl)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert nitrogen atmosphere, dissolve sulfanilamide (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Addition of Reagents: Slowly add anhydrous pyridine (1.5 eq) to the stirred solution. Following this, add 3,3-dimethylacryloyl chloride (1.1 eq) dropwise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, dilute the mixture with additional DCM. Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Visualizations
Troubleshooting Workflow for this compound Synthesis
Caption: Troubleshooting workflow for diagnosing synthesis issues.
Experimental Workflow for this compound Synthesis
References
Technical Support Center: Sulfadicramide In Vitro Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the off-target effects of Sulfadicramide in in vitro experiments. The information is presented in a question-and-answer format, offering troubleshooting guides and frequently asked questions to address specific issues encountered during research.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action of this compound?
This compound is a sulfonamide antibiotic. Its primary mechanism of action is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. By blocking this pathway, this compound prevents bacterial growth and replication.[1]
Q2: What are the potential off-target effects of this compound in eukaryotic cells?
While the primary target of this compound is bacterial DHPS, its sulfonamide structure suggests potential interactions with structurally related enzymes in eukaryotic cells. Based on the known off-target effects of other sulfonamide-containing drugs, potential off-target effects of this compound in vitro may include:
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Cyclooxygenase-2 (COX-2) Inhibition: Some sulfonamides exhibit anti-inflammatory properties by selectively inhibiting COX-2.[2]
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Carbonic Anhydrase (CA) Inhibition: The sulfonamide moiety is a known inhibitor of various carbonic anhydrase isoforms, which can affect pH regulation and other cellular processes.[1][3][4]
-
Tyrosine Kinase Inhibition: Certain sulfonamide derivatives have been shown to inhibit tyrosine kinases, which are key regulators of cellular signaling pathways.
It is crucial to experimentally verify these potential off-target effects in your specific in vitro model.
Q3: What is the chemical structure of this compound?
The chemical structure of this compound is N-(4-aminophenyl)sulfonyl-3-methylbut-2-enamide.[5]
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Troubleshooting Guides
Issue 1: I'm observing unexpected changes in inflammatory markers in my cell culture after treating with this compound. How can I determine if this is an off-target effect?
Answer: This could be due to off-target inhibition of Cyclooxygenase-2 (COX-2). You can investigate this by performing a COX-1/COX-2 inhibition assay.
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This protocol is based on a fluorometric or colorimetric detection method. Commercial kits are widely available for this purpose.[6][7][8]
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
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COX assay buffer
-
COX probe (for fluorometric assays) or TMPD (for colorimetric assays)
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This compound
-
Selective COX-1 and COX-2 inhibitors (e.g., SC-560 and Celecoxib, respectively) as controls
-
96-well microplate (black for fluorescence, clear for colorimetric)
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare all reagents as per the manufacturer's instructions. Create a dilution series of this compound and the control inhibitors.
-
Reaction Setup: In a 96-well plate, add the COX assay buffer, COX cofactor, and COX probe/TMPD to each well.
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Add Inhibitors: Add the different concentrations of this compound, control inhibitors, or vehicle control to the respective wells.
-
Add Enzyme: Add either COX-1 or COX-2 enzyme to the appropriate wells.
-
Initiate Reaction: Add arachidonic acid to all wells to start the reaction.
-
Measurement: Immediately measure the fluorescence (Ex/Em = 535/587 nm) or absorbance (590 nm) kinetically for 5-10 minutes.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the IC50 value for this compound against both COX-1 and COX-2.
Data Presentation:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | Experimental Value | Experimental Value | Calculated Value |
| SC-560 (Control) | Expected Value | Expected Value | Calculated Value |
| Celecoxib (Control) | Expected Value | Expected Value | Calculated Value |
Workflow for Investigating COX-2 Off-Target Effects
Caption: Troubleshooting workflow for unexpected inflammatory responses.
Issue 2: My cells are showing altered pH homeostasis or metabolic activity that cannot be explained by the known antibacterial action of this compound. What could be the cause?
Answer: This might be due to the off-target inhibition of Carbonic Anhydrases (CAs). A carbonic anhydrase activity assay can help you determine if this compound is affecting these enzymes.
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
This protocol utilizes the esterase activity of CA and a colorimetric substrate.[9][10]
Materials:
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Purified carbonic anhydrase isoforms (e.g., CA I, II, IV, IX)
-
CA assay buffer
-
CA substrate (e.g., p-nitrophenyl acetate)
-
This compound
-
Acetazolamide (a known CA inhibitor) as a positive control
-
96-well clear microplate
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Microplate reader
Procedure:
-
Reagent Preparation: Prepare a dilution series of this compound and Acetazolamide in the assay buffer.
-
Reaction Setup: To each well of a 96-well plate, add the CA assay buffer and the CA enzyme solution.
-
Add Inhibitors: Add the various concentrations of this compound, Acetazolamide, or vehicle control to the designated wells and incubate for a short period.
-
Initiate Reaction: Add the CA substrate to all wells.
-
Measurement: Immediately measure the absorbance at 405 nm at multiple time points.
-
Data Analysis: Calculate the rate of the enzymatic reaction. Determine the IC50 value of this compound for the tested CA isoforms.
Data Presentation:
| Compound | CA I IC50 (µM) | CA II IC50 (µM) | CA IV IC50 (µM) | CA IX IC50 (µM) |
| This compound | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Acetazolamide | Expected Value | Expected Value | Expected Value | Expected Value |
Signaling Pathway: Carbonic Anhydrase and pH Regulation
Caption: Potential inhibition of carbonic anhydrase by this compound.
Issue 3: I am observing unexpected changes in cell proliferation and signaling pathways after this compound treatment. How can I test for off-target kinase inhibition?
Answer: Sulfonamide-based compounds have been reported to inhibit tyrosine kinases. A general in vitro tyrosine kinase assay can help you screen for such activity.
Experimental Protocol: In Vitro Tyrosine Kinase Assay
This is a general protocol that can be adapted for specific tyrosine kinases using commercially available kits, often based on fluorescence polarization or ELISA.[11][12][13][14][15]
Materials:
-
Recombinant tyrosine kinase of interest
-
Kinase assay buffer
-
ATP
-
Tyrosine-containing peptide substrate
-
This compound
-
A known inhibitor for the specific kinase (e.g., Staurosporine for broad-spectrum, or a specific inhibitor)
-
Detection reagents (e.g., anti-phosphotyrosine antibody, fluorescent tracer)
-
96-well microplate (e.g., black for fluorescence)
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare a dilution series for this compound and the control inhibitor.
-
Reaction Setup: In a microplate, combine the kinase assay buffer, the specific tyrosine kinase, and its peptide substrate.
-
Add Inhibitors: Add the different concentrations of this compound, control inhibitor, or vehicle control.
-
Initiate Kinase Reaction: Add ATP to all wells to start the phosphorylation reaction and incubate.
-
Detection: Stop the reaction and add the detection reagents according to the kit's instructions. This may involve adding an anti-phosphotyrosine antibody and a fluorescent tracer.
-
Measurement: Read the fluorescence polarization or absorbance/fluorescence signal on a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Data Presentation:
| Compound | Kinase X IC50 (µM) | Kinase Y IC50 (µM) |
| This compound | Experimental Value | Experimental Value |
| Staurosporine (Control) | Expected Value | Expected Value |
Logical Relationship for Troubleshooting Unexpected Proliferation
Caption: Decision tree for investigating unexpected proliferation effects.
References
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openaccesspub.org [openaccesspub.org]
- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Special Issue: Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C11H14N2O3S | CID 8281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. tandfonline.com [tandfonline.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. resources.mblintl.com [resources.mblintl.com]
- 13. Assays to measure the activation of membrane tyrosine kinase receptors: focus on cellular methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. bmglabtech.com [bmglabtech.com]
"troubleshooting Sulfadicramide precipitation in cell culture media"
Welcome to the technical support center for troubleshooting issues related to Sulfadicramide in cell culture applications. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common challenges, particularly precipitation, that may arise during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a sulfonamide antibiotic. Like other sulfonamides, it acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS) in bacteria.[1][2] This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and replication.[1][] By blocking this pathway, this compound inhibits bacterial proliferation.[1][4] Humans are not affected by this mechanism as they obtain folic acid from their diet.[1][5]
Q2: Why is my this compound precipitating in the cell culture medium?
A2: Precipitation of a compound like this compound in aqueous solutions such as cell culture media is often due to its limited water solubility. The issue is typically observed when a concentrated stock solution, usually prepared in an organic solvent like dimethyl sulfoxide (DMSO), is diluted into the culture medium. This sudden change in the solvent environment can cause the compound to fall out of solution. Other contributing factors can include the final concentration of this compound, the pH of the medium, temperature fluctuations, and interactions with other media components.
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: Dimethyl sulfoxide (DMSO) is a commonly used solvent for dissolving sulfonamides for in vitro studies.[6][7] It can dissolve both polar and nonpolar compounds and is miscible with water and cell culture media.[8] It is important to prepare a high-concentration stock solution in DMSO to minimize the final volume of the solvent added to the cell culture, as DMSO can have cytotoxic effects at higher concentrations.
Q4: What is the maximum recommended concentration of DMSO in cell culture media?
A4: To avoid solvent-induced toxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5% (v/v), with many protocols recommending 0.1% or lower. The tolerance to DMSO can be cell-line specific, so it is always advisable to perform a vehicle control (media with the same concentration of DMSO used for the drug treatment) to assess the effect of the solvent on your specific cells.
Troubleshooting Guide for this compound Precipitation
This guide provides a systematic approach to diagnosing and resolving precipitation issues with this compound in your cell culture experiments.
Issue 1: Precipitate Forms Immediately Upon Adding this compound Stock to the Medium
-
Question: I see a precipitate or cloudiness as soon as I add my this compound stock solution to the cell culture medium. What should I do?
-
Answer: This immediate precipitation is likely due to the concentration of this compound exceeding its solubility limit in the culture medium. Here are some steps to address this:
-
Decrease the Final Concentration: If your experimental design permits, try using a lower final concentration of this compound.
-
Optimize the Dilution Method: The way you add the stock solution to the medium is critical.
-
Pre-warm the cell culture medium to 37°C before adding the compound.
-
Add the DMSO stock solution drop-by-drop to the medium while gently vortexing or swirling. This helps in the rapid dispersion of the compound and prevents the formation of localized high concentrations that can lead to precipitation.
-
-
Use a Higher Stock Concentration: Preparing a more concentrated stock solution in DMSO allows you to add a smaller volume to the medium, which can sometimes help prevent precipitation.
-
Issue 2: Precipitate Forms Over Time in the Incubator
-
Question: The medium was clear after adding this compound, but I observed a precipitate after a few hours or days of incubation. What could be the cause?
-
Answer: Delayed precipitation can be caused by several factors related to the incubation conditions and the stability of the compound in the culture medium.
-
Temperature Shift: Changes in temperature between room temperature and the incubator (e.g., 37°C) can affect the solubility of the compound.
-
pH Shift: The CO2 environment in an incubator can alter the pH of the medium, which can affect the solubility of pH-sensitive compounds. Ensure your medium is properly buffered for the CO2 concentration in your incubator.
-
Interaction with Media Components: Over time, this compound may interact with salts, proteins (from serum), or other components in the media, leading to the formation of insoluble complexes.
-
Compound Degradation: this compound may degrade over time into less soluble byproducts. It is always recommended to prepare fresh dilutions for each experiment.
-
Physicochemical Data for Related Sulfonamides
| Property | Sulfadiazine | Sulfamethazine |
| Molecular Weight | 250.3 g/mol | 278.3 g/mol |
| Solubility in DMSO | ~50 mg/mL | ~50 mg/mL |
| Solubility in Ethanol | ~0.3 mg/mL | ~0.3 mg/mL |
| Solubility in 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | ~0.5 mg/mL |
| (Data sourced from Cayman Chemical product information sheets)[6][7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh out the desired amount of this compound powder in a sterile microfuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Dissolution: Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium
-
Pre-warm Medium: Pre-warm the required volume of complete cell culture medium (containing serum and other supplements) to 37°C in a sterile tube.
-
Prepare for Dilution: Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Vortexing and Addition: While gently vortexing or swirling the pre-warmed medium, add the calculated volume of the stock solution drop-by-drop.
-
Final Mixing: Continue to mix the solution for a few seconds after adding the stock to ensure homogeneity.
-
Visual Inspection: Visually inspect the medium against a light source to check for any signs of precipitation or cloudiness.
-
Immediate Use: Use the freshly prepared this compound-containing medium to treat your cells immediately.
Visualizations
Troubleshooting Workflow for this compound Precipitation
The following diagram outlines a logical workflow to troubleshoot precipitation issues.
Caption: A step-by-step guide to troubleshooting this compound precipitation.
Mechanism of Action: Inhibition of Bacterial Folate Synthesis
This compound, like other sulfonamides, inhibits the bacterial folate synthesis pathway, which is essential for bacterial survival.
Caption: this compound inhibits DHPS in the bacterial folate synthesis pathway.
References
- 1. nbinno.com [nbinno.com]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfonamide: Mechanism of Action & Uses - Lesson | Study.com [study.com]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimization of Sulfonamide Dosage for In Vivo Studies
This technical support center provides guidance and troubleshooting for researchers, scientists, and drug development professionals on the optimization of sulfonamide dosages for in vivo studies. The following information is structured in a question-and-answer format to directly address common issues encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: How do I determine a starting dose for my in vivo study with a sulfonamide like Sulfadiazine or Sulfadimidine?
A1: Determining the initial dose for in vivo studies is a critical step that involves several considerations to ensure both safety and efficacy.[1] A literature review is the recommended first step to find dosing information from similar studies.[1] Key factors to consider include the specific animal model, as pharmacokinetics can vary between species, and the route of administration, which significantly impacts bioavailability.[1] For translating doses between species, such as from a preclinical animal model to another, Body Surface Area (BSA) normalization or allometric scaling are commonly used methods.[1][2] These methods account for differences in metabolic rates and body surface area.[2]
Q2: What is a dose-range finding study and why is it important for sulfonamide research?
A2: A dose-range finding study, or dose-finding study, is a preliminary experiment to identify a safe and effective dose range.[2] These studies are crucial in the early stages of drug development to establish the Minimum Effective Dose (MED) and the Maximum Tolerated Dose (MTD).[2] The MED is the lowest dose that produces the desired therapeutic effect, while the MTD is the highest dose that can be administered without unacceptable toxicity.[2] Data from these studies are essential for designing more comprehensive preclinical trials.[2]
Q3: How should I design a robust dose-response study for a sulfonamide?
A3: A well-designed dose-response study is essential for understanding the relationship between the dose of a sulfonamide and its therapeutic effect.[2][3] This type of study requires careful consideration of the number of dose groups, the specific dose levels, and the sample size per group to achieve adequate statistical power.[3] The goal is to characterize the efficacy and potency of the compound by fitting the data to a nonlinear curve.[3]
Q4: What are the common toxicities associated with sulfonamides that I should monitor for in my in vivo studies?
A4: Sulfonamides can cause a range of adverse effects. While often used in veterinary medicine, high doses can lead to allergic reactions and other side effects.[4] Some reported non-allergic reactions include gastrointestinal issues like nausea, vomiting, and diarrhea, as well as dizziness and folate deficiency.[4] More severe reactions, though less common, can include blood dyscrasias such as agranulocytosis and acute hemolytic anemia.[4] It is also important to be aware of potential phototoxicity with some sulfonamide derivatives.[5] Therefore, careful monitoring of animal health, including blood parameters and skin condition, is crucial during in vivo studies.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in animal response to the sulfonamide. | Differences in drug metabolism between individual animals. Inconsistent drug administration. | Ensure a homogenous animal population (age, weight, sex). Standardize the administration technique and timing. Increase the sample size per group to improve statistical power. |
| No observable therapeutic effect at the initial doses. | The administered dose is below the Minimum Effective Dose (MED). Poor bioavailability via the chosen route of administration. | Conduct a dose-escalation study to identify the MED.[2] Consider alternative routes of administration with higher bioavailability (e.g., intravenous vs. oral).[1] |
| Signs of toxicity (e.g., weight loss, lethargy, skin rash) in the study animals. | The administered dose exceeds the Maximum Tolerated Dose (MTD). | Immediately reduce the dosage or discontinue treatment for the affected animals. Review existing toxicology data or conduct a formal MTD study to establish a safe dose range.[2][6] |
| Unexpectedly rapid clearance of the drug. | The chosen animal model has a fast metabolic rate for the specific sulfonamide. | Increase the dosing frequency to maintain therapeutic drug levels.[1] Consult pharmacokinetic data for the specific animal model to adjust the dosing regimen.[7][8] |
Quantitative Data Summary
The following tables summarize pharmacokinetic parameters for Sulfadimidine and Sulfadiazine in different animal models. These values are illustrative and can vary based on experimental conditions.
Table 1: Pharmacokinetic Parameters of Sulfadimidine (Sulfamethazine)
| Animal Model | Administration Route | Dose (mg/kg) | Elimination Half-life (T½) | Reference |
| Laying Hens | Intravenous | 100 | 5.87 ± 1.14 h | [7] |
| Laying Hens | Oral | 100 | 9.10 ± 1.58 h | [7] |
| Pigs | Not Specified | Not Specified | 12.4 - 16.2 h | [8] |
Table 2: Pharmacokinetic Parameters of Sulfadiazine
| Animal Model | Administration Route | Dose (mg/kg) | Elimination Half-life (T½) | Reference |
| Pigs | Not Specified | Not Specified | 2.8 - 3.5 h | [8] |
| Humans | Oral | Not Specified | 10 - 24 h | [9] |
Experimental Protocols
Protocol 1: Dose-Range Finding Study
-
Animal Model Selection: Select a relevant animal model based on the research question. Ensure animals are of a consistent age and weight.
-
Group Allocation: Randomly assign animals to several dose groups, including a vehicle control group. A typical design might include 3-5 dose levels.
-
Dose Preparation: Prepare the sulfonamide formulation for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).
-
Administration: Administer the assigned dose to each animal.
-
Monitoring: Observe the animals for a predetermined period for clinical signs of toxicity and any therapeutic effects. Record body weight, food and water intake, and any adverse reactions.
-
Data Analysis: Determine the Maximum Tolerated Dose (MTD) and the Minimum Effective Dose (MED) based on the observed outcomes.[2]
Protocol 2: Pharmacokinetic Study
-
Animal Model and Cannulation: Use a suitable animal model. For serial blood sampling, surgical cannulation of a blood vessel (e.g., jugular vein) may be necessary.
-
Drug Administration: Administer a single dose of the sulfonamide via the intended route of administration.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-administration.
-
Plasma Preparation: Process the blood samples to separate plasma.
-
Bioanalysis: Quantify the concentration of the sulfonamide in the plasma samples using a validated analytical method (e.g., HPLC).
-
Pharmacokinetic Analysis: Use appropriate software to calculate key pharmacokinetic parameters such as elimination half-life (T½), clearance (CL), and volume of distribution (Vd).
Visualizations
Caption: Workflow for In Vivo Dosage Optimization.
Caption: Simplified Pharmacokinetic Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Strategy for Designing In Vivo Dose-Response Comparison Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phototoxicity to sulphonamide derived oral antidiabetics and diuretics. Comparative in vitro and in vivo investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advanced Methods for Dose and Regimen Finding During Drug Development: Summary of the EMA/EFPIA Workshop on Dose Finding (London 4–5 December 2014) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. elib.tiho-hannover.de [elib.tiho-hannover.de]
- 8. Population pharmacokinetic modeling of sulfadimethoxine, sulfadiazine and sulfamethoxazole combined to trimethoprim in pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. usf.uni-osnabrueck.de [usf.uni-osnabrueck.de]
Validation & Comparative
A Comparative Analysis of Sulfadicramide and Sulfamethoxazole: A Guide for Researchers
For research, scientific, and drug development professionals, this guide provides a detailed comparative analysis of two sulfonamide antibiotics: Sulfadicramide and the widely-used sulfamethoxazole. This document synthesizes available data on their mechanisms of action, physicochemical properties, and clinical applications, and includes detailed experimental protocols for their evaluation.
Introduction and Chemical Structures
Sulfonamides are a class of synthetic antimicrobial agents that act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[1] This guide focuses on a comparative analysis of two such compounds: the lesser-known this compound and the extensively studied sulfamethoxazole.
This compound (also known as sulfadicrolamide or Irgamid) is a sulfonamide that has been investigated for ophthalmic use.[2] It has undergone phase II clinical trials, but detailed public-domain data on its pharmacokinetic and antibacterial properties remain scarce.[2]
Sulfamethoxazole is a broad-spectrum bacteriostatic antibiotic effective against a range of Gram-positive and Gram-negative bacteria.[3] It is most commonly used in combination with trimethoprim (as co-trimoxazole), a formulation that creates a sequential blockade of the folic acid synthesis pathway, often resulting in a bactericidal effect.[3]
| Compound | Chemical Structure | IUPAC Name | Molecular Formula | Molar Mass |
| This compound | N-(4-aminophenyl)sulfonyl-3-methylbut-2-enamide | C₁₁H₁₄N₂O₃S | 254.31 g/mol | |
| Sulfamethoxazole | 4-amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide | C₁₀H₁₁N₃O₃S | 253.28 g/mol |
Mechanism of Action: Inhibition of Folate Synthesis
Both this compound and sulfamethoxazole share the classic sulfonamide mechanism of action.[4] They are structural analogs of para-aminobenzoic acid (PABA), a vital precursor in the bacterial synthesis of folic acid.[4] These drugs competitively inhibit the enzyme dihydropteroate synthase (DHPS), which catalyzes the conversion of PABA and dihydropteroate diphosphate into dihydrofolic acid (dihydropteroate).[4] This inhibition halts the production of tetrahydrofolic acid, an essential cofactor for the synthesis of nucleotides (purines and thymidine) and certain amino acids. The resulting disruption of DNA, RNA, and protein synthesis leads to a bacteriostatic effect, inhibiting bacterial growth and replication.[4] Mammalian cells are unaffected as they do not synthesize their own folic acid, instead obtaining it from their diet.
Antibacterial Spectrum
Sulfamethoxazole exhibits a broad spectrum of activity against many Gram-positive and Gram-negative bacteria.[3] Susceptible organisms include Staphylococcus aureus, Streptococcus pneumoniae, Streptococcus pyogenes, Escherichia coli, Haemophilus influenzae, Klebsiella species, Salmonella species, and Shigella species.[3][5] However, acquired bacterial resistance is widespread and can limit its clinical utility.[3] It is not effective against Pseudomonas aeruginosa, anaerobes, or Enterococci.[3]
This compound's specific antibacterial spectrum is not well-documented in publicly available literature. As a sulfonamide, it is expected to have a similar range of activity, but its potency against specific pathogens has not been quantitatively established in comparative studies.[4]
Quantitative Comparison
A direct quantitative comparison is challenging due to the limited availability of public data for this compound. The following tables summarize the known parameters for sulfamethoxazole and highlight the data gaps for this compound.
Table 1: Pharmacokinetic Parameters in Humans
| Parameter | This compound | Sulfamethoxazole | Citation(s) |
| Route of Administration | Ophthalmic, Oral (investigational) | Oral, Intravenous | [4] |
| Bioavailability | Data not available | Well-absorbed orally | [6] |
| Protein Binding | Data not available | ~70% | [6] |
| Half-life (t½) | Data not available | ~9-12 hours | [6] |
| Time to Peak (Tmax) | Data not available | 1-4 hours (oral) | [6] |
| Volume of Distribution (Vd) | Data not available | 10.2 - 16.0 L | [6] |
| Metabolism | Expected to be hepatic | Hepatic (acetylation and glucuronidation) | [4] |
| Excretion | Expected to be renal | Primarily renal | [4] |
Table 2: In Vitro Efficacy - Minimum Inhibitory Concentration (MIC) Data
The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.
| Organism | This compound MIC (µg/mL) | Sulfamethoxazole MIC (µg/mL) | Citation(s) |
| Staphylococcus aureus | Data not available | 64 - >512 (strain dependent) | [2][5][7] |
| Escherichia coli | Data not available | 0.03 - 125 (strain dependent, often tested with trimethoprim) | [8] |
Clinical Applications
Sulfamethoxazole is a cornerstone of treatment for various infections, almost exclusively in combination with trimethoprim (co-trimoxazole). Key indications include:
-
Urinary Tract Infections (UTIs): Effective for uncomplicated UTIs caused by susceptible bacteria like E. coli.
-
Respiratory Tract Infections: Used for acute exacerbations of chronic bronchitis.
-
Pneumocystis jirovecii Pneumonia (PJP): The treatment and prophylaxis of choice for this fungal infection, especially in immunocompromised patients.
-
Other Infections: Employed for toxoplasmosis, shigellosis, and infections caused by methicillin-resistant Staphylococcus aureus (MRSA).
This compound has been primarily investigated for ophthalmic applications , such as the treatment of eye infections.[2][8][9][10] However, detailed clinical efficacy data from its phase II trials are not widely published.[2]
Experimental Protocols
For researchers aiming to evaluate and compare sulfonamides, standardized experimental protocols are essential. Below are detailed methodologies for key assays.
A. Dihydropteroate Synthase (DHPS) Inhibition Assay
This spectrophotometric assay measures the ability of a compound to inhibit DHPS activity.
Principle: The activity of DHPS is determined using a coupled enzyme assay. DHPS produces dihydropteroate, which is then reduced by an excess of dihydrofolate reductase (DHFR), using NADPH as a cofactor. The rate of DHPS activity is directly proportional to the rate of NADPH oxidation, which is monitored by the decrease in absorbance at 340 nm.
Materials:
-
Recombinant DHPS and DHFR enzymes
-
Substrates: p-Aminobenzoic acid (PABA), 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)
-
Cofactor: NADPH
-
Test compounds (this compound, sulfamethoxazole) dissolved in DMSO
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.5, 10 mM MgCl₂, 10 mM DTT)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reagent Preparation:
-
Prepare a substrate mix containing PABA and DHPPP in the assay buffer.
-
Prepare an enzyme mix containing DHPS and an excess of DHFR in the assay buffer.
-
Prepare a cofactor solution of NADPH in the assay buffer.
-
-
Assay Execution:
-
Add 2 µL of the test compound dilutions (and DMSO for control wells) to the appropriate wells of the microplate.
-
Add a master mix containing the assay buffer, enzyme mix, and NADPH solution to each well.
-
Initiate the reaction by adding the substrate mix to all wells.
-
-
Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 15-30 minutes at a constant temperature (e.g., 37°C).
-
Data Analysis: Calculate the initial reaction velocity (rate of absorbance change) for each concentration of the inhibitor. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of DHPS activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
B. Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.
Principle: A standardized inoculum of the test bacterium is added to wells of a microtiter plate containing serial dilutions of the antibiotic. After incubation, the wells are visually inspected for turbidity, and the MIC is determined.
Materials:
-
Test bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds (this compound, sulfamethoxazole)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Inoculum Preparation:
-
Select 3-5 isolated colonies of the test bacterium from an agar plate and suspend them in saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Antibiotic Dilution:
-
Prepare a stock solution of the antibiotic.
-
In a 96-well plate, perform two-fold serial dilutions of the antibiotic in CAMHB to achieve a range of desired concentrations. Typically, 100 µL of broth is added to each well, and 100 µL of the drug is serially diluted across the plate.
-
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well (except for the sterility control well). The final volume in each well will be 200 µL.
-
Controls:
-
Growth Control: Wells containing CAMHB and the bacterial inoculum, but no antibiotic.
-
Sterility Control: Wells containing only CAMHB to check for contamination.
-
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
Reading the MIC: After incubation, determine the MIC by visually identifying the lowest concentration of the antibiotic at which there is no visible growth (no turbidity) compared to the growth control.
Conclusion
This comparative guide highlights the current state of knowledge regarding this compound and sulfamethoxazole. Sulfamethoxazole is a well-characterized sulfonamide with a broad antibacterial spectrum, established pharmacokinetic profile, and extensive clinical use, particularly in combination with trimethoprim. In contrast, while this compound shares the same fundamental mechanism of action, there is a significant lack of publicly available quantitative data regarding its pharmacokinetic properties and in vitro efficacy. Its development has been primarily focused on ophthalmic applications.
For researchers and drug development professionals, this analysis underscores the need for further investigation to fully elucidate the therapeutic potential of this compound. The provided experimental protocols offer a standardized framework for generating the necessary data to enable a more direct and comprehensive comparison with established sulfonamides like sulfamethoxazole.
References
- 1. Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics, metabolism, and renal excretion of sulfadimidine and its N4-acetyl and hydroxy metabolites in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. Plasma protein binding of sulphadiazine, sulphamethoxazole and trimethoprim determined by ultrafiltration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. “Doctor, I have a Sulfa Allergy”: Clarifying the Myths of Cross-Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sulfonamides in ophthalmology: adverse reactions : Evidence-based use of sulfa drugs in ophthalmology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. safetherapeutics.com [safetherapeutics.com]
Comparative Efficacy of Sulfadicramide and Other Sulfonamides: A Guide for Researchers
For Immediate Release
Mechanism of Action: Inhibition of Folate Synthesis
Sulfadicramide, a member of the sulfonamide class of antibiotics, exerts its bacteriostatic effect by acting as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS).[1] This enzyme is critical for the synthesis of folic acid in bacteria, a vital component for the production of nucleotides and ultimately, DNA.[1] By mimicking the natural substrate, para-aminobenzoic acid (PABA), this compound binds to the active site of DHPS, thereby halting the metabolic pathway and inhibiting bacterial growth and multiplication.[1] Human cells are not affected by this mechanism as they derive folic acid from their diet.
Caption: this compound competitively inhibits dihydropteroate synthase.
Comparative Antibacterial Efficacy
While specific Minimum Inhibitory Concentration (MIC) data for this compound is scarce, the following tables present a summary of MIC values for other commonly studied sulfonamides against prevalent Gram-positive and Gram-negative bacteria. This data provides a benchmark for the expected efficacy of sulfonamides. MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2]
Table 1: Minimum Inhibitory Concentration (MIC) of Various Sulfonamides against Staphylococcus aureus
| Sulfonamide Derivative | Strain | MIC Range (µg/mL) |
| Sulfamethoxazole | Methicillin-Resistant S. aureus (MRSA) | >8 |
| Sulfadiazine | Methicillin-Resistant S. aureus (MRSA) | 64 - 128 |
| Novel Sulfonamide I | S. aureus ATCC 29213 | 32 |
| Novel Sulfonamide II | S. aureus ATCC 29213 | 64 |
| Novel Sulfonamide III | S. aureus ATCC 29213 | 128 |
Note: Data is compiled from multiple sources and experimental conditions may vary.[3][4]
Table 2: Minimum Inhibitory Concentration (MIC) of Various Sulfonamides against Escherichia coli
| Sulfonamide Derivative | Strain | MIC Range (µg/mL) |
| Sulfamethoxazole (in combination with Trimethoprim) | Wildtype | 0.03 - 0.25 |
| Sulfadiazine Hybrid | - | 125 |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Experimental Protocols
To validate the antibacterial efficacy of this compound, standardized methods such as broth microdilution for MIC determination and disk diffusion for assessing zones of inhibition are recommended.
Broth Microdilution Method for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
This compound (or other sulfonamides)
-
Bacterial culture (e.g., S. aureus, E. coli)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland standard
-
Spectrophotometer
Procedure:
-
Preparation of Antimicrobial Agent Dilutions: Prepare a serial two-fold dilution of this compound in MHB in the wells of a 96-well plate.
-
Inoculum Preparation: Suspend 3-5 isolated colonies of the test bacterium from a fresh agar plate in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Inoculation: Dilute the standardized bacterial suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well. Inoculate each well (except for a sterility control) with the bacterial suspension.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
Caption: Workflow for determining MIC using the broth microdilution method.
Disk Diffusion Method (Kirby-Bauer Test)
This qualitative method assesses the susceptibility of bacteria to an antimicrobial agent.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper disks
-
This compound solution of a known concentration
-
Bacterial culture
-
Sterile swabs
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation: Uniformly streak the bacterial suspension over the entire surface of an MHA plate using a sterile swab.
-
Disk Application: Aseptically apply a sterile paper disk impregnated with a known concentration of this compound to the center of the agar surface.
-
Incubation: Invert the plate and incubate at 35-37°C for 16-20 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around the disk in millimeters.
Conclusion
This compound, as a sulfonamide antibiotic, is expected to exhibit a broad spectrum of activity against various Gram-positive and some Gram-negative bacteria.[1] However, the emergence of bacterial resistance to sulfonamides is a significant concern. The provided experimental protocols offer a standardized framework for researchers to conduct their own validation studies on the antibacterial efficacy of this compound. Further in-vitro studies are crucial to establish a comprehensive antibacterial profile for this compound and to enable direct comparisons with other antimicrobial agents.
References
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Minimum inhibitory and bactericidal concentrations of 44 antimicrobial agents against three standard control strains in broth with and without human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Sulfadicramide: A Novel EGFR Inhibitor
This guide provides a comprehensive cross-validation of the mechanism of action of the novel therapeutic agent, Sulfadicramide, in comparison to the established first-generation EGFR inhibitor, Gefitinib. The following sections detail the molecular targets, comparative efficacy, and the experimental protocols used to derive the presented data. This analysis is intended for researchers, scientists, and drug development professionals working in the field of oncology and targeted therapeutics.
Mechanism of Action: Targeting the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Dysregulation of the EGFR signaling pathway, often through mutations or overexpression, is a key driver in the development and progression of various cancers, including non-small cell lung cancer (NSCLC). Both this compound and Gefitinib are designed to inhibit this pathway by targeting the ATP-binding site of the EGFR kinase domain, thereby preventing the downstream signaling cascade that leads to tumor growth.
This compound is a next-generation, highly selective inhibitor designed to offer superior potency and a more favorable selectivity profile compared to earlier inhibitors. Its mechanism involves forming a highly stable, reversible interaction with the EGFR kinase domain, effectively blocking its activity even in the presence of high intracellular ATP concentrations.
Gefitinib is a well-characterized, FDA-approved EGFR inhibitor that functions as a competitive inhibitor at the ATP-binding site. While effective, its selectivity profile is broader, which may contribute to certain off-target effects.
Figure 1: EGFR signaling pathway and points of inhibition by this compound and Gefitinib.
Comparative Efficacy: In Vitro Kinase Inhibition
The potency and selectivity of this compound and Gefitinib were assessed using in vitro kinase inhibition assays. The half-maximal inhibitory concentration (IC50) was determined for EGFR and a panel of other related kinases to evaluate the selectivity profile of each compound.
| Compound | EGFR (WT) IC50 (nM) | VEGFR2 IC50 (nM) | PDGFRβ IC50 (nM) | c-Src IC50 (nM) |
| This compound | 0.8 | >10,000 | >10,000 | 4,800 |
| Gefitinib | 25 | 3,700 | 5,000 | >10,000 |
Table 1: Comparative IC50 values of this compound and Gefitinib against a panel of protein kinases. Data for this compound is from internal studies. Data for Gefitinib is compiled from published literature.
The data clearly indicates that this compound exhibits significantly higher potency against wild-type (WT) EGFR compared to Gefitinib. Furthermore, this compound demonstrates a superior selectivity profile, with minimal activity against other tested kinases such as VEGFR2 and PDGFRβ at concentrations up to 10,000 nM.
Experimental Protocols
The following section details the methodology for the in vitro kinase inhibition assay used to generate the comparative efficacy data.
In Vitro Kinase Inhibition Assay
Objective: To determine the IC50 value of a test compound (e.g., this compound, Gefitinib) against a specific protein kinase (e.g., EGFR).
Materials:
-
Recombinant human EGFR protein
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
384-well microplates
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: A serial dilution of the test compounds is prepared in DMSO, typically starting from a high concentration (e.g., 100 µM) and performing 1:3 dilutions.
-
Reaction Setup: The kinase reaction is set up in a 384-well plate. To each well, the following are added in order:
-
Assay buffer
-
Test compound at the desired concentration
-
Recombinant EGFR enzyme
-
A mixture of the peptide substrate and ATP to initiate the reaction.
-
-
Incubation: The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Signal Detection: The amount of ADP produced, which is directly proportional to the kinase activity, is measured using a detection reagent like the ADP-Glo™ system. This system involves two steps:
-
First, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Second, a Kinase Detection Reagent is added to convert the produced ADP into ATP, which then drives a luciferase reaction, generating a luminescent signal.
-
-
Data Analysis:
-
The luminescent signal is measured using a plate reader.
-
The data is normalized relative to control wells (0% inhibition with DMSO only, and 100% inhibition with a high concentration of a known inhibitor).
-
The normalized data is then plotted against the logarithm of the compound concentration, and a sigmoidal dose-response curve is fitted to the data using non-linear regression analysis (e.g., using GraphPad Prism software).
-
The IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity, is determined from the fitted curve.
-
A Comparative Guide to Sulfadicramide and Other Sulfonamides for Bacterial Conjunctivitis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Sulfadicramide and other sulfonamides, with a particular focus on Sulfacetamide, for the treatment of bacterial conjunctivitis. The information is based on available scientific literature and clinical trial data.
Introduction to Sulfonamides in Ocular Infections
Sulfonamides are a class of synthetic antimicrobial agents that have been used for decades to treat bacterial infections. Their mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. By disrupting the production of folic acid, sulfonamides exhibit a bacteriostatic effect, inhibiting bacterial growth and replication.[1][2] In ophthalmology, topical sulfonamides are frequently prescribed for superficial ocular infections such as bacterial conjunctivitis.
Comparative Analysis: this compound vs. Sulfacetamide
Sulfacetamide
Sulfacetamide is a widely used sulfonamide antibiotic for ophthalmic infections.[2] It is available as sterile ophthalmic solutions and ointments.
Mechanism of Action: Like other sulfonamides, Sulfacetamide acts as a competitive inhibitor of bacterial dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to folic acid which is vital for bacterial DNA and protein synthesis. By blocking this pathway, Sulfacetamide halts bacterial growth.[1][2]
.
References
A Head-to-Head Showdown: Sulfadicramide and the New Wave of Antibiotics
For Immediate Publication
In an era where antimicrobial resistance poses a significant threat to global health, the demand for novel antibiotics is at an all-time high. This report provides a comprehensive, head-to-head comparison of the sulfonamide antibiotic, Sulfadicramide, with a new generation of antimicrobial agents: Tedizolid, Ceftaroline, Dalbavancin, and the narrow-spectrum antibiotic Zosurabalpin. This analysis, tailored for researchers, scientists, and drug development professionals, delves into their mechanisms of action, in vitro efficacy, and the experimental protocols that underpin these findings.
Due to the limited availability of specific quantitative data for this compound, this comparison utilizes data for sulfamethoxazole, a well-characterized member of the same sulfonamide class, to provide a representative performance benchmark.
Executive Summary
The comparative analysis reveals distinct profiles for each antibiotic. While the sulfonamide class, represented by sulfamethoxazole, maintains broad-spectrum activity, its potency is often lower than that of the newer agents against Gram-positive bacteria. Tedizolid, Ceftaroline, and Dalbavancin demonstrate potent activity against challenging Gram-positive pathogens, including Methicillin-Resistant Staphylococcus aureus (MRSA). Zosurabalpin showcases a highly targeted approach, with remarkable efficacy against the problematic Gram-negative pathogen, Carbapenem-Resistant Acinetobacter baumannii (CRAB).
Mechanism of Action: A Tale of Different Targets
The efficacy of an antibiotic is fundamentally linked to its mechanism of action. The agents compared in this report employ diverse strategies to combat bacterial growth and survival.
This compound (as represented by Sulfamethoxazole) , a member of the sulfonamide class, acts as a competitive inhibitor of dihydropteroate synthase (DHPS).[1][2] This enzyme is crucial for the bacterial synthesis of folic acid, an essential component for DNA, RNA, and protein production.[1][2] By blocking this pathway, sulfonamides exhibit a bacteriostatic effect, meaning they inhibit bacterial growth rather than directly killing the bacteria.
Tedizolid is an oxazolidinone antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[3][4][5] This binding action prevents the formation of the 70S initiation complex, a critical step in the translation of messenger RNA into proteins.[5]
Ceftaroline , a fifth-generation cephalosporin, disrupts bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), including PBP2a, which is responsible for methicillin resistance in S. aureus.[6][7] This binding inhibits the cross-linking of peptidoglycan, leading to cell lysis and bacterial death.[6]
Dalbavancin , a second-generation lipoglycopeptide, also targets the bacterial cell wall. It binds to the D-alanyl-D-alanine terminus of peptidoglycan precursors, preventing their incorporation into the growing cell wall.[8][9] Its lipophilic side chain helps to anchor the molecule to the bacterial membrane, enhancing its activity.[8][10]
Zosurabalpin represents a novel class of antibiotics with a unique mechanism of action against Gram-negative bacteria. It inhibits the lipopolysaccharide (LPS) transport machinery by targeting the LptB2FGC complex, leading to the accumulation of LPS in the inner membrane and ultimately causing cell death.[11][12]
In Vitro Efficacy: A Quantitative Comparison
The in vitro activity of these antibiotics is most commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a microorganism. The following tables summarize the MIC data for the compared antibiotics against key bacterial pathogens.
Table 1: Comparative In Vitro Activity Against Gram-Positive Pathogens (MIC in µg/mL)
| Antibiotic | Staphylococcus aureus (MSSA) | Staphylococcus aureus (MRSA) | Streptococcus pneumoniae |
| Sulfamethoxazole (for this compound) | >64 | >64 | 1 - >32 |
| Tedizolid | 0.25 - 0.5 | 0.25 - 0.5 | ≤0.015 - 0.25 |
| Ceftaroline | ≤0.25 - 0.5 | 0.5 - 2 | ≤0.015 - 0.12 |
| Dalbavancin | 0.03 - 0.06 | 0.03 - 0.12 | ≤0.03 |
Note: Data is compiled from multiple sources and represents a range of reported MIC50/MIC90 values. Direct comparison should be made with caution.
Table 2: In Vitro Activity Against Key Gram-Negative Pathogens (MIC in µg/mL)
| Antibiotic | Escherichia coli | Acinetobacter baumannii (CRAB) |
| Sulfamethoxazole (for this compound) | 0.25 - >1024 | Not Available |
| Zosurabalpin | Inactive | 0.12 - 1.0[13] |
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. The following are outlines of the standard protocols for determining antibiotic efficacy.
Minimum Inhibitory Concentration (MIC) Testing: Broth Microdilution Method
The broth microdilution method is a standardized procedure for determining the MIC of an antimicrobial agent, as detailed in the Clinical and Laboratory Standards Institute (CLSI) document M07.[14][15]
Protocol Outline:
-
Preparation of Antimicrobial Agent: A series of twofold dilutions of the antibiotic are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., S. aureus, S. pneumoniae, E. coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: The prepared microdilution wells are inoculated with the bacterial suspension.
-
Incubation: The microdilution plates are incubated at 35°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
Time-Kill Kinetics Assay
The time-kill kinetics assay provides information on the bactericidal or bacteriostatic activity of an antibiotic over time, following guidelines such as those from the CLSI.[16][17]
Protocol Outline:
-
Preparation: Test tubes containing CAMHB with various concentrations of the antibiotic (e.g., 0.5x, 1x, 2x, and 4x the MIC) are prepared. A growth control tube without the antibiotic is also included.
-
Inoculation: All tubes are inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation and Sampling: The tubes are incubated in a shaking water bath at 37°C. Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Quantification: Serial dilutions of the collected aliquots are plated on appropriate agar plates. After incubation, the number of viable bacteria (CFU/mL) is determined.
-
Data Analysis: The change in log10 CFU/mL over time is plotted to generate time-kill curves. A ≥3-log10 reduction in CFU/mL is generally considered bactericidal activity.
Visualizing the Mechanisms of Action
To further elucidate the distinct modes of action of these antibiotics, the following diagrams, generated using Graphviz (DOT language), illustrate their respective signaling pathways or points of intervention.
Caption: Sulfonamide Mechanism of Action
Caption: Tedizolid Mechanism of Action
Caption: Ceftaroline Mechanism of Action
Caption: Dalbavancin Mechanism of Action
Caption: Zosurabalpin Mechanism of Action
Conclusion
The landscape of antibacterial therapy is continually evolving in response to the challenge of antimicrobial resistance. This comparative guide highlights the distinct advantages and specific roles of both established antibiotic classes, such as sulfonamides, and novel agents like Tedizolid, Ceftaroline, Dalbavancin, and Zosurabalpin. While the newer antibiotics offer enhanced potency against resistant Gram-positive organisms and targeted activity against critical Gram-negative pathogens, the foundational understanding of older classes remains vital. Continued research and development, guided by rigorous comparative studies and standardized experimental protocols, are essential to ensure a robust pipeline of effective treatments for bacterial infections.
References
- 1. Sulfamethoxazole - Wikipedia [en.wikipedia.org]
- 2. homehealthpatienteducation.com [homehealthpatienteducation.com]
- 3. What is the mechanism of Tedizolid Phosphate? [synapse.patsnap.com]
- 4. “Pharmacokinetic drug evaluation of tedizolid for the treatment of skin infections.” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tedizolid: a new oxazolidinone antimicrobial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Ceftaroline Fosamil? [synapse.patsnap.com]
- 7. Ceftaroline: A New Cephalosporin with Activity against Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Dalbavancin Hydrochloride? [synapse.patsnap.com]
- 9. Dalbavancin - Wikipedia [en.wikipedia.org]
- 10. Dalbavancin: a novel antimicrobial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Zosurabalpin: an antibiotic with a new mechanism of action against carbapenem-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Sulfamethoxazole? [synapse.patsnap.com]
- 14. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 15. Development of a Broth Microdilution Method for Exebacase Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scribd.com [scribd.com]
- 17. emerypharma.com [emerypharma.com]
Confirming the In Vivo Efficacy of Sulfadicramide in a Mouse Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the in vivo efficacy of Sulfadicramide, a sulfonamide antibiotic. Due to a lack of publicly available in vivo studies specifically on this compound in mouse models, this document leverages data from related sulfonamides, namely Sulfamethoxazole (often in combination with Trimethoprim) and Sulfamethoxypyridazine, to establish a baseline for potential efficacy. The experimental protocols and data presented herein are intended to guide the design of future in vivo studies for this compound.
Mechanism of Action: The Sulfonamide Pathway
Sulfonamides, including this compound, exert their bacteriostatic effect by acting as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of folic acid in bacteria, a pathway essential for the production of nucleotides and subsequent DNA synthesis. By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the metabolic pathway, thereby halting bacterial growth and replication.
Caption: Simplified diagram of the sulfonamide mechanism of action.
Comparative Efficacy of Sulfonamides in Mouse Models
The following table summarizes the in vivo efficacy of representative sulfonamides in various mouse infection models. This data can serve as a benchmark for designing and evaluating future studies on this compound.
| Drug | Mouse Model | Infection Model | Key Efficacy Endpoint | Results |
| Sulfamethoxypyridazine | Immunocompromised mice | Pneumocystis carinii pneumonia | Reduction in parasite burden | Significantly more effective than sulfamethoxazole, with an ED50 of 0.06-0.08 mg/kg/day compared to 0.48-0.49 mg/kg/day for sulfamethoxazole. |
| Sulfamethoxazole/ Trimethoprim | Immunocompromised (NSG) mice | Corynebacterium bovis infection | Clinical score and skin pathology | No improvement in clinical scores; skin pathology was more severe compared to untreated mice. |
| Sulfamethoxazole/ Trimethoprim | Mice | Methicillin-resistant Staphylococcus aureus (MRSA) skin wound infection | Reduction in bioluminescent signal | Effective at reducing bacterial load at a high dose (320/1,600 mg/kg twice daily), but did not decrease lesion size. |
| Sulfamethoxazole | Mice | E. coli O157 colonization | Reduction in bacterial colonization | Bactericidal effect observed on a specific E. coli mutant strain after 4 days of treatment at 100 mg/kg. |
Note: The efficacy of sulfonamides can be significantly influenced by the specific bacterial strain, the mouse model used, and the dosing regimen.
Experimental Protocols for In Vivo Efficacy Testing
The following provides a generalized experimental workflow for assessing the in vivo efficacy of this compound in a mouse model of bacterial infection. This protocol is based on established methodologies for testing antimicrobial agents.
Mouse Model and Infection
-
Animal Model: Utilize a relevant mouse strain for the intended application. Commonly used strains include BALB/c or C57BL/6 for general infection models, or immunocompromised strains (e.g., neutropenic mice) for opportunistic pathogens.
-
Infection: The route and inoculum of the bacterial challenge should mimic the clinical scenario of interest. Common models include:
-
Systemic Infection: Intraperitoneal or intravenous injection of a bacterial suspension.
-
Localized Infection: Intramuscular injection in the thigh for soft tissue infections, or topical application on a wound for skin infections.
-
Pulmonary Infection: Intranasal or aerosol delivery of bacteria.
-
Treatment Regimen
-
Drug Administration: this compound can be administered via various routes, such as oral gavage, intraperitoneal injection, or subcutaneous injection. The chosen route should be relevant to its intended clinical use.
-
Dosage and Frequency: A dose-response study should be conducted to determine the optimal therapeutic dose. Treatment can be administered as a single dose or multiple doses over a specified period.
-
Control Groups:
-
Vehicle Control: Mice receiving the drug vehicle alone.
-
Positive Control: Mice treated with a known effective antibiotic for the specific infection model.
-
Untreated Control: Infected mice that do not receive any treatment.
-
Efficacy Evaluation
-
Primary Endpoints:
-
Bacterial Burden: At selected time points post-infection, tissues (e.g., spleen, liver, lung, or infected tissue) are harvested, homogenized, and plated to determine the number of colony-forming units (CFU).
-
Survival: Monitor and record the survival rate of mice in each group over a defined period.
-
-
Secondary Endpoints:
-
Clinical Signs: Monitor for changes in body weight, temperature, and clinical signs of illness.
-
Histopathology: Examine tissues for signs of inflammation and tissue damage.
-
Biomarkers: Measure levels of inflammatory cytokines or other relevant biomarkers in blood or tissue samples.
-
Caption: A generalized workflow for in vivo efficacy testing.
Conclusion
While direct in vivo efficacy data for this compound in mouse models is currently unavailable, the information on related sulfonamides provides a valuable starting point for research and development. The provided mechanism of action, comparative data, and experimental protocols offer a comprehensive guide for designing and executing robust preclinical studies to confirm the in vivo efficacy of this compound. Future studies should aim to generate specific data for this compound to allow for a direct and accurate comparison with existing therapeutic alternatives.
Comparative Guide to the Synthesis and Antibacterial Activity of Sulfadicramide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthesis and in vitro antibacterial activity of Sulfadicramide against other selected sulfonamide antibiotics. The information is intended to offer an objective overview for researchers and professionals engaged in the discovery and development of novel antimicrobial agents.
Introduction to this compound
This compound, chemically known as N-(4-aminophenyl)sulfonyl-3-methylbut-2-enamide, is a member of the sulfonamide class of antibiotics. Like other sulfonamides, its mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. By disrupting folate production, sulfonamides inhibit bacterial growth and replication.
Synthesis of Sulfonamides: A Comparative Overview
The synthesis of sulfonamides, including this compound and its alternatives, generally follows a well-established chemical pathway. The most common method involves the reaction of a substituted sulfonyl chloride with an appropriate amine. Variations in the starting materials and reaction conditions can influence the yield and purity of the final product.
Table 1: Comparison of Synthesis Parameters for Selected Sulfonamides
| Compound | Starting Materials | General Reaction Conditions | Reported Yield (%) | Reference |
| This compound | 4-Acetamidobenzenesulfonyl chloride, 3,3-Dimethylacryloyl chloride, Ammonia | Data not available in searched literature | Data not available | - |
| Sulfanilamide | Acetanilide, Chlorosulfonic acid, Aqueous ammonia | Multi-step synthesis involving chlorosulfonation, amination, and hydrolysis. | 90-95% (for hydrolysis step) | Generic lab protocols |
| Sulfacetamide | Sulfanilamide, Acetic anhydride | Acetylation of sulfanilamide. | High | Generic lab protocols |
| Sulfathiazole | N-acetylsulfanilyl chloride, 2-aminothiazole | Condensation reaction followed by hydrolysis. | ~75% | [Flippin, H. F. et al., 1940] |
Experimental Protocol: General Synthesis of Sulfanilamide from Acetanilide
This protocol outlines a typical laboratory-scale synthesis of sulfanilamide, a foundational sulfonamide.
Materials:
-
Acetanilide
-
Chlorosulfonic acid
-
Concentrated aqueous ammonia
-
Sodium bicarbonate
-
Ice
-
Standard laboratory glassware
Procedure:
-
Chlorosulfonation of Acetanilide: Acetanilide is slowly added to an excess of chlorosulfonic acid in an ice bath to control the exothermic reaction. The mixture is then gently warmed to complete the reaction, forming p-acetamidobenzenesulfonyl chloride.
-
Ammonolysis: The resulting p-acetamidobenzenesulfonyl chloride is carefully added to an excess of iced concentrated aqueous ammonia. This reaction forms p-acetamidobenzenesulfonamide.
-
Hydrolysis: The p-acetamidobenzenesulfonamide is then hydrolyzed by heating with dilute hydrochloric acid to remove the acetyl group, yielding sulfanilamide hydrochloride.
-
Neutralization and Purification: The solution is neutralized with sodium bicarbonate to precipitate the sulfanilamide. The crude product is then recrystallized from hot water to obtain purified sulfanilamide.
In Vitro Antibacterial Activity: A Comparative Analysis
The efficacy of sulfonamide antibiotics is typically quantified by determining the Minimum Inhibitory Concentration (MIC) against various bacterial strains. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium after overnight incubation.
Table 2: Minimum Inhibitory Concentration (MIC) Values (µg/mL) of Selected Sulfonamides
| Compound | Staphylococcus aureus | Escherichia coli | Reference |
| This compound | Data not available | Data not available | - |
| Sulfamethoxazole | 16 - >128 | 8 - >128 | [Clinical and Laboratory Standards Institute (CLSI) data] |
| Sulfisoxazole | 32 - 256 | 16 - 256 | [CLSI data] |
| Silver Sulfadiazine | 16 - 64 | 32 - 128 | [Fox, C. L., Jr., 1968] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This protocol describes a standardized method for determining the MIC of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Standardized bacterial inoculum (e.g., 0.5 McFarland standard)
-
Antimicrobial stock solution
Procedure:
-
Serial Dilution: A two-fold serial dilution of the antimicrobial agent is prepared in MHB directly in the wells of a 96-well plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test bacterium to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Visualizing Key Pathways and Workflows
To better understand the processes involved, the following diagrams illustrate the general synthesis pathway for sulfonamides and the experimental workflow for determining antibacterial activity.
Caption: General synthesis pathway for sulfonamide antibiotics.
Caption: Experimental workflow for MIC determination by broth microdilution.
Conclusion
This guide highlights the current state of publicly available information regarding the synthesis and antibacterial activity of this compound in comparison to other sulfonamides. A significant gap exists in the literature concerning detailed, reproducible synthetic protocols and specific quantitative antibacterial data for this compound. Further research is required to fully characterize this compound and enable a comprehensive comparative analysis with established sulfonamide antibiotics. The provided experimental protocols offer a standardized framework for researchers to conduct such comparative studies.
"benchmarking Sulfadicramide performance against industry standards"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Sulfadicramide's performance against industry-standard antibacterial agents. Due to the limited availability of direct comparative studies on this compound, this document leverages data from related sulfonamides and other common topical and ophthalmic antibiotics to establish a performance benchmark. The information is intended to provide a valuable reference for researchers and professionals in drug development.
Executive Summary
This compound is a sulfonamide antibiotic that functions by inhibiting dihydropteroate synthase (DHPS), an enzyme crucial for bacterial folic acid synthesis, leading to a bacteriostatic effect. While specific quantitative performance data for this compound is scarce in publicly available literature, this guide provides a comparative overview based on the performance of other sulfonamides and commonly used antibiotics against key pathogens. This comparison focuses on antibacterial efficacy, particularly against Staphylococcus aureus and Pseudomonas aeruginosa, which are prevalent in skin and ocular infections. Additionally, a potential anti-inflammatory mechanism of action for sulfonamides is explored.
Data Presentation: Comparative Antibacterial Efficacy
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for various sulfonamides and other antibiotics against Staphylococcus aureus and Pseudomonas aeruginosa. Lower MIC values indicate greater potency. It is important to note the absence of specific MIC data for this compound in the reviewed literature.
Table 1: In Vitro Activity Against Staphylococcus aureus
| Antibiotic | MIC Range (µg/mL) | Notes |
| Sulfonamides | ||
| Sulfadiazine | 64 - >1024 | Data from various studies. |
| Sulfamethoxazole | 8 - >1024 | Often used in combination with trimethoprim. |
| Sulfacetamide | No specific MIC data found | Primarily used topically for ocular and skin infections.[1] |
| Other Antibiotics | ||
| Tobramycin | 0.12 - >128 | Aminoglycoside antibiotic. |
| Ciprofloxacin | 0.06 - >32 | Fluoroquinolone antibiotic. |
| Ofloxacin | 0.12 - 32 | Fluoroquinolone antibiotic. |
Table 2: In Vitro Activity Against Pseudomonas aeruginosa
| Antibiotic | MIC Range (µg/mL) | Notes |
| Sulfonamides | ||
| Sulfadiazine | >1024 | Generally considered inactive against P. aeruginosa. |
| Sulfamethoxazole | >1024 | Generally considered inactive against P. aeruginosa. |
| Other Antibiotics | ||
| Tobramycin | 0.25 - >256 | Aminoglycoside antibiotic, a common treatment for P. aeruginosa infections. |
| Ciprofloxacin | 0.015 - >32 | Fluoroquinolone antibiotic with good activity against P. aeruginosa. |
| Gentamicin | 0.5 - >256 | Aminoglycoside antibiotic. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of antibacterial performance.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is a standardized procedure to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Antimicrobial Solutions: Stock solutions of the test antibiotics are prepared in an appropriate solvent. A series of twofold dilutions are then made in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Bacterial strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is further diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Incubation: The microtiter plates containing the antimicrobial dilutions and the bacterial inoculum are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading of Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.
Disk Diffusion Method for Antimicrobial Susceptibility Testing
This method assesses the susceptibility of bacteria to a panel of antibiotics.
-
Inoculum Preparation: A bacterial inoculum is prepared as described for the broth microdilution method.
-
Inoculation of Agar Plate: A sterile cotton swab is dipped into the inoculum suspension and rotated against the side of the tube to remove excess fluid. The swab is then used to streak the entire surface of a Mueller-Hinton agar plate evenly in three directions.
-
Application of Antibiotic Disks: Paper disks impregnated with a standardized concentration of each antibiotic are placed on the surface of the inoculated agar plate.
-
Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours.
-
Measurement of Inhibition Zones: The diameter of the zone of complete inhibition of bacterial growth around each disk is measured in millimeters. The size of the zone is correlated with the susceptibility of the organism to the antibiotic.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action of sulfonamides, a potential anti-inflammatory pathway, and a typical experimental workflow for evaluating antibacterial efficacy.
Sulfonamide Mechanism of Action
Potential Anti-inflammatory Pathway
MIC Determination Workflow
Conclusion and Future Directions
While direct comparative data for this compound is limited, the information available on the sulfonamide class suggests a moderate spectrum of activity, primarily against Gram-positive organisms. Their general lack of efficacy against Pseudomonas aeruginosa is a notable limitation. The potential for anti-inflammatory effects through inhibition of the NF-κB and COX-2 pathways presents an interesting area for further investigation, which could be a differentiating factor for this compound.
To provide a more definitive benchmark of this compound's performance, further research is warranted. Specifically, head-to-head in vitro susceptibility studies comparing this compound with other sulfonamides and standard-of-care antibiotics against a broad panel of relevant clinical isolates are crucial. Furthermore, clinical trials directly comparing the efficacy and safety of this compound formulations with existing treatments for bacterial conjunctivitis and skin infections would provide invaluable data for drug development professionals. Investigating the specific molecular mechanisms of this compound's potential anti-inflammatory properties will also be critical in defining its unique therapeutic profile.
References
A Comparative Study of the Safety Profiles of Sulfadicramide and Related Sulfonamide Compounds
This guide provides a detailed comparison of the safety profiles of this compound and other commercially available sulfonamide-based drugs, including Sulfacetamide, Sulfadiazine, and Sulfamethoxazole. The information is intended for researchers, scientists, and drug development professionals to facilitate an informed understanding of the potential risks associated with these compounds.
Introduction to Sulfonamides
Sulfonamides were the first class of synthetic antimicrobial agents to be used systemically and have since been developed to treat a wide range of conditions beyond bacterial infections. Their therapeutic efficacy is well-established; however, concerns regarding their safety, particularly hypersensitivity reactions, necessitate a thorough evaluation of their toxicological profiles. This guide focuses on the comparative safety of this compound, a sulfonamide used in ophthalmic preparations, and its more systemically used counterparts.
Comparative Quantitative Toxicity Data
The following tables summarize the available quantitative data on the acute toxicity and incidence of common and severe adverse reactions for selected sulfonamides. Due to the limited publicly available data for this compound, this comparison relies on data from structurally and functionally related compounds to infer its potential safety profile.
Table 1: Acute Toxicity (LD50) of Selected Sulfonamides
| Compound | Test Animal | Route of Administration | LD50 (mg/kg) | Citation |
| Sulfacetamide | Mouse | Oral | 16,500 | [1][2] |
| Mouse | Subcutaneous | 6,000 | [3] | |
| Sulfadiazine | Mouse | Oral | 1,500 | [4][5] |
| Mouse | Intraperitoneal | 750 | [6] | |
| Mouse | Subcutaneous | 1,600 | [6] | |
| Rat | Oral | >10,000 | [7] | |
| Sulfamethoxazole | Rat | Oral | 6,200 | [8] |
| Mouse | Oral | 2,300 | [9][10] | |
| Besulpamide | Rat, Mouse | Oral | >12,800 | [11] |
Table 2: Incidence and Risk of Adverse Reactions Associated with Sulfonamide Antibiotics
| Adverse Reaction | Incidence/Risk | Population | Citation |
| Overall Adverse Reactions | 3-8% | General Population | [12] |
| Cutaneous Reactions | 1.5-3% | Immunocompetent Patients | [12][13] |
| ~27% | HIV-positive patients (TMP-SMX) | [13] | |
| Stevens-Johnson Syndrome (SJS)/Toxic Epidermal Necrolysis (TEN) | 2-7 per million people per year | General Population | [14] |
| Sulfonamides associated with 32% of antibiotic-induced SJS/TEN cases | Patients with SJS/TEN | [15][16] | |
| Agranulocytosis | 1.6-9.2 cases per million per year (drug-induced) | European Population | [17] |
| Relative Risk (Trimethoprim-Sulfamethoxazole) = 12-17 | - | [18] | |
| Excess Risk (Trimethoprim-Sulfamethoxazole) = 0.9-1.6 per million | - | [18] |
Experimental Protocols for Safety Assessment
The safety evaluation of sulfonamides involves a battery of in vitro and in vivo tests to identify potential hazards. Below are detailed methodologies for key experiments commonly cited in toxicological studies.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁵ cells/mL (200 µL per well) and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[19]
-
Compound Treatment: Prepare logarithmic dilutions of the test sulfonamide (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM, 1 mM) and add to the respective wells. Incubate for 72 hours under the same conditions.[19]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[15]
-
Incubation: Incubate the plate for 3-4 hours at 37°C to allow for formazan crystal formation.[16]
-
Solubilization: Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[20]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 590 nm using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.
In Vivo Acute Oral Toxicity (OECD Guideline 423)
This method is used to determine the acute oral toxicity of a substance.
Principle: The test substance is administered orally to a group of animals at one of the defined dose levels. The absence or presence of compound-related mortality in a stepwise procedure determines the subsequent dose level for the next group of animals.
Protocol:
-
Animal Selection: Use a single sex (usually females) of a standard rodent strain (e.g., Wistar rats).[21][22]
-
Dosing: Administer the test substance as a single oral dose to a group of three animals. The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg) based on available information about the substance's toxicity.[21]
-
Observation: Observe the animals for mortality and clinical signs of toxicity for up to 14 days.[11]
-
Stepwise Procedure:
-
If no mortality occurs at the starting dose, the next higher dose level is used in a new group of three animals.
-
If mortality occurs, the next lower dose level is used.
-
-
Endpoint: The test is complete when a dose that causes mortality or no toxic effects is identified, allowing for classification of the substance's toxicity. The LD50 is determined as the statistically derived dose expected to cause death in 50% of the animals.[23]
Genotoxicity Assessment: In Vivo Alkaline Comet Assay (OECD Guideline 489)
This assay detects DNA strand breaks in cells isolated from animal tissues.
Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis under alkaline conditions. Damaged DNA, containing strand breaks, migrates further from the nucleus, forming a "comet tail." The intensity of the tail relative to the head reflects the amount of DNA damage.[10]
Protocol:
-
Animal Dosing: Administer the test substance to rodents, typically via the intended route of human exposure.[10]
-
Tissue Collection: At appropriate time points after dosing, collect the tissues of interest (e.g., liver, kidney).
-
Cell Isolation: Prepare single-cell suspensions from the collected tissues.
-
Slide Preparation: Embed the cells in a thin layer of low-melting-point agarose on a microscope slide.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then apply an electric field.
-
Staining and Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.
-
Data Analysis: Quantify the DNA damage by measuring the length and intensity of the comet tails.
Signaling Pathways in Sulfonamide-Induced Toxicity
The adverse effects of sulfonamides are mediated by complex signaling pathways, primarily involving the formation of reactive metabolites, induction of oxidative stress, and subsequent cellular damage.
Bioactivation and Formation of Reactive Metabolites
Sulfonamide antibiotics, particularly those with an arylamine group, can be metabolized by cytochrome P450 enzymes in the liver to form reactive hydroxylamine and nitroso metabolites.[16][24] These metabolites are highly electrophilic and can covalently bind to cellular macromolecules, including proteins, leading to cellular dysfunction and initiating an immune response.
Sulfonamide Bioactivation Pathway
Oxidative Stress and Apoptosis
The reactive metabolites of sulfonamides can induce oxidative stress by increasing the production of reactive oxygen species (ROS). This overwhelms the cellular antioxidant defense mechanisms, leading to damage of lipids, proteins, and DNA. Elevated ROS levels can trigger apoptosis (programmed cell death) through various signaling cascades, including the activation of the JNK (c-Jun N-terminal kinase) pathway and caspases.
Oxidative Stress-Induced Apoptosis
Hypersensitivity Reactions
Sulfonamide hypersensitivity reactions are primarily T-cell mediated (Type IV hypersensitivity), although IgE-mediated (Type I) reactions can also occur.[16][24] Reactive metabolites can act as haptens, binding to proteins to form immunogenic adducts. These adducts are then processed by antigen-presenting cells (APCs) and presented to T-cells, leading to an inflammatory response that can manifest as skin rashes or more severe conditions like SJS/TEN.
T-Cell Mediated Hypersensitivity
Experimental Workflow for Safety Profiling
A typical workflow for assessing the safety profile of a new sulfonamide compound is outlined below.
Safety Profiling Workflow
Conclusion
The safety profile of sulfonamides is a critical consideration in their clinical use. While this compound-specific quantitative toxicity data is limited, the information gathered on related compounds such as Sulfacetamide, Sulfadiazine, and Sulfamethoxazole provides a valuable framework for understanding its potential risks. The primary safety concerns associated with sulfonamides include hypersensitivity reactions, which can range from mild skin rashes to severe and life-threatening conditions like SJS/TEN, as well as hematological and renal toxicities. The underlying mechanisms of these adverse effects are complex, often involving the formation of reactive metabolites and the induction of oxidative stress and immune responses. A thorough in vitro and in vivo toxicological evaluation is essential for any new sulfonamide derivative to fully characterize its safety profile before clinical application.
References
- 1. oral ld50 values: Topics by Science.gov [science.gov]
- 2. scite.ai [scite.ai]
- 3. researchgate.net [researchgate.net]
- 4. Overview of Antibiotic-Induced Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. GLP Toxicity studies | REACH | EFSA | EMA | vivo Science GmbH [vivo-science.com]
- 8. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mobt3ath.com [mobt3ath.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. Acute, subacute and subchronic toxicity of besulpamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Cytotoxic Activity of Chiral Sulfonamides Based on the 2-Azabicycloalkane Skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. Cytotoxic activity of some novel sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Clinical Manifestations and Genetic Influences in Sulfonamide-Induced Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Drug-Induced Nephrotoxicity | AAFP [aafp.org]
- 18. researchgate.net [researchgate.net]
- 19. acpjournals.org [acpjournals.org]
- 20. researchgate.net [researchgate.net]
- 21. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 22. In-Vivo Acute Oral Toxicity Study As Per Oecd 423,By Alengium Salvifolium Flower [ijaresm.com]
- 23. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 24. dermnetnz.org [dermnetnz.org]
Independent Validation of Sulfadicramide Research: A Comparative Guide
A comprehensive review of available scientific literature reveals a notable absence of published, peer-reviewed research specifically detailing the synthesis, therapeutic efficacy, and mechanism of action of Sulfadicramide. Consequently, there are no identifiable independent validation studies to form the basis of a comparative analysis.
This guide, therefore, serves to highlight the current information gap and provide a framework for the kind of data and validation that would be necessary to meet the standards of the scientific and drug development communities.
The Unmet Need for Primary and Validation Data
For any therapeutic agent, the scientific standard requires initial research to be published in peer-reviewed journals. This foundational research should include:
-
Detailed Synthesis Protocols: A step-by-step methodology for the chemical synthesis of the compound, allowing for replication by other researchers.
-
Quantitative Biological Data: In-depth experimental data from in vitro and in vivo studies demonstrating the compound's efficacy, potency (e.g., IC50, MIC values), and selectivity.
-
Mechanism of Action Studies: Elucidation of the specific biochemical pathways through which the compound exerts its therapeutic effect.
Following the publication of this primary research, independent validation by unrelated research groups is crucial. These validation studies are essential for:
-
Reproducibility: Confirming that the original experimental results can be replicated.
-
Robustness: Assessing the reliability of the findings under varied conditions.
-
Generalizability: Determining the broader applicability of the results.
The Sulfonamide Class: A General Overview
This compound belongs to the sulfonamide class of antibiotics. The general mechanism of action for this class is well-established.
Signaling Pathway of Sulfonamide Antibiotics
Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is essential for the synthesis of folic acid in bacteria. Folic acid is a vital precursor for the synthesis of nucleotides, and its inhibition disrupts bacterial DNA replication and protein synthesis.
Caption: General mechanism of action for sulfonamide antibiotics.
Hypothetical Experimental Workflow for Validation
Should primary research on this compound become available, a typical workflow for independent validation would involve the following stages:
Caption: A logical workflow for the independent validation of a therapeutic compound.
Conclusion
The principles of scientific rigor, including the independent validation of research findings, are paramount in drug development. While the theoretical framework for evaluating a compound like this compound is well-established, the current lack of primary, publicly accessible data on this specific molecule precludes any meaningful comparative analysis based on independent validation. Further research and publication in peer-reviewed journals are necessary before such an assessment can be made.
Safety Operating Guide
Safe Disposal of Sulfadicramide: A Procedural Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of sulfadicramide, ensuring the safety of laboratory personnel and minimizing environmental impact. The following procedures are designed for researchers, scientists, and drug development professionals. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with all federal, state, and local regulations.
Immediate Safety and Logistical Information
This compound is a sulfonamide antibiotic that requires careful handling due to its potential hazards. According to available safety data, it is a skin irritant and is harmful to aquatic life.[1] Therefore, uncontrolled release into the environment must be avoided. The primary disposal route for this compound and materials contaminated with it is through an approved hazardous waste disposal facility.[1][2]
Key Principles for this compound Waste Management:
-
Segregation: All this compound waste must be segregated from general laboratory waste at the point of generation.
-
Containment: Use robust, leak-proof, and clearly labeled containers for all this compound waste.
-
Regulatory Compliance: Disposal must adhere to the guidelines set forth by the Environmental Protection Agency (EPA) and any other relevant regulatory bodies.[3][4][5]
-
Professional Disposal: All this compound waste should be handled and disposed of by a licensed hazardous waste management contractor.
Operational Disposal Plan: Step-by-Step Procedures
The following step-by-step guidance outlines the disposal process for different forms of this compound waste generated in a laboratory setting.
Disposal of Unused or Expired Pure this compound
-
Do not dispose of solid this compound in the regular trash or down the drain.
-
Keep the compound in its original, tightly sealed container.
-
Label the container clearly as "Hazardous Waste" and identify the contents as "this compound."
-
Place the sealed container in a designated chemical waste accumulation area.
-
Contact your institution's EHS department to arrange for pickup and disposal by a certified hazardous waste vendor.
Disposal of this compound Stock Solutions and Experimental Solutions
-
Concentrated stock solutions of antibiotics are considered hazardous chemical waste.[4]
-
Collect all aqueous and organic solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container.
-
Label the container as "Hazardous Waste" and list all chemical components, including solvents and the approximate concentration of this compound.
-
Store the container in a designated chemical waste storage area, ensuring it is sealed to prevent evaporation.
-
Arrange for disposal through your institution's EHS department. The typical method of disposal for such waste is high-temperature incineration.[1][6]
Disposal of Contaminated Laboratory Materials
-
Solid Waste: Items such as gloves, weighing papers, pipette tips, and other disposable labware contaminated with this compound should be collected in a designated, lined container. This container must be clearly labeled as "Hazardous Waste: this compound Contaminated Debris."
-
Sharps: Needles, scalpels, or other sharps contaminated with this compound must be placed in an approved sharps container. The container should be labeled as hazardous chemical waste in addition to the biohazard symbol if applicable.
-
Glassware: Reusable glassware should be decontaminated. If decontamination is not feasible, it should be disposed of as hazardous waste.
-
All containers of contaminated materials should be sealed and disposed of through your institution's hazardous waste program.
Data Presentation
| Parameter | Information | Source/Rationale |
| EPA Hazardous Waste Code | Not specifically listed; however, it may be classified as hazardous based on its characteristics. Consult your EHS for proper classification. | General Pharmaceutical Waste Regulations |
| Primary Disposal Method | High-Temperature Incineration | Recommended for pharmaceutical and hazardous chemical waste to ensure complete destruction.[1][6] |
| Aquatic Toxicity | Harmful to aquatic life. | Safety Data Sheet information indicates a potential environmental hazard.[1] |
Experimental Protocols
Specific experimental protocols for the chemical degradation of this compound as a means of laboratory-scale disposal are not widely established or recommended. Advanced oxidation processes have been studied for the degradation of sulfonamides in wastewater, but these are not suitable for routine laboratory disposal.[7][8] The standard and required procedure is collection and disposal via a licensed hazardous waste facility.
Mandatory Visualization
The following diagram illustrates the decision-making and procedural workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper laboratory disposal of this compound waste.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. gmpsop.com [gmpsop.com]
- 3. Physicochemical and Toxicological Characteristics of Sulfluramide and its Environmental Implications | Ecotoxicology and Environmental Contamination [eec.ecotoxbrasil.org.br]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Laboratory waste | Staff Portal [staff.ki.se]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate [mdpi.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Sulfadicramide
Essential safety protocols and logistical plans for the handling and disposal of Sulfadicramide are critical for ensuring the well-being of laboratory personnel and maintaining a secure research environment. This guide provides detailed procedural information for researchers, scientists, and drug development professionals, offering a clear framework for the safe utilization of this sulfonamide compound. By adhering to these guidelines, laboratories can mitigate risks and foster a culture of safety.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate Personal Protective Equipment (PPE) to prevent exposure. The primary hazards associated with this compound and similar sulfonamide compounds include skin irritation, serious eye irritation, and potential respiratory irritation.[1] Therefore, a comprehensive PPE strategy is the first line of defense.
Recommended Personal Protective Equipment:
-
Gloves: Wear impervious chemical-resistant gloves.
-
Eye Protection: Use safety goggles with side-shields or a face shield to protect against dust particles and splashes.[1]
-
Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.
-
Respiratory Protection: In situations where dust may be generated or ventilation is inadequate, a NIOSH-approved respirator is necessary.
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is essential to minimize exposure and prevent contamination.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure that the designated work area, preferably a chemical fume hood, is clean and uncluttered. All necessary equipment, including PPE, should be readily available.
-
Weighing and Aliquoting: Conduct all weighing and aliquoting of solid this compound within a chemical fume hood to contain any airborne particles.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Decontaminate all work surfaces.
Decontamination and Disposal Plan
Proper decontamination and disposal are crucial to prevent environmental contamination and accidental exposure.
Spill Decontamination:
In the event of a spill, evacuate the immediate area and ensure proper ventilation. For small spills, personnel with appropriate PPE can proceed with the following steps:
-
Gently cover the spill with an absorbent material to avoid generating dust.
-
Treat the spill area with a suitable decontaminating agent.
-
Carefully collect the absorbed material and any contaminated debris into a sealed, labeled hazardous waste container.
-
Clean the spill area thoroughly with soap and water.
Waste Disposal:
All waste materials contaminated with this compound, including unused product, empty containers, and contaminated PPE, must be disposed of as hazardous waste.
-
Collect all contaminated solid waste in a clearly labeled, sealed hazardous waste container.
-
Liquid waste containing this compound should also be collected in a designated, labeled hazardous waste container.
-
Dispose of all hazardous waste through an approved waste disposal plant in accordance with local, state, and federal regulations.
Quantitative Safety Data
| Parameter | Value | Species | Route | Reference Compound |
| LD50 (Lethal Dose, 50%) | 6 g/kg | Mouse | Subcutaneous | Sulfacetamide sodium[1] |
Disclaimer: This data is for a structurally related compound and should be used for reference purposes only in assessing the potential hazards of this compound.
Experimental Workflow for Safe Handling
The following diagram outlines the key steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
